Methylaminomethylphosphonic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
methylaminomethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO3P/c1-3-2-7(4,5)6/h3H,2H2,1H3,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMRCPIZVMDSHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865766 | |
| Record name | [(Methylamino)methyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35404-71-8 | |
| Record name | Methylaminomethylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035404718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35404-71-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244826 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylaminomethylphosphonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UUS34YQ2S5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Aminomethylphosphonic Acid via Phospha-Mannich Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of α-aminophosphonic acids and their derivatives is a cornerstone of medicinal chemistry and materials science, owing to their structural analogy to α-amino acids. This allows them to function as enzyme inhibitors, haptens for catalytic antibody induction, and pharmacologically active agents. The Phospha-Mannich reaction, a three-component condensation, stands out as a primary and efficient method for forging the crucial carbon-phosphorus bond in these molecules. This technical guide provides an in-depth overview of the synthesis of aminomethylphosphonic acid via the Phospha-Mannich reaction, detailing reaction mechanisms, experimental protocols, and quantitative data.
Core Concept: The Phospha-Mannich Reaction
The Phospha-Mannich reaction, also known as the Kabachnik-Fields reaction, is a multicomponent reaction that involves the condensation of a P-H containing compound (such as hypophosphorous acid or a dialkyl phosphite), an amine (primary or secondary), and an aldehyde or ketone.[1][2] This one-pot synthesis is highly valued for its atom economy and straightforward approach to constructing α-aminophosphonates.
The reaction's versatility allows for a wide range of substrates, leading to a diverse library of aminophosphonic acid derivatives. However, the reaction outcome and cleanliness can be significantly influenced by the nature of the reactants and the chosen experimental conditions.[3][4] Side reactions, such as the oxidation of the phosphorus source and reductive N-methylation of the amine, can occur, particularly with less basic amines.[4][5]
Reaction Mechanisms
The precise mechanism of the Phospha-Mannich reaction can vary depending on the specific substrates and reaction conditions employed.[1] Two primary pathways are generally proposed, along with a third, more recently suggested mechanism in specific solvent systems.
The Imine Pathway
This pathway is favored for reactions involving primary amines. The amine and aldehyde first react to form a Schiff base (imine). Subsequently, the P-H compound adds across the C=N double bond of the imine in a nucleophilic addition to yield the α-aminophosphonate.[1][2]
Caption: The Imine Pathway of the Phospha-Mannich reaction.
The α-Hydroxyphosphonate Pathway
Alternatively, the aldehyde and the P-H compound can first react to form an α-hydroxyphosphonate intermediate. This intermediate is then subjected to nucleophilic substitution by the amine, displacing the hydroxyl group to form the final product.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective and clean synthesis of aminoalkyl- H -phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03075A [pubs.rsc.org]
A Technical Guide to the Physicochemical Properties of Aminomethylphosphonic Acid (AMPA)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the core physicochemical properties of Aminomethylphosphonic acid (AMPA), with a specific focus on its acid dissociation constants (pKa) and solubility. AMPA is the primary degradation product of the widely used herbicide glyphosate and other aminophosphonates, making the understanding of its environmental fate and behavior critical.[1] This guide synthesizes key data from the literature and presents detailed experimental protocols for the determination of these properties.
Core Physicochemical Properties
Aminomethylphosphonic acid is a polar, amphoteric molecule containing both a basic amino group and an acidic phosphonic acid group.[1] This structure dictates its chemical behavior, particularly its high affinity for water and its pH-dependent speciation.
| Property | Value | Source |
| Molecular Formula | CH₆NO₃P | [1][2] |
| Molar Mass | 111.04 g/mol | [1][3][4] |
| Appearance | White, fine crystalline powder | [5] |
| Melting Point | ~300-344 °C | [1][5] |
| Density | ~1.64 g/mL | [6] |
Acid Dissociation Constants (pKa)
The pKa values of AMPA are crucial for predicting its charge state, solubility, and interaction with environmental matrices at different pH levels. As a polyprotic acid, AMPA has multiple dissociation constants corresponding to the deprotonation of the phosphonic acid and amino functional groups. There is some variation in the reported pKa values in the literature, which are summarized below.
| pKa Value | Reported Value(s) | Source(s) |
| pKa₁ | 0.9 | [7][8] |
| 2.35 (at 25°C) | [4][5] | |
| pKa₂ | 5.6 | [7][8] |
| 5.9 (at 25°C) | [4][5] | |
| pKa₃ | 10.2 | [7][8] |
| 10.8 (at 25°C) | [4][5] |
The different pKa values lead to different ionic species of AMPA being dominant in solution as a function of pH.
Caption: Ionic speciation of AMPA at different pH ranges.
Solubility
AMPA is characterized by its high polarity, which results in high solubility in water and insolubility in most organic solvents.[7] Its solubility is influenced by factors such as pH and temperature.[9] In acidic conditions, protonation of the amino group can enhance solubility, while deprotonation of the phosphonic acid group in neutral to basic conditions also aids solubility.[9]
| Solvent | Solubility | Source(s) |
| Water | 50 mg/mL (clear, colorless solution) | [3][4][5] |
| Organic Solvents | Generally insoluble | [7] |
Experimental Protocols
This section details generalized methodologies for determining the pKa and solubility of AMPA. Specific analytical quantification is often required and is detailed subsequently.
Protocol for pKa Determination via Potentiometric Titration
Potentiometric titration is a standard method for determining the pKa values of ionizable substances. It involves monitoring the pH of a solution as a titrant of known concentration is incrementally added.
Methodology:
-
Solution Preparation: Accurately weigh a sample of AMPA and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).
-
Initial Acidification: Acidify the solution to a low starting pH (e.g., pH 1.5) using a strong acid like HCl to ensure all functional groups are fully protonated.
-
Titration: Place the solution in a temperature-controlled vessel (e.g., 25°C) and incrementally add a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Data Acquisition: Record the solution's pH using a calibrated pH meter after each addition of titrant. Continue the titration past the final equivalence point (e.g., to pH 12).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. These can be determined from the first derivative plot (identifying equivalence points) or by using specialized software for non-linear regression analysis of the titration data.
Caption: Workflow for determining pKa values by potentiometric titration.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method (consistent with OECD Guideline 105) is a widely accepted technique for determining the water solubility of a compound.
Methodology:
-
Sample Preparation: Add an excess amount of solid AMPA to a known volume of water in a flask.
-
Equilibration: Seal the flask and agitate it in a constant temperature bath (e.g., 25°C) for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary test can establish the time to equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample at the same temperature to ensure clear separation of the solid and aqueous phases.
-
Sampling: Carefully extract an aliquot of the clear, saturated aqueous supernatant.
-
Quantification: Determine the concentration of AMPA in the aliquot using a validated analytical method, such as HPLC with derivatization.
Analytical Quantification via HPLC with Pre-Column Derivatization
Due to its lack of a strong chromophore, AMPA requires derivatization before detection by UV-Vis or fluorescence.[7]
Methodology:
-
Derivatization: React the AMPA-containing sample with a derivatizing agent (e.g., 1,2-naphthoquinone-4-sulfonate (NQS) or 9-fluorenylmethylchloroformate (FMOC-Cl)) under optimized conditions (e.g., specific pH, temperature, and time) to form a detectable derivative.[10][11]
-
Chromatographic Separation: Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., C18) and a mobile phase designed to separate the AMPA derivative from other components.[11]
-
Detection: Use a UV-Vis or fluorescence detector set to the maximum absorbance or emission wavelength of the AMPA derivative.
-
Concentration Calculation: Quantify the AMPA concentration by comparing the peak area of the sample to a calibration curve prepared from derivatized AMPA standards of known concentrations.
Caption: Workflow for solubility determination using the shake-flask method and HPLC.
Environmental Fate: Formation from Glyphosate
AMPA is a key intermediate in the environmental degradation of glyphosate, the world's most widely used herbicide. This degradation is primarily mediated by soil microorganisms.[1] Understanding the properties of AMPA is therefore essential for assessing the overall environmental impact of glyphosate use.
Caption: Simplified pathway of glyphosate degradation to AMPA.
References
- 1. Aminomethylphosphonic acid - Wikipedia [en.wikipedia.org]
- 2. (Aminomethyl)phosphonic acid | CH6NO3P | CID 14017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 氨甲基膦酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. (Aminomethyl)phosphonic acid | 1066-51-9 [chemicalbook.com]
- 5. (Aminomethyl)phosphonic acid | 1066-51-9 [amp.chemicalbook.com]
- 6. Aminomethylphosphonic acid [sitem.herts.ac.uk]
- 7. redalyc.org [redalyc.org]
- 8. rivm.nl [rivm.nl]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pubs.usgs.gov [pubs.usgs.gov]
- 11. researchgate.net [researchgate.net]
The Environmental Fate and Transport of Aminomethylphosphonic Acid (AMPA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminomethylphosphonic acid (AMPA) is a major environmental degradation product of the world's most widely used herbicide, glyphosate.[1] However, AMPA is not exclusive to glyphosate breakdown; it also originates from the degradation of aminopolyphosphonates used in industrial and domestic detergents.[2][3] Its persistence, which is often greater than that of its parent compound glyphosate, coupled with its mobility and potential for accumulation in various environmental compartments, has made AMPA a compound of significant interest and concern for environmental scientists and regulators.[1][4] This technical guide provides an in-depth overview of the environmental fate and transport of AMPA, including its degradation, sorption, and movement through soil, water, and other environmental matrices. Detailed experimental protocols for its analysis and the study of its environmental behavior are also presented.
I. Sources of AMPA in the Environment
AMPA's presence in the environment is primarily linked to two major sources:
-
Degradation of Glyphosate: The microbial degradation of glyphosate in soil and water is the most significant source of AMPA. This process involves the cleavage of the C-N bond in the glyphosate molecule.[2]
-
Degradation of Aminopolyphosphonates: These compounds are used as chelating agents in detergents and as scale inhibitors in industrial water treatment processes.[2] Their breakdown in wastewater treatment plants and in the environment contributes to the overall load of AMPA, particularly in urban and industrial areas.[2][5]
II. Environmental Fate of AMPA
The environmental fate of AMPA is governed by a combination of degradation and sorption processes, which dictate its persistence and mobility in different environmental compartments.
A. Degradation
The primary mechanism for AMPA degradation in the environment is microbial metabolism. Soil microorganisms utilize AMPA as a source of carbon, nitrogen, and phosphorus, breaking it down into simpler, non-toxic compounds.[6] The ultimate degradation products are phosphoric acid, carbon dioxide, and inorganic phosphate.[4]
Limited photodegradation of AMPA in water has been reported.[2][7] AMPA is considered to be more persistent in the environment than glyphosate.[1][4]
B. Sorption
AMPA exhibits strong sorption to soil particles, which is a critical factor limiting its mobility.[7][8] This process is influenced by several soil properties:
-
Clay Content: Soils with higher clay content tend to show greater AMPA adsorption.
-
Metal Oxides: The presence of iron and aluminum oxides in soil plays a crucial role in binding AMPA.[9][10]
-
pH: Soil pH affects the ionic state of AMPA and the surface charge of soil colloids, thereby influencing sorption.[9]
-
Phosphate Content: AMPA and phosphate can compete for the same sorption sites on soil particles.[9]
This strong adsorption means that AMPA is predominantly found in the topsoil layers and has a low potential for leaching into deep groundwater in many soil types.[2][7]
III. Environmental Transport of AMPA
Despite its strong sorption to soil, AMPA can be transported within and between different environmental compartments through several pathways.
A. Soil and Sediment
AMPA is frequently detected in agricultural topsoils and sediments.[6][7] While its vertical movement is generally limited due to strong adsorption, it can be transported to deeper soil layers and potentially to shallow groundwater through preferential flow paths, such as macropores and fissures in the soil structure.[11]
B. Surface Water and Groundwater
The primary pathway for AMPA to enter surface waters is through runoff, where it is transported along with eroded soil particles to which it is adsorbed.[6][7] Discharge from wastewater treatment plants is another significant source of AMPA in surface waters, particularly in urbanized areas.[2][5] Consequently, AMPA is frequently detected in rivers, streams, and ditches.[4] While deep groundwater contamination is rare, AMPA can be found in shallow groundwater.[2][7]
C. Atmosphere
Atmospheric transport of AMPA can occur through the movement of wind-blown soil particles to which it is adsorbed.[2][7] It can then be deposited back to the land and water surfaces through wet deposition (rain and snow).[2][7]
IV. Quantitative Data on AMPA
The following tables summarize quantitative data on AMPA's persistence and occurrence in various environmental matrices as reported in the scientific literature.
Table 1: Soil Half-Life (DT50) of AMPA
| Soil Type/Condition | DT50 (days) | Reference(s) |
| General Range | 60 - 240 | [4] |
| Agricultural Soil | 76 - 240 | [4] |
| Loam Soil | 54.7 - 71.0 | [12] |
| Silt Loam Soil | Up to 633 | [13] |
Table 2: Concentrations of AMPA in Soil
| Location/Crop System | Concentration Range (mg/kg) | Reference(s) |
| European Union Agricultural Topsoils | Up to 2.0 | |
| Brazilian Soybean and Corn Fields (0-20 cm) | Average: 0.17 (Max: 0.98) | [6] |
| Mexican Soybean Fields | Average: 0.35 | [1] |
| Mexican Maize Fields | Average: 0.08 | [1] |
| Mexican Bean Crops | Up to 0.34 | [14] |
| Mexican Transgenic Soybean | Up to 1.10 | [14] |
Table 3: Concentrations of AMPA in Water
| Water Body Type | Concentration Range (µg/L) | Reference(s) |
| U.S. Rivers (Median) | 0.22 | [4] |
| U.S. Ditches/Drains (Median) | 0.43 | [4] |
| U.S. Groundwater (Detected Range) | 0 - 4.88 | [15] |
| Mexican Groundwater (near pumpkin and corn crops) | 4.32 - 4.80 | [14] |
| European Surface Waters | 0.05 - 0.85 | [16] |
V. Experimental Protocols
This section provides detailed methodologies for key experiments related to the environmental fate and transport of AMPA.
A. Analysis of AMPA in Soil and Water Samples by LC-MS/MS
This protocol is a synthesis of commonly employed methods for the sensitive and selective quantification of AMPA.[2][3]
1. Sample Preparation and Extraction (Soil)
-
Weigh 5.0 g of a freeze-dried and sieved soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of an extraction solution (e.g., 0.1 M KH₂PO₄ or 0.6 M KOH) to the tube.[2]
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.[2]
-
Centrifuge the sample at 4000 rpm for 5-10 minutes.[2]
-
Filter the supernatant through a 0.45 µm syringe filter (e.g., PVDF).[2]
2. Sample Preparation and Extraction (Water)
-
For freshwater samples, sonication for 3 minutes may be sufficient.[2]
-
Filter the water sample through a 0.45 µm syringe filter.
3. Derivatization with FMOC-Cl
-
Take a known volume of the filtered extract (e.g., 3.0 - 3.5 mL).
-
Add a borate buffer (e.g., 0.5 mL of 25 mM Na₂B₄O₇) to adjust the pH to alkaline conditions.[2]
-
Add a solution of 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) in acetonitrile (e.g., 0.5 mL of 6 g/L).[2]
-
Vortex the mixture and allow it to react at room temperature for approximately 1 hour.[2]
4. Clean-up
-
Add 4.5 - 5.0 mL of dichloromethane (DCM) to the reaction mixture and vortex to perform a liquid-liquid extraction to remove excess FMOC-Cl.[2][3]
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully collect the aqueous (upper) layer containing the derivatized AMPA.
-
Filter the aqueous extract through a 0.22 or 0.45 µm syringe filter into an autosampler vial for analysis.[2][3]
5. LC-MS/MS Analysis
-
Chromatographic Column: A column suitable for polar compounds, such as a mixed-mode or ion-exchange column, is often used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile) is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is commonly used. Detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for the FMOC-derivatized AMPA.
B. Determination of Soil Sorption Coefficient (Kd) using Batch Equilibrium Method
This protocol is based on the OECD Guideline 106 for determining the adsorption-desorption of chemicals in soil.
1. Soil Preparation
-
Use air-dried soil sieved to < 2 mm.
-
Characterize the soil for properties such as pH, organic carbon content, texture (sand, silt, clay content), and cation exchange capacity.
2. Preliminary Study
-
Determine the optimal soil-to-solution ratio, equilibration time, and the stability and analytical recovery of AMPA under the experimental conditions.
3. Definitive Test
-
Prepare a stock solution of AMPA in a 0.01 M CaCl₂ solution.
-
Prepare a series of test solutions of varying AMPA concentrations by diluting the stock solution.
-
Add a known mass of soil to centrifuge tubes.
-
Add a known volume of each test solution to the soil, resulting in a specific soil-to-solution ratio.
-
Include control samples without soil to check for AMPA adsorption to the vessel walls and control samples with soil but without AMPA to check for interfering substances.
-
Shake the tubes at a constant temperature (e.g., 20-25 °C) for the predetermined equilibration time.
-
Centrifuge the samples at a speed sufficient to separate the solid and liquid phases.
-
Analyze the AMPA concentration in the supernatant (aqueous phase) using a suitable analytical method (e.g., LC-MS/MS as described above).
4. Calculation of Kd and Koc
-
Calculate the amount of AMPA sorbed to the soil by subtracting the concentration in the equilibrium solution from the initial concentration.
-
The soil sorption coefficient (Kd) is calculated as the ratio of the concentration of AMPA in the soil (Cs) to the concentration in the aqueous phase (Cw) at equilibrium: Kd = Cs / Cw
-
The organic carbon-normalized sorption coefficient (Koc) is calculated by dividing Kd by the fraction of organic carbon (foc) in the soil: Koc = Kd / foc [5]
C. Soil Microcosm Study for AMPA Degradation
This protocol outlines a general procedure for assessing the biodegradation of AMPA in soil under controlled laboratory conditions.
1. Soil Collection and Preparation
-
Collect fresh soil from a relevant site, avoiding contamination.
-
Sieve the soil (< 2 mm) and adjust the moisture content to a specific level (e.g., 40-60% of water holding capacity).
-
Pre-incubate the soil in the dark at a constant temperature for a period (e.g., one week) to allow the microbial community to stabilize.
2. Experimental Setup
-
Weigh a known amount of the pre-incubated soil into individual microcosms (e.g., glass jars or flasks).
-
Prepare a stock solution of AMPA. For studies with radiolabeled compounds, ¹⁴C-labeled AMPA can be used to trace its fate.
-
Fortify the soil in the microcosms with the AMPA solution to achieve the desired initial concentration.
-
Include sterile control microcosms (e.g., by autoclaving or gamma irradiation) to distinguish between biotic and abiotic degradation.
-
Incubate the microcosms in the dark at a constant temperature. Maintain soil moisture by periodic additions of water.
3. Sampling and Analysis
-
At predetermined time intervals, destructively sample replicate microcosms.
-
Extract AMPA from the soil samples using an appropriate extraction solvent and procedure.
-
Analyze the concentration of AMPA in the extracts using a suitable analytical method (e.g., LC-MS/MS).
-
If using ¹⁴C-AMPA, analyze the distribution of radioactivity in the soil extract, soil residue, and trapped CO₂ (if mineralization is being measured) using liquid scintillation counting.
4. Data Analysis
-
Plot the concentration of AMPA remaining in the soil over time.
-
Determine the degradation kinetics by fitting the data to appropriate models (e.g., first-order kinetics).
-
Calculate the dissipation time for 50% of the initial concentration (DT50 or half-life) of AMPA in the soil.
VI. Visualizations
The following diagrams illustrate key concepts and workflows related to the environmental fate and transport of AMPA.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Determination of glyphosate and AMPA in freshwater and soil from agroecosystems by 9-fluorenylmethoxycarbonyl chloride derivatization and liquid chromatography - fluorescence detection and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. gmoevidence.com [gmoevidence.com]
- 5. chemsafetypro.com [chemsafetypro.com]
- 6. Glyphosate and aminomethyphosphonic (AMPA) contents in Brazilian field crops soils | Agronomy Science and Biotechnology [mecenaspublishing.com]
- 7. researchgate.net [researchgate.net]
- 8. Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients - ECETOC [ecetoc.org]
- 9. Fertilisation of agricultural soils with municipal biosolids: Glyphosate and aminomethylphosphonic acid inputs to Québec field crop soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. researchgate.net [researchgate.net]
- 12. eag.com [eag.com]
- 13. researchgate.net [researchgate.net]
- 14. Glyphosate and AMPA in Groundwater, Surface Water, and Soils Related To Different Types of Crops in Mexico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Unseen Threat: A Technical Guide to the Phytotoxicity of Aminomethylphosphonic Acid (AMPA) on Non-Target Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminomethylphosphonic acid (AMPA) is the primary metabolite of the widely used herbicide glyphosate.[1] While the phytotoxic effects of glyphosate are well-documented, the impact of AMPA on non-target plants is a growing area of concern for environmental and agricultural scientists. AMPA can persist in soil and water, leading to unintended exposure and potential damage to a wide range of plant species.[1][2] This technical guide provides an in-depth analysis of the phytotoxicity of AMPA on non-target plants, summarizing key quantitative data, detailing experimental protocols for assessing its effects, and visualizing the underlying molecular mechanisms.
Quantitative Phytotoxicity Data
The phytotoxic effects of AMPA have been quantified across various non-target plant species, revealing a range of sensitivities. The following tables summarize key data on the impact of AMPA on plant growth, chlorophyll content, and other physiological parameters.
Table 1: Effects of AMPA on Plant Growth and Viability
| Plant Species | Endpoint | Concentration/Dose | Observed Effect | Reference |
| Lemna minor (Duckweed) | Growth Rate (Fresh Weight) | EC10: 178.6 µg/L | 10% reduction in growth rate | [3] |
| EC50: 11,922.2 µg/L | 50% reduction in growth rate | [3] | ||
| Glycine max (Soybean) | Shoot Fresh Weight | 0.12 - 8.0 kg/ha | 0 - 42% reduction | [4] |
| Various non-target species | Biomass | Not specified | ~50% reduction in some species | [2] |
Table 2: Effects of AMPA on Chlorophyll Content and Photosynthesis
| Plant Species | Endpoint | Concentration/Dose | Observed Effect | Reference |
| Lemna minor (Duckweed) | Chlorophyll Concentration | EC10: 1.3 µg/L | 10% reduction in chlorophyll | [3] |
| EC50: 902.9 µg/L | 50% reduction in chlorophyll | [3] | ||
| Glycine max (Soybean) | Chlorophyll Content | 0.12 - 8.0 kg/ha | 0 - 52% reduction | [4] |
Experimental Protocols
Accurate assessment of AMPA's phytotoxicity relies on standardized and reproducible experimental protocols. This section details the methodologies for key experiments cited in the literature.
Chlorophyll Content Measurement
This protocol describes the extraction and spectrophotometric quantification of chlorophyll from plant leaves.[5][6][7]
Materials:
-
Fresh plant leaves
-
80% acetone or 100% methanol
-
Mortar and pestle or tissue grinder
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
-
Volumetric flasks
-
Whatman No. 1 filter paper
Procedure:
-
Sample Preparation: Weigh a known amount of fresh leaf tissue (e.g., 0.1 g).
-
Extraction: Homogenize the leaf tissue in a mortar and pestle with a small volume of 80% acetone or 100% methanol. A small amount of sand can be added to aid in grinding.
-
Filtration and Centrifugation: Filter the homogenate through Whatman No. 1 filter paper into a centrifuge tube. Alternatively, centrifuge the homogenate at 5000 x g for 10 minutes to pellet the debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted pigments and transfer it to a volumetric flask.
-
Volume Adjustment: Bring the final volume of the extract to a known volume (e.g., 10 mL) with the extraction solvent.
-
Spectrophotometric Measurement:
-
Calibrate the spectrophotometer with the extraction solvent as a blank.
-
Measure the absorbance of the extract at 663 nm and 645 nm for chlorophyll a and chlorophyll b, respectively. Also, measure the absorbance at 750 nm to correct for turbidity.
-
-
Calculation: Use the following equations (for 80% acetone) to calculate the chlorophyll concentrations:
-
Chlorophyll a (mg/L) = 12.21 * (A663 - A750) - 2.81 * (A645 - A750)
-
Chlorophyll b (mg/L) = 20.13 * (A645 - A750) - 5.03 * (A663 - A750)
-
Total Chlorophyll (mg/L) = Chlorophyll a + Chlorophyll b
-
Root Elongation Bioassay
This bioassay is a sensitive method to determine the phytotoxicity of substances by measuring their effect on root growth.[8][9][10]
Materials:
-
Seeds of a sensitive indicator plant species (e.g., lettuce, cucumber, oat)
-
Petri dishes or germination pouches
-
Filter paper
-
AMPA solutions of varying concentrations
-
Control solution (e.g., distilled water)
-
Incubator or growth chamber
-
Ruler or image analysis software
Procedure:
-
Seed Sterilization: Surface sterilize the seeds to prevent microbial contamination.
-
Plating: Place a sheet of filter paper in each petri dish and moisten it with a known volume of the respective AMPA test solution or control solution.
-
Seed Placement: Arrange a specific number of seeds (e.g., 10-20) on the filter paper in each dish.
-
Incubation: Seal the petri dishes and place them in an incubator or growth chamber under controlled conditions (e.g., 25°C, dark) for a specific period (e.g., 72-96 hours).
-
Measurement: After the incubation period, carefully remove the seedlings and measure the length of the primary root of each seedling.
-
Data Analysis: Calculate the average root length for each treatment and the control. Express the results as a percentage of inhibition compared to the control. Determine the EC50 (the concentration causing 50% inhibition of root elongation).
Quantification of Oxidative Stress Markers
Exposure to AMPA can induce oxidative stress in plants.[11][12][13][14] This section provides protocols for measuring two key markers of oxidative stress: hydrogen peroxide (H₂O₂) and lipid peroxidation (malondialdehyde - MDA).
This protocol is based on the reaction of H₂O₂ with potassium iodide (KI).[15][16][17][18]
Materials:
-
Fresh plant tissue
-
Trichloroacetic acid (TCA)
-
Potassium iodide (KI)
-
Potassium phosphate buffer
-
Spectrophotometer
Procedure:
-
Extraction: Homogenize a known weight of plant tissue in cold TCA.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Reaction Mixture: In a new tube, mix the supernatant with potassium phosphate buffer and a freshly prepared solution of KI.
-
Incubation: Incubate the reaction mixture in the dark for a specific time (e.g., 1 hour).
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 390 nm.
-
Calculation: Use a standard curve prepared with known concentrations of H₂O₂ to determine the H₂O₂ content in the plant extract.
This assay measures the level of malondialdehyde (MDA), a product of lipid peroxidation, using the thiobarbituric acid (TBA) reaction.[19]
Materials:
-
Fresh plant tissue
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Water bath
-
Spectrophotometer
Procedure:
-
Extraction: Homogenize a known weight of plant tissue in TCA.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes.
-
Reaction Mixture: Mix the supernatant with a solution containing TBA in TCA.
-
Incubation: Heat the mixture in a boiling water bath for 30 minutes, then cool it quickly on ice.
-
Centrifugation: Centrifuge the mixture again to clarify the solution.
-
Spectrophotometric Measurement: Measure the absorbance of the supernatant at 532 nm and 600 nm (to correct for non-specific turbidity).
-
Calculation: Calculate the MDA concentration using its extinction coefficient (155 mM⁻¹ cm⁻¹).
Signaling Pathways and Experimental Workflows
The phytotoxicity of AMPA involves a cascade of molecular events that disrupt essential plant processes. The following diagrams, created using the DOT language for Graphviz, illustrate the proposed signaling pathway of AMPA phytotoxicity and a general workflow for its assessment.
Conclusion
The data and methodologies presented in this guide highlight the significant phytotoxic potential of AMPA to non-target plants. The primary mechanism of action appears to be the disruption of chlorophyll biosynthesis, leading to reduced photosynthetic capacity and growth inhibition.[1][3] Furthermore, the induction of oxidative stress contributes to cellular damage.[11][14] For researchers and professionals in drug development and environmental science, a thorough understanding of AMPA's effects is crucial for developing strategies to mitigate its environmental impact and for the development of more selective and environmentally benign herbicides. Future research should focus on expanding the range of non-target species tested and further elucidating the complex signaling pathways involved in AMPA phytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Review of Glyphosate-Based Herbicide and Aminomethylphosphonic Acid (AMPA): Environmental and Health Impacts [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Aminomethylphosphonic acid accumulation in plant species treated with glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chlorophyll Content Measurement Introduction – Hansatech Instruments Ltd [hansatech-instruments.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 10. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 11. mdpi.com [mdpi.com]
- 12. ijeab.com [ijeab.com]
- 13. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of superoxide and hydrogen peroxide in leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Optimized Assay for Hydrogen Peroxide Determination in Plant Tissue Using Potassium Iodide [scirp.org]
- 19. researchgate.net [researchgate.net]
Aminomethylphosphonic Acid (AMPA): An In-depth Technical Guide on its Effects on Soil Microbial Communities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminomethylphosphonic acid (AMPA) is the primary metabolite of the widely used herbicide glyphosate. Its persistence in soil environments has raised questions regarding its potential long-term effects on the structure and function of soil microbial communities. These communities are integral to soil health, playing critical roles in nutrient cycling, organic matter decomposition, and overall ecosystem stability. This technical guide provides a comprehensive overview of the current scientific understanding of AMPA's impact on soil microorganisms, synthesizing available quantitative data, detailing experimental methodologies, and visualizing key microbial pathways.
I. Quantitative Effects of AMPA on Soil Microbial Communities
Numerous studies have investigated the impact of AMPA on soil microbial biomass, diversity, and the abundance of specific microbial taxa. While results can vary depending on soil type, AMPA concentration, and experimental conditions, a general observation is that at environmentally relevant concentrations, AMPA appears to have a limited direct and significant impact on the overall structure of the soil microbial community. The resilience and functional redundancy of the soil microbiome are likely key factors in mitigating major shifts.
However, subtle changes and transient effects have been noted. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Effect of AMPA on Soil Microbial Biomass and Diversity
| Parameter | AMPA Concentration | Soil Type | Duration | Effect | Reference |
| Microbial Biomass C | Not specified | Agricultural Soil | 60 days | No significant effect compared to control. | [1] |
| Microbial Biomass N | Not specified | Agricultural Soil | 60 days | No significant effect compared to control. | [1] |
| Prokaryotic Alpha-Diversity (Shannon Index) | Not specified | Field Crop Soils | 2 years | Not significantly impacted by cumulative glyphosate/AMPA doses. More influenced by soil properties and crop rotation. | [2][3] |
| Fungal Alpha-Diversity (Shannon Index) | Not specified | Field Crop Soils | 2 years | Not significantly impacted by cumulative glyphosate/AMPA doses. More influenced by soil properties and crop rotation. | [2][3] |
| Bacterial Abundance | Not specified | Agricultural Soil | 60 days | No negative effect; potential for co-metabolism by various microorganisms. | [4] |
Table 2: Effect of AMPA on the Relative Abundance of Dominant Bacterial Phyla
| Phylum | AMPA Concentration | Soil Type | Duration | % Change vs. Control | Reference |
| Proteobacteria | Not specified | Agricultural Soil | Not specified | No significant difference observed in metagenomic analysis between conventional and organic (lower AMPA) soils. | [5] |
| Actinobacteria | Not specified | Agricultural Soil | Not specified | No significant difference observed in metagenomic analysis between conventional and organic (lower AMPA) soils. | [5] |
| Acidobacteria | Not specified | Agricultural Soil | Not specified | No significant difference observed in metagenomic analysis between conventional and organic (lower AMPA) soils. | [5] |
| Chloroflexi | Not specified | Agricultural Soil | Not specified | No significant difference observed in metagenomic analysis between conventional and organic (lower AMPA) soils. | [5] |
| Firmicutes | Not specified | Agricultural Soil | Not specified | No significant difference observed in metagenomic analysis between conventional and organic (lower AMPA) soils. | [5] |
Note: Specific quantitative data on the direct dose-response of AMPA on the relative abundance of microbial phyla is limited in the reviewed literature. The data presented reflects broader comparisons of soils with varying levels of glyphosate and AMPA contamination.
II. Experimental Protocols
This section details common methodologies employed in studying the effects of AMPA on soil microbial communities.
Protocol 1: Soil Microcosm Incubation Study
This protocol is designed to assess the impact of AMPA on microbial activity and community structure under controlled laboratory conditions.
1. Soil Collection and Preparation:
-
Collect topsoil (0-15 cm) from a site with no recent history of glyphosate or AMPA application.
-
Sieve the soil through a 2 mm mesh to remove stones and large organic debris.
-
Homogenize the sieved soil thoroughly.
-
Determine the water holding capacity (WHC) of the soil.
2. Microcosm Setup:
-
Weigh 100 g of prepared soil into sterile glass jars or microcosms.[6]
-
Prepare a stock solution of AMPA in sterile deionized water.
-
Add the AMPA stock solution to the soil to achieve the desired final concentrations (e.g., 0, 1, 10, 100 mg/kg soil). Ensure the final moisture content is adjusted to 60% of WHC for all treatments, including the control.
-
Seal the microcosms with breathable film to allow for gas exchange while minimizing moisture loss.
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified duration (e.g., 7, 14, 30, 60 days).[1]
-
Prepare triplicate microcosms for each treatment and time point for destructive sampling.
3. Sampling and Analysis:
-
At each time point, destructively sample three replicates from each treatment.
-
A portion of the soil is used for immediate analysis of microbial activity (e.g., soil respiration, enzyme assays), and the remainder is stored at -80°C for molecular analysis.
Protocol 2: Soil DNA Extraction for Metagenomic Analysis
This protocol outlines a common method for extracting high-quality DNA from soil samples for subsequent 16S rRNA gene sequencing or shotgun metagenomics.
1. Lysis of Microbial Cells:
-
Weigh 0.25-0.5 g of soil into a bead-beating tube containing a mixture of ceramic and silica beads.
-
Add a lysis buffer (e.g., containing SDS, Tris-HCl, EDTA, and NaCl).
-
Homogenize the sample using a bead beater for 2-5 minutes to mechanically lyse the microbial cells.
2. Removal of Humic Substances and Proteins:
-
Centrifuge the lysate to pellet the soil particles and beads.
-
Transfer the supernatant to a new tube.
-
Add a solution to precipitate humic acids (e.g., CHT buffer or a commercial inhibitor removal solution).
-
Centrifuge to pellet the precipitated humic acids.
-
Transfer the supernatant to a new tube and add a protein precipitation solution (e.g., phenol:chloroform:isoamyl alcohol or a commercial protein precipitation solution).
-
Centrifuge and transfer the aqueous (upper) phase containing the DNA to a new tube.
3. DNA Precipitation and Purification:
-
Precipitate the DNA by adding isopropanol or ethanol and a salt solution (e.g., sodium acetate).
-
Incubate at -20°C to enhance precipitation.
-
Centrifuge to pellet the DNA.
-
Wash the DNA pellet with 70% ethanol to remove residual salts.
-
Air-dry the pellet and resuspend it in sterile TE buffer or nuclease-free water.
-
Further purify the DNA using a commercial spin-column-based kit to remove any remaining inhibitors.
4. Quality Control:
-
Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) to measure the A260/280 and A260/230 ratios.
-
Visualize the DNA integrity on an agarose gel.
Protocol 3: 16S rRNA Gene Sequencing and Data Analysis
This protocol describes the workflow for characterizing the bacterial and archaeal community composition.
1. PCR Amplification:
-
Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V4 region) using universal primers with attached Illumina adapters.
-
Perform PCR in triplicate for each DNA sample to minimize PCR bias.
-
Pool the triplicate PCR products.
2. Library Preparation and Sequencing:
-
Clean up the PCR products using a commercial kit.
-
Perform an indexing PCR to add unique barcodes to each sample.
-
Purify the indexed PCR products.
-
Quantify and pool the libraries in equimolar concentrations.
-
Sequence the pooled libraries on an Illumina MiSeq or NovaSeq platform.
3. Bioinformatic Analysis Pipeline:
-
Quality Control: Use tools like FastQC to assess the raw sequence quality. Trim low-quality bases and remove adapter sequences using tools like Trimmomatic or Cutadapt.
-
Denoising and OTU/ASV Picking: Merge paired-end reads and denoise the sequences to generate Amplicon Sequence Variants (ASVs) using pipelines like DADA2 or Deblur. Alternatively, cluster sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold using tools like VSEARCH or USEARCH.
-
Taxonomic Assignment: Assign taxonomy to the ASVs/OTUs using a reference database such as SILVA, Greengenes, or the Ribosomal Database Project (RDP).
-
Diversity Analysis: Calculate alpha diversity indices (e.g., Shannon, Simpson, Chao1) to assess within-sample diversity and beta diversity metrics (e.g., Bray-Curtis, Jaccard, UniFrac) to compare community composition between samples.
-
Statistical Analysis: Perform statistical tests (e.g., PERMANOVA, ANOSIM) to determine if there are significant differences in microbial community structure between different AMPA treatments.
III. Signaling Pathways and Experimental Workflows
Microbial Degradation of AMPA
The primary mechanism by which AMPA is removed from the soil is through microbial degradation. Several bacterial species have been identified that can utilize AMPA as a source of carbon, nitrogen, or phosphorus. The degradation pathways involve specific enzymes that break down the AMPA molecule.
Caption: Microbial degradation pathways of AMPA in soil.
Experimental Workflow for Assessing AMPA Effects
The following diagram illustrates a typical experimental workflow for investigating the impact of AMPA on soil microbial communities, from sample collection to data analysis and interpretation.
References
- 1. mdpi.com [mdpi.com]
- 2. Impacts of Cropping Systems on Glyphosate and Aminomethylphosphonic Acid Contents and Microbial Community in Field Crop Soils in Quebec (Canada) [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metagenomic analysis exploring taxonomic and functional diversity of soil microbial communities in Chilean vineyards and surrounding native forests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of Glyphosate-Based Herbicide and Aminomethylphosphonic Acid (AMPA): Environmental and Health Impacts | MDPI [mdpi.com]
An In-depth Technical Guide to the Structural Formula and Chemical Properties of AMPA
For researchers, scientists, and drug development professionals, a thorough understanding of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) is fundamental to neuroscience research. AMPA is a potent and selective agonist for the AMPA receptor, a key player in mediating fast excitatory synaptic transmission in the central nervous system.[1][2][3] This guide provides a detailed overview of its structural formula, chemical properties, and the experimental methodologies used to study its interactions.
Structural Formula and Chemical Properties
AMPA, a synthetic analog of the neurotransmitter glutamate, is crucial for investigating the function of AMPA receptors due to its high selectivity over other glutamate receptors like NMDA and kainate receptors.[3] The biologically active form is the (S)-enantiomer.[3]
Chemical Structure:
(Image of the chemical structure of AMPA would be placed here in a real whitepaper. As a text-based AI, I will describe it below.)
The structure of AMPA features a central α-carbon attached to an amino group, a carboxyl group, a hydrogen atom, and a propionic acid side chain linked to a 3-hydroxy-5-methyl-4-isoxazole ring.
Physicochemical Properties of AMPA
A summary of the key quantitative data for AMPA is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀N₂O₄ | [3][4][5][6] |
| Molecular Weight | 186.17 g/mol | [3][4][5] |
| CAS Number | 74341-63-2 ((±)-AMPA) | [5] |
| 83643-88-3 ((S)-AMPA) | ||
| Appearance | White solid | [7] |
| Solubility | Water: 10 mM (with gentle warming) | [3][8] |
| 0.1 M NaOH: 4.3 mg/mL | ||
| 1 M HCl: 50 mg/mL | [7] | |
| DMSO: 4.3 mg/mL | [7] | |
| EC₅₀ for AMPA Receptor | ~3.5 µM ((S)-AMPA) | |
| ~11 µM ((RS)-AMPA) | [9] |
Experimental Protocols
Detailed methodologies are essential for the accurate study of AMPA and its interaction with its receptors. Below are protocols for key experiments.
Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor-Mediated Currents
This technique is used to measure the ionic currents flowing through AMPA receptors in response to AMPA application.[10][11]
Methodology:
-
Cell Preparation: Prepare acute brain slices (e.g., from the hippocampus) or cultured neurons.
-
Recording Setup: Use a patch-clamp amplifier and a microscope to visualize the cells. Pull glass microelectrodes to a resistance of 3-5 MΩ.
-
Pipette Solution (Internal): Fill the micropipette with a solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 Na₂-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with CsOH.
-
External Solution (aCSF): Continuously perfuse the cells with artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, bubbled with 95% O₂/5% CO₂. To isolate AMPA receptor currents, antagonists for other receptors (e.g., picrotoxin for GABA-A receptors and D-AP5 for NMDA receptors) are typically added.
-
Recording: Obtain a whole-cell patch by forming a gigaseal with the cell membrane and then rupturing the patch. Clamp the cell at a holding potential of -70 mV to primarily measure AMPA receptor-mediated currents.[10][11]
-
AMPA Application: Apply AMPA at a known concentration (e.g., 10 µM) to the cell using a perfusion system.[9]
-
Data Analysis: Record and analyze the resulting inward current, which represents the flow of ions through the activated AMPA receptors.
AMPA Receptor Binding Assay
This assay is used to determine the affinity of AMPA for its receptor.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., cortex or hippocampus) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation.
-
Incubation: Incubate the prepared membranes with a radiolabeled AMPA receptor antagonist (e.g., [³H]CNQX) and varying concentrations of unlabeled AMPA in a binding buffer.
-
Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of AMPA. The concentration of AMPA that inhibits 50% of the specific binding of the radioligand (IC₅₀) can then be determined and used to calculate the binding affinity (Ki).
Mandatory Visualizations
Signaling Pathways
The activation of AMPA receptors by AMPA triggers several downstream signaling cascades that are crucial for synaptic plasticity.
Caption: AMPA receptor signaling pathways involved in synaptic plasticity.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing AMPA receptor function using electrophysiology.
Caption: Experimental workflow for AMPA receptor characterization.
References
- 1. gosset.ai [gosset.ai]
- 2. AMPA receptor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. AMPA - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. alpha-AMINO-3-HYDROXY-5-METHYL-4-ISOXAZOLEPROPIONIC ACID | C7H10N2O4 | CID 1221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (±)-AMPA solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. rndsystems.com [rndsystems.com]
- 9. (R,S)-AMPA | AMPA receptor agonist | Hello Bio [hellobio.com]
- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
aminomethylphosphonic acid as a glyphosate metabolite in soil
An In-depth Technical Guide on Aminomethylphosphonic Acid (AMPA) as a Glyphosate Metabolite in Soil
Introduction
Glyphosate (N-(phosphonomethyl)glycine) is the most widely used broad-spectrum herbicide globally.[1] Upon its application, glyphosate undergoes degradation in the soil, primarily forming aminomethylphosphonic acid (AMPA) as its major metabolite.[2][3] AMPA itself is of significant environmental interest because it is often more persistent and mobile than its parent compound, leading to concerns about its accumulation in soil and potential for transport into water systems.[4][5][6] This technical guide provides a comprehensive overview of AMPA's formation, environmental fate, and analytical determination in soil, targeted at researchers, scientists, and professionals in related fields.
Formation of AMPA in Soil
AMPA is formed from glyphosate through two primary degradation pathways in the soil environment: microbial degradation and abiotic degradation.
Microbial Degradation
The dominant pathway for glyphosate degradation in soil is through microbial activity.[6][7] The primary enzymatic route involves the cleavage of the C-N bond in the glyphosate molecule by the enzyme glyphosate oxidoreductase, found in various soil microorganisms.[8][9] This process yields AMPA and glyoxylate.[9][10] Some bacteria can further metabolize AMPA, using it as a source of phosphorus, which involves a C-P lyase enzyme to generate inorganic phosphorus and methylamine.[9] However, in many cases, AMPA is not readily metabolized and can accumulate.[9]
Another, less common, microbial pathway involves the enzyme C-P lyase, which cleaves the C-P bond of glyphosate directly to produce sarcosine and inorganic phosphate.[10]
Abiotic Degradation
While microbial action is the main driver, abiotic processes can also contribute to the transformation of glyphosate to AMPA.[11] Studies have shown that certain metals and metal oxides, such as birnessite, can catalyze the degradation of glyphosate to AMPA.[2][3][12] This abiotic pathway can occur on the surfaces of metallic ions or minerals present in the soil.[2][3]
Environmental Fate and Behavior of AMPA in Soil
The environmental behavior of AMPA is complex and governed by its persistence, sorption to soil particles, and mobility.
Persistence and Half-Life
AMPA is generally more persistent in the soil than glyphosate.[4][8] Its half-life (DT50) can vary widely, from 23 to as long as 958 days, depending on soil properties and environmental conditions.[8][13] In contrast, glyphosate's half-life is typically shorter, ranging from 1 to 197 days.[8] This difference in persistence can lead to the accumulation of AMPA in soils with repeated glyphosate applications.[6][13] Factors that influence persistence include temperature, soil moisture, pH, and microbial activity.[11] Degradation is generally slower under colder and drier conditions.[11]
Sorption and Mobility
AMPA exhibits strong adsorption to soil particles, particularly to clay minerals, iron (Fe) and aluminum (Al) oxides, and organic matter.[5][14] This high sorption affinity is a primary factor limiting its mobility and leaching potential.[14] However, despite its strong binding, AMPA is water-soluble and can be transported through the soil profile, particularly under specific conditions such as heavy rainfall events shortly after application or in soils with preferential flow paths like macropores.[14][15] The presence of phosphate from fertilizers can also increase the mobility of AMPA by competing for the same sorption sites on soil particles.[16][17]
Impact on Soil Microbial Communities
The accumulation of glyphosate and AMPA in soil can potentially impact microbial communities.[8] While some studies suggest a negligible impact on overall microbial activity, others indicate that AMPA can alter the composition and diversity of these communities.[18][19] Given the critical role of microbes in soil fertility and nutrient cycling, these potential disruptions are an area of ongoing research.[4]
Quantitative Data Summary
The concentration and persistence of AMPA in soil are highly variable. The following tables summarize data from various studies.
Table 1: Concentration of Glyphosate and AMPA in Agricultural Soils from Various Studies
| Location/Study | Soil Type/Crop | Glyphosate Conc. (µg/kg) | AMPA Conc. (µg/kg) | Citation |
|---|---|---|---|---|
| Argentina | Cultivated Soils | 35 - 1502 | 299 - 2256 | [7][20] |
| Australia | Various Crop Soils | 50 - 1200 | 50 - 1200 | [21] |
| Quebec, Canada | Field Crop Soils | Avg: 160 | Avg: 370 | [19] |
| Hidalgo, Mexico | Crop Fields | Not Detected - 4.358 | Not Detected - 4.358 |[22] |
Table 2: Dissipation Half-Life (DT50) of Glyphosate and AMPA in Soil
| Compound | DT50 Range (days) | Conditions/Notes | Citation |
|---|---|---|---|
| Glyphosate | 1 - 197 | Varies with soil type and climate | [8][13] |
| Glyphosate | 7 - 130 | On-site estimates | [8] |
| Glyphosate | 1.5 - 53.5 | Dependent on temperature (5-30°C) | [11] |
| AMPA | 23 - 958 | Generally more persistent than glyphosate | [8][13] |
| AMPA | 26.4 - 44.5 | At 30°C |[11] |
Analytical Methodologies for AMPA Detection in Soil
The analysis of AMPA in soil is challenging due to its high polarity, low molecular weight, and strong affinity for the soil matrix.[22] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique.[23]
Experimental Protocols
Protocol 1: Alkaline Extraction with SPE Cleanup and LC-MS/MS Analysis This method is effective for various soil types and utilizes a strong base to desorb glyphosate and AMPA from soil particles.[21]
-
Sample Weighing: Weigh 2.5 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add isotope-labeled internal standards (e.g., ¹³C,¹⁵N-glyphosate and AMPA) to the sample, vortex, and let it equilibrate overnight.
-
Extraction: Add a specific volume of 0.6 M potassium hydroxide (KOH) solution. Shake vigorously for a set time (e.g., 1-2 hours).[21]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 3000-4000 rpm) for 10-15 minutes.[23]
-
Cleanup (Solid Phase Extraction - SPE):
-
Condition a mixed-mode SPE cartridge (e.g., Bond Elut Plexa PAX) according to the manufacturer's instructions.[21]
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with appropriate solvents (e.g., methanol, water) to remove interferences.
-
Elute the analytes (glyphosate and AMPA) with an acidic solvent (e.g., formic acid in methanol).
-
-
Analysis (LC-MS/MS): Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase. Inject the final extract into the LC-MS/MS system for analysis.[21] A Hypercarb column is often used for separation without derivatization.[21]
Protocol 2: Phosphate Buffer Extraction with Derivatization and LC-MS/MS Analysis This method uses a phosphate buffer to extract the analytes, followed by derivatization to enhance chromatographic retention and detection.[23]
-
Extraction:
-
Derivatization:
-
Cleanup: Perform a liquid-liquid extraction with a non-polar solvent like dichloromethane to remove excess FMOC-Cl.[23]
-
Analysis (LC-MS/MS): Filter the final aqueous phase and inject it into the UPLC-MS/MS system.[23]
Protocol 3: GC-MS Analysis with Derivatization Gas chromatography requires a derivatization step to make the non-volatile glyphosate and AMPA suitable for analysis.[25]
-
Extraction: Follow an extraction procedure similar to Protocol 1 or 2. The extract must be thoroughly dried.
-
Derivatization:
-
Analysis (GC-MS): Inject the derivatized sample into the GC-MS system. The analytes (e.g., AMPA-3TMS) are separated on the GC column and detected by the mass spectrometer.[25]
Table 3: Comparison of Analytical Method Performance for AMPA Detection in Soil
| Method | Limit of Quantification (LOQ) | Recovery (%) | Notes | Citation |
|---|---|---|---|---|
| LC-MS/MS (Direct, Hypercarb) | 0.05 mg/kg (50 µg/kg) | 91 - 118 | No derivatization required.[21] | [21] |
| LC-MS/MS (FMOC Derivatization) | 2.08 µg/kg | 93 - 99 | Good for complex matrices.[23] | [22] |
| GC-MS (BSTFA Derivatization) | 0.0018 mg/kg (1.8 µg/kg) | Not specified | Requires volatile derivatives.[25] | [26] |
| LC-MS/MS (Simple Aqueous Extraction) | 0.61 mg/kg (610 µg/kg) | >80 | Minimal sample cleanup.[27] |[27] |
Conclusion
Aminomethylphosphonic acid is a key and persistent metabolite of glyphosate in the soil environment. Its formation is primarily driven by microbial degradation, and its fate is controlled by a complex interplay of strong sorption to soil particles and potential for mobilization under certain conditions. The tendency of AMPA to persist longer than glyphosate highlights the importance of including it in environmental monitoring and risk assessment studies. While analytical methods for its detection in soil are well-established, they require careful optimization of extraction and cleanup steps to overcome matrix interference and ensure accurate quantification. Further research is needed to fully understand the long-term ecological impacts of AMPA accumulation on soil health and microbial ecosystems.
References
- 1. Glyphosate and its degradation product AMPA occur frequently and widely in U.S. soils, surface water, groundwater, and precipitation | U.S. Geological Survey [usgs.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alanplewis.com [alanplewis.com]
- 4. AMPA: The Hidden Glyphosate Breakdown Hazard [nomoreglyphosate.nz]
- 5. AminoMethylPhosphonic acid (AMPA) in natural waters: Its sources, behavior and environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of glyphosate degradation in a soil microcosm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. research.unipd.it [research.unipd.it]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Impacts of Cropping Systems on Glyphosate and Aminomethylphosphonic Acid Contents and Microbial Community in Field Crop Soils in Quebec (Canada) [mdpi.com]
- 20. Environmental fate of glyphosate and aminomethylphosphonic acid in surface waters and soil of agricultural basins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. mdpi.com [mdpi.com]
- 23. alanplewis.com [alanplewis.com]
- 24. researchgate.net [researchgate.net]
- 25. dfba632ed2.clvaw-cdnwnd.com [dfba632ed2.clvaw-cdnwnd.com]
- 26. Comparative Study of Glyphosate and AMPA Determination in Environmental Samples by Two Green Methods [scirp.org]
- 27. Simplified analysis of glyphosate and aminomethylphosphonic acid in water, vegetation and soil by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Persistence of Aminomethylphosphonic Acid (AMPA) in Aquatic Environments: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminomethylphosphonic acid (AMPA) is the primary degradation product of the widely used broad-spectrum herbicide glyphosate.[1][2] Its presence and persistence in aquatic environments are of increasing concern due to its potential ecological impact. AMPA is known to be more persistent than its parent compound, glyphosate, in aquatic systems.[2] This technical guide provides a comprehensive overview of the current scientific understanding of AMPA's persistence in aquatic environments, including its degradation pathways, factors influencing its fate, and methodologies for its study.
Sources of AMPA in Aquatic Environments
AMPA enters aquatic ecosystems through two primary pathways:
-
Degradation of Glyphosate: The microbial degradation of glyphosate in soil and water is the main source of AMPA.[1][3] Following application, glyphosate that reaches water bodies can be metabolized by microorganisms, leading to the formation of AMPA.
-
Degradation of Phosphonates: Industrial and domestic phosphonates, used in detergents and as chelating agents, can also degrade to form AMPA, contributing to its presence in wastewater and subsequently in receiving water bodies.
Degradation Pathways of AMPA
The degradation of AMPA in aquatic environments is primarily a biological process, although abiotic degradation can also occur under specific conditions.
Biotic Degradation
Microbial communities in water and sediment play a crucial role in the breakdown of AMPA. The primary biotic degradation pathway involves the cleavage of the carbon-phosphorus (C-P) bond by the enzyme C-P lyase, which is present in some bacteria. This process, known as mineralization, ultimately converts AMPA into inorganic phosphate and methylamine.
Abiotic Degradation
Abiotic degradation of AMPA in aquatic environments is generally considered to be a slower process compared to microbial degradation.
-
Photodegradation: While some studies suggest the possibility of AMPA photodegradation, it is generally considered a minor degradation pathway in natural waters.[4][5] The presence of photosensitizing substances in the water may influence the rate of photodegradation.
-
Oxidation: Abiotic oxidation of AMPA can occur in the presence of certain metal oxides, such as manganese oxide, and can lead to the cleavage of the C-P bond.[4] The presence of metal ions in the water can therefore play a role in the abiotic degradation of AMPA.[6]
Factors Influencing the Persistence of AMPA
The persistence of AMPA in aquatic environments is influenced by a variety of physicochemical and biological factors:
-
Temperature: Higher temperatures generally lead to increased microbial activity and, consequently, faster degradation rates of AMPA.
-
pH: The pH of the water can affect both the bioavailability of AMPA to microorganisms and the activity of degradative enzymes.
-
Sediment Composition and Organic Matter: AMPA has a strong tendency to adsorb to sediment particles, particularly those with high clay and organic matter content.[7] This sorption can reduce its bioavailability for microbial degradation, thereby increasing its persistence in the sediment phase.
-
Oxygen Availability: The degradation of AMPA can occur under both aerobic and anaerobic conditions, although the rates may differ. Aerobic degradation is generally considered to be more efficient.
-
Microbial Community: The composition and abundance of the microbial community capable of degrading AMPA are critical factors. The presence of bacteria possessing the C-P lyase enzyme is essential for its effective biodegradation.
-
Salinity: Studies have shown that salinity can influence the degradation rate of glyphosate and AMPA, with brackish water environments potentially providing more favorable conditions for microbial degradation compared to freshwater or high-salinity marine environments.[3]
Quantitative Data on AMPA Persistence
The persistence of AMPA is often expressed as its half-life (t½), the time it takes for 50% of the initial concentration to degrade. The half-life of AMPA can vary significantly depending on the specific conditions of the aquatic environment.
| Aquatic System | Conditions | Half-life (t½) (days) | Reference |
| Soil | Aerobic | 60 - 240 | [1] |
| Aquatic | Comparable to glyphosate (2-91 days) | 2 - 91 | [1] |
| Freshwater | Non-sterile | Glyphosate removal rate of 76.5% after 112 days | [3] |
| Sterile Freshwater | - | Glyphosate removal rate of 19.1% after 112 days | [3] |
| Brackish Water | Non-sterile | Higher glyphosate degradation than freshwater | [3] |
| Seawater | Non-sterile | Higher glyphosate degradation than freshwater | [3] |
Note: Specific half-life data for AMPA in various aquatic systems are less commonly reported than for its parent compound, glyphosate. The data for glyphosate degradation provides an indication of the processes that also affect AMPA.
Experimental Protocols for Studying AMPA Persistence
The study of AMPA persistence in aquatic environments typically involves laboratory microcosm or mesocosm experiments that simulate natural conditions. The OECD 308 guideline, "Aerobic and Anaerobic Transformation in Aquatic Sediment Systems," provides a standardized framework for such studies.[8][9]
OECD 308 Water-Sediment Study (Microcosm)
This laboratory study is designed to determine the rate of degradation and the route of transformation of a test substance in a water-sediment system.
Objective: To determine the half-life and degradation kinetics of AMPA in both the water and sediment phases under controlled aerobic or anaerobic conditions.
Methodology:
-
Test System Preparation:
-
Collect sediment and overlying water from a well-characterized site. At least two different sediment types are recommended.[8]
-
Set up microcosm test vessels (e.g., glass flasks) containing a layer of sediment and a column of overlying water (typically a 1:3 sediment to water ratio).[10]
-
Acclimatize the systems to the test temperature (e.g., 20°C) in the dark.[9]
-
-
Test Substance Application:
-
Prepare a stock solution of radiolabeled (e.g., ¹⁴C-labeled) AMPA.
-
Apply the test substance to the water phase of the microcosms at a known concentration.
-
-
Incubation and Sampling:
-
Incubate the microcosms in the dark at a constant temperature.[8]
-
For aerobic studies, gently bubble air over the water surface. For anaerobic studies, maintain an oxygen-free environment.
-
Collect samples from both the water and sediment phases at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).[10]
-
-
Sample Analysis:
-
Separate the water and sediment phases by centrifugation.
-
Analyze the water phase directly for AMPA and its degradation products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Extract AMPA and its metabolites from the sediment using appropriate solvents.
-
Analyze the sediment extracts by LC-MS/MS.
-
Quantify the amount of non-extractable residues and mineralized products (e.g., ¹⁴CO₂) to perform a mass balance.
-
-
Data Analysis:
-
Plot the concentration of AMPA in the water, sediment, and total system over time.
-
Calculate the degradation half-life (DT₅₀) and dissipation time (DT₉₀) using first-order kinetics or other appropriate models.[11]
-
Analytical Methodology: LC-MS/MS for AMPA Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of AMPA in water samples.
6.2.1 Direct Injection Method
This method is suitable for relatively clean water samples and simplifies the workflow.
-
Sample Preparation:
-
Filter the water sample through a 0.22 µm filter.
-
For hard water samples, add a chelating agent like EDTA to prevent the complexation of AMPA with metal ions.[12]
-
Transfer an aliquot to an autosampler vial.
-
-
LC Separation:
-
Use a suitable column, such as a mixed-mode column with both reversed-phase and anion-exchange properties.[12]
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., methanol or acetonitrile).
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Set the mass spectrometer to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for AMPA and its isotopically labeled internal standard for accurate quantification.
-
6.2.2 Derivatization Method
For complex matrices or when higher sensitivity is required, derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) is often employed.[13]
-
Derivatization:
-
Adjust the pH of the water sample to alkaline conditions using a borate buffer.
-
Add FMOC-Cl solution and incubate to allow the reaction with the amine group of AMPA.
-
The resulting derivative is less polar and more amenable to reversed-phase chromatography.
-
-
LC-MS/MS Analysis:
-
The analytical procedure is similar to the direct injection method, but the LC conditions and MS/MS parameters are optimized for the FMOC-derivatized AMPA.
-
Conclusion
Aminomethylphosphonic acid is a persistent compound in aquatic environments, primarily originating from the degradation of glyphosate. Its fate is governed by a complex interplay of biotic and abiotic factors, with microbial degradation being the main removal mechanism. The strong adsorption of AMPA to sediments can significantly increase its persistence. Understanding the factors that influence AMPA's degradation and employing robust experimental and analytical methodologies are crucial for accurately assessing its environmental risk and developing effective management strategies. Further research is needed to generate more comprehensive quantitative data on AMPA's half-life under a wider range of environmentally relevant aquatic conditions.
References
- 1. gmoevidence.com [gmoevidence.com]
- 2. The Fate of Glyphosate and AMPA in a Freshwater Endorheic Basin: An Ecotoxicological Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alanplewis.com [alanplewis.com]
- 7. Development, Pesticide Exposure and Repeatability of an Aquatic, Tri-trophic Laboratory Microcosm - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. APPENDIX E: MEASUREMENT OF BIODEGRADATION - ECETOC [ecetoc.org]
- 11. epa.gov [epa.gov]
- 12. Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA) in hard waters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Toxicological Profile of Aminomethylphosphonic Acid (AMPA) in Invertebrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminomethylphosphonic acid (AMPA) is the primary degradation product of the widely used herbicide glyphosate. Its persistence in the environment has led to increasing scrutiny of its potential toxicological effects on non-target organisms, particularly invertebrates, which form a critical component of terrestrial and aquatic ecosystems. This technical guide provides a comprehensive overview of the toxicological profile of AMPA in various invertebrate species, summarizing key quantitative data, detailing experimental methodologies, and illustrating potential signaling pathways involved in its mode of action.
Quantitative Toxicological Data
The toxicity of AMPA to invertebrates has been assessed across a range of species and toxicological endpoints. The following tables summarize the available quantitative data for acute and chronic exposures.
Acute Toxicity Data
Table 1: Acute Toxicity of AMPA to Selected Invertebrates
| Species | Endpoint (Duration) | Value (mg/L) | Reference |
| Daphnia magna (Water Flea) | 48-h EC50 (Immobilisation) | >100 | [2] (Implied, limit test) |
| Aquatic Invertebrates (General) | LC50/EC50 | 27 - 452 | [1] |
Note: Specific LC50/EC50 values for a broad range of individual invertebrate species are not consistently reported in publicly available literature. The provided range is from a review and may encompass multiple species.
Chronic Toxicity Data
Chronic toxicity studies assess the long-term effects of a substance on survival, growth, and reproduction. The No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC) are common endpoints.
Table 2: Chronic Toxicity of AMPA to Selected Invertebrates
| Species | Endpoint (Duration) | NOEC | LOEC | Reference |
| Daphnia magna (Water Flea) | Reproduction (21 days) | 15 mg/L | 30 mg/L | [3] |
| Eisenia andrei (Earthworm) | Reproduction (56 days) | 198.1 mg/kg dry soil | - | [4] |
| Folsomia candida (Springtail) | Reproduction (28 days) | 315 mg/kg dry soil | >315 mg/kg dry soil | [4] |
| Hypoaspis aculeifer (Predatory Mite) | Reproduction (14 days) | 320 mg/kg dry soil | >320 mg/kg dry soil | [4] |
Experimental Protocols
Standardized protocols, primarily from the Organisation for Economic Co-operation and Development (OECD), are crucial for ensuring the reliability and comparability of toxicological data. The following sections detail the methodologies for key experiments cited in the toxicological assessment of AMPA in invertebrates.
Aquatic Invertebrate Toxicity Testing
1. Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)
This test assesses the acute toxicity of substances to daphnids, most commonly Daphnia magna.
-
Test Organism: Young daphnids, less than 24 hours old.
-
Test Substance Preparation: The test substance is dissolved in the test medium to create a series of concentrations.
-
Exposure Conditions:
-
Test Duration: 48 hours.
-
Test Vessels: Glass beakers.
-
Test Volume: Sufficient to provide at least 2 mL per daphnid.
-
Number of Animals: At least 20 daphnids per concentration, divided into at least four replicates.
-
Test Concentrations: A geometric series of at least five concentrations and a control. A limit test at 100 mg/L may be performed if low toxicity is expected.
-
Feeding: None during the test.
-
Light and Temperature: A 16:8 hour light:dark cycle at 20 ± 2°C.
-
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
-
Endpoint Calculation: The EC50, the concentration that immobilizes 50% of the daphnids, is calculated for the 48-hour exposure period. The NOEC and LOEC can also be determined.
2. Chironomus sp. Sediment-Water Toxicity Test Using Spiked Sediment (OECD Guideline 218)
This guideline is used to assess the effects of prolonged exposure to chemicals in sediment on the sediment-dwelling larvae of chironomids (e.g., Chironomus riparius).
-
Test Organism: First-instar chironomid larvae.
-
Test Substance Application: The test substance is spiked into the sediment.
-
Exposure Conditions:
-
Test Duration: 28 days.
-
Test System: Beakers containing a layer of formulated sediment and overlying water.
-
Number of Animals: 20 larvae per replicate, with at least four replicates per concentration and six for the control.
-
Test Concentrations: At least five concentrations in a geometric series and a control.
-
Feeding: Larvae are fed daily.
-
Light and Temperature: Controlled photoperiod and temperature (e.g., 20 ± 2°C).
-
-
Observations: The primary endpoints are the number of fully emerged adult midges and the development rate (time to emergence). Larval survival and weight can also be assessed at earlier time points (e.g., day 10).
-
Endpoint Calculation: The ECx (e.g., EC10, EC50) for emergence and development rate is determined using regression analysis. The NOEC and LOEC are determined through hypothesis testing.
Terrestrial Invertebrate Toxicity Testing
1. Earthworm Reproduction Test (Eisenia fetida/Eisenia andrei) (OECD Guideline 222)
This test evaluates the effects of chemicals on the reproductive output of earthworms.
-
Test Organism: Adult earthworms (Eisenia fetida or Eisenia andrei) with a clitellum.
-
Test Substance Application: The test substance is thoroughly mixed into an artificial soil substrate.
-
Exposure Conditions:
-
Test Duration: 8 weeks (4 weeks for adult exposure and 4 weeks for cocoon incubation and juvenile hatching).
-
Test Vessels: Glass containers with a perforated lid.
-
Number of Animals: 10 adult earthworms per replicate, with four replicates per test concentration and eight for the control.
-
Test Concentrations: At least five concentrations in a geometric series and a control.
-
Feeding: Earthworms are fed weekly.
-
Light and Temperature: Continuous light or a light/dark cycle at 20 ± 2°C.
-
-
Observations:
-
Adults (at 4 weeks): Mortality and changes in biomass are recorded.
-
Juveniles (at 8 weeks): The number of hatched juveniles is counted.
-
-
Endpoint Calculation: The LCx for adult mortality and ECx for reproduction (number of juveniles) are calculated. The NOEC and LOEC for both endpoints are also determined.
Potential Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms of AMPA toxicity in invertebrates are not as well-characterized as in vertebrates. However, based on its chemical structure as an analog of the amino acid glycine and its known interactions in vertebrate systems, two primary signaling pathways are of significant interest: the glutamate receptor signaling pathway and the cholinergic signaling pathway.
Glutamate Receptor Signaling Pathway
Glutamate is a major excitatory neurotransmitter in both vertebrates and invertebrates, acting on ionotropic and metabotropic receptors[5][6][7]. In vertebrates, AMPA is a potent agonist of the AMPA subtype of ionotropic glutamate receptors[8]. Given the conservation of glutamatergic systems, it is plausible that AMPA interferes with glutamate signaling in invertebrates. Putative AMPA receptors have been identified in the nervous systems of invertebrates like Caenorhabditis elegans and Drosophila melanogaster[6][9].
Potential Mechanism of Action:
-
Binding to Glutamate Receptors: AMPA may bind to and activate ionotropic glutamate receptors on the postsynaptic membrane of invertebrate neurons.
-
Ion Channel Opening: This binding would lead to the opening of non-selective cation channels, causing an influx of Na+ and potentially Ca2+ ions.
-
Neuronal Depolarization: The influx of positive ions results in depolarization of the neuronal membrane.
-
Excitotoxicity: Overstimulation of these receptors could lead to excessive neuronal depolarization, disruption of ion homeostasis, and ultimately, excitotoxicity and cell death. This is a well-established mechanism of glutamate-induced neurotoxicity in vertebrates and could be a contributing factor to AMPA's toxicity in invertebrates.
Cholinergic Signaling Pathway
The cholinergic system, which uses acetylcholine (ACh) as a neurotransmitter, is ancient and plays a crucial role in the nervous and immune systems of invertebrates[10][11]. Some studies have suggested that AMPA can affect cholinergic function. For instance, in mussels, AMPA exposure has been linked to alterations in acetylcholinesterase (AChE) activity, the enzyme responsible for breaking down ACh[1]. Inhibition of AChE would lead to an accumulation of ACh in the synapse, resulting in overstimulation of cholinergic receptors.
Potential Mechanism of Action:
-
Inhibition of Acetylcholinesterase (AChE): AMPA may directly or indirectly inhibit the activity of AChE in the synaptic cleft.
-
Acetylcholine (ACh) Accumulation: Reduced AChE activity leads to an accumulation of ACh.
-
Overstimulation of ACh Receptors: The excess ACh continuously stimulates nicotinic and muscarinic ACh receptors on the postsynaptic membrane.
-
Prolonged Signaling: This results in prolonged neuronal firing, which can lead to neuromuscular paralysis and other toxic effects.
Conclusion
The available data indicate that while the acute toxicity of aminomethylphosphonic acid to many invertebrates appears to be low, chronic exposure can lead to sublethal effects on reproduction and growth at concentrations relevant to some environmental scenarios. The primary mechanisms of toxicity are likely related to interference with fundamental neurotransmitter systems, namely glutamatergic and cholinergic signaling. Further research is needed to fully elucidate the specific molecular targets of AMPA across a broader range of invertebrate species and to establish more comprehensive acute toxicity data. The standardized experimental protocols outlined in this guide provide a framework for generating robust and comparable data to support environmental risk assessments and regulatory decisions concerning AMPA.
References
- 1. Effects of Glyphosate and Its Metabolite AMPA on Aquatic Organisms [mdpi.com]
- 2. Acute toxicity test with Daphnia magna: an alternative to mammals in the prescreening of chemical toxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotecnologiebt.it [biotecnologiebt.it]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. Ionotropic glutamate receptors: genetics, behavior and electrophysiology - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Molecular cloning of an invertebrate glutamate receptor subunit expressed in Drosophila muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 8. AMPA receptor - Wikipedia [en.wikipedia.org]
- 9. Reconstitution of invertebrate glutamate receptor function depends on stargazin-like proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Cholinergic and Adrenergic Autocrine Signaling Pathway Mediates Immunomodulation in Oyster Crassostrea gigas [frontiersin.org]
- 11. An invertebrate-specific miRNA targeted the ancient cholinergic neuroendocrine system of oyster - PMC [pmc.ncbi.nlm.nih.gov]
Aminomethylphosphonic Acid (AMPA) in Urban Wastewater: A Technical Guide to Its Sources, Analysis, and Fate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aminomethylphosphonic acid (AMPA) is a persistent and mobile compound increasingly detected in urban water systems. As the primary degradation product of the widely used herbicide glyphosate and a breakdown product of various industrial and household phosphonates, its presence in urban wastewater is a growing environmental concern. This technical guide provides an in-depth overview of the sources of AMPA in urban wastewater, detailed experimental protocols for its analysis, and a summary of reported concentrations in various urban water matrices. The information presented herein is intended to support researchers and scientists in understanding the fate and transport of this emerging contaminant and to provide drug development professionals with context on environmental exposure to phosphonate-containing compounds.
Principal Sources of AMPA in Urban Wastewater
The presence of aminomethylphosphonic acid (AMPA) in urban wastewater is primarily attributed to two major categories of parent compounds: the herbicide glyphosate and a class of chemicals known as aminopolyphosphonates.[1][2]
1.1. Degradation of Glyphosate:
Glyphosate, the most widely used herbicide globally, is extensively applied in urban environments for weed control along railways, roadsides, in parks, and residential gardens.[3] Through microbial degradation in soils and water, glyphosate is metabolized into AMPA.[4] During rainfall events, glyphosate and its metabolite AMPA are transported via urban runoff into storm sewers and surface waters, ultimately contributing to the load in urban wastewater systems.[5][6] Studies have shown a significant increase in glyphosate and AMPA concentrations in streams downstream of wastewater treatment plant (WWTP) effluents, indicating that urban use is a major contributor.[3]
1.2. Breakdown of Aminopolyphosphonates (Phosphonates):
Aminopolyphosphonates are a class of chelating agents used in a variety of industrial and domestic applications. They are found in detergents, anti-scaling agents, corrosion inhibitors, and fire retardants.[7] These compounds are discharged into the municipal sewer system through household and industrial wastewater. During wastewater treatment, these phosphonates can degrade to form AMPA.[8] This results in a continuous background presence of AMPA in wastewater, which is particularly noticeable during dry periods when urban runoff is minimal.[6]
Pathways of AMPA into Urban Wastewater Systems
The following diagram illustrates the primary pathways through which AMPA enters urban wastewater systems.
Caption: Primary sources and pathways of AMPA into urban wastewater systems.
Quantitative Data on AMPA Concentrations
The concentration of AMPA in urban wastewater can vary significantly depending on land use, rainfall patterns, and the types of wastewater treatment processes employed. The following table summarizes reported concentrations of AMPA in different urban water matrices from various studies.
| Water Matrix | Location | AMPA Concentration (µg/L) | Glyphosate Concentration (µg/L) | Reference |
| WWTP Influent | Australia (22 WWTPs) | 0.37 - 370 (mean: 22) | [4] | |
| WWTP Effluent | Australia (22 WWTPs) | [4] | ||
| WWTP Effluent | United States (10 WWTPs) | up to 3.9 | - | [3] |
| Urban Streams | Melbourne, Australia | Detected in 97% of samples | Detected in 79% of samples (highest avg: 1.8) | [9][10] |
| Urban Wetlands | Melbourne, Australia | Detected in 91% of samples | Detected in 77% of samples | [9][10] |
| Storm Sewer | Orge Watershed, France | - | 75 - 90 (during rainfall) | [6] |
LOQ = Limit of Quantification
Experimental Protocols for AMPA Analysis
The analysis of AMPA in aqueous matrices is challenging due to its high polarity and low volatility. The most common and reliable methods involve derivatization followed by liquid chromatography coupled with mass spectrometry (LC-MS/MS) or fluorescence detection (HPLC-FLD).
4.1. Sample Preparation and Derivatization with FMOC-Cl
Derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) is a widely used technique to increase the hydrophobicity of AMPA, allowing for better retention on reversed-phase chromatography columns.
Reagents and Materials:
-
Water sample
-
Borate buffer (e.g., 0.05 M, pH 9-10)
-
9-fluorenylmethylchloroformate (FMOC-Cl) solution (e.g., 1.5 mg/mL in acetonitrile)
-
Acetonitrile (ACN)
-
Diethyl ether or Dichloromethane (DCM) for washing
-
Formic acid or Phosphoric acid for quenching the reaction
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Procedure:
-
Sample Filtration: Filter the water sample through a 0.22 µm or 0.45 µm filter to remove particulate matter.
-
pH Adjustment: To a specific volume of the filtered sample (e.g., 4 mL), add borate buffer to achieve alkaline conditions (pH 9-10), which is optimal for the derivatization reaction.[11]
-
Addition of Derivatizing Agent: Add a freshly prepared solution of FMOC-Cl in acetonitrile to the buffered sample.[11] The mixture is then vortexed to ensure thorough mixing.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., ambient temperature for 30 minutes or 37°C for 2 hours) to ensure complete derivatization of AMPA.[5][11]
-
Quenching: Stop the reaction by adding an acid, such as formic acid or phosphoric acid, to lower the pH.[11]
-
Extraction of Excess Reagent (Optional but Recommended): To remove unreacted FMOC-Cl, which can interfere with the analysis, a liquid-liquid extraction with a nonpolar solvent like diethyl ether or dichloromethane can be performed.[2] After vortexing and phase separation (centrifugation may be required), the aqueous layer containing the derivatized AMPA is collected.
-
Sample Transfer: Transfer the final aqueous solution into an autosampler vial for instrumental analysis.
4.2. Instrumental Analysis
4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small amount of formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode can be used, depending on the specific method.
-
Mass Spectrometry Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the FMOC-derivatized AMPA are monitored for quantification.[7]
4.2.2. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD):
-
Chromatographic System: Similar to LC-MS/MS, a reversed-phase HPLC system is used.
-
Fluorescence Detector: The derivatized AMPA exhibits fluorescence, which can be detected. The excitation and emission wavelengths are set to the specific values for the FMOC-AMPA derivative (e.g., excitation at 260 nm and emission at 310 nm).
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for the analysis of AMPA in urban wastewater.
Caption: A typical experimental workflow for AMPA analysis in wastewater.
Conclusion
The presence of AMPA in urban wastewater is a clear indicator of the widespread use of glyphosate and phosphonates in urbanized areas. The contribution from both sources highlights the complexity of managing emerging contaminants in wastewater. While WWTPs can partially remove AMPA, it is frequently detected in their effluents, leading to the contamination of receiving surface waters. The analytical methodologies outlined in this guide provide a robust framework for the accurate quantification of AMPA, which is essential for monitoring its environmental fate, assessing potential ecological risks, and developing effective water treatment strategies. For drug development professionals, understanding the environmental prevalence of phosphonate-containing compounds like AMPA can provide valuable context for assessing potential background exposure levels in human populations.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. outside.vermont.gov [outside.vermont.gov]
- 4. Occurrence and fate of glyphosate and AMPA in wastewater treatment plants in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. AminoMethylPhosphonic acid (AMPA) in natural waters: Its sources, behavior and environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glyphosate and aminomethylphosphonic acid (AMPA) are commonly found in urban streams and wetlands of Melbourne, Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Unseen Disruptor: A Technical Guide to the Phytotoxic Mechanisms of Aminomethylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminomethylphosphonic acid (AMPA), the primary metabolite of the widely used herbicide glyphosate, presents a unique and significant challenge to plant health. While often overshadowed by its parent compound, AMPA exhibits distinct phytotoxic properties that contribute to plant injury, particularly in glyphosate-resistant (GR) crops. This technical guide provides an in-depth examination of the molecular mechanisms underpinning AMPA's phytotoxicity. It details the current understanding of its mode of action, which diverges from glyphosate's inhibition of the shikimate pathway and instead centers on the disruption of chlorophyll biosynthesis and the induction of oxidative stress. This document synthesizes key research findings, presents quantitative data in a structured format, outlines experimental protocols for studying AMPA's effects, and provides visual representations of the key pathways and experimental workflows.
Introduction
The global reliance on glyphosate-based herbicides has led to the widespread presence of its primary metabolite, aminomethylphosphonic acid (AMPA), in agricultural systems. While glyphosate's mechanism of action—the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme—is well-established, the phytotoxicity of AMPA is a growing area of concern.[1][2] Notably, injury symptoms observed in glyphosate-resistant (GR) crops following glyphosate application have been attributed to the metabolic conversion of glyphosate to AMPA within the plant tissues.[3][4][5] This guide elucidates the independent phytotoxic mechanisms of AMPA, providing a comprehensive resource for researchers investigating herbicide metabolism, plant physiology, and the development of novel crop protection strategies.
Core Mechanism of AMPA Phytotoxicity: Interference with Chlorophyll Biosynthesis
Unlike glyphosate, AMPA does not inhibit the shikimate pathway; shikimate levels in plants are not affected by AMPA treatment.[3][5] The primary mechanism of AMPA's phytotoxicity is the disruption of chlorophyll biosynthesis.[1][6][7] This interference occurs through a cascade of events initiated by the inhibition of a key enzyme in the photorespiratory pathway.
The proposed signaling pathway is as follows:
-
Inhibition of Glycine Decarboxylase (GDC): AMPA is believed to inhibit the enzyme glycine decarboxylase (GDC).[6]
-
Glycine Accumulation and Glutamate Depletion: The inhibition of GDC leads to an accumulation of glycine and a subsequent depletion of glutamate.[6]
-
Inhibition of δ-Aminolevulinic Acid (ALA) Synthesis: Glutamate is a crucial precursor for the synthesis of δ-aminolevulinic acid (ALA), a foundational molecule in the chlorophyll biosynthesis pathway. The depletion of glutamate directly inhibits ALA synthesis.[6]
-
Reduction in Chlorophyll Content: The disruption of ALA synthesis results in a significant reduction in the overall chlorophyll content of the plant.[3][4][5][6] This leads to the characteristic chlorosis (yellowing) of the leaves, impaired photosynthesis, and ultimately, reduced plant growth and vigor.[1][8]
Supplementing AMPA-treated plants with glutamate or ALA has been shown to reverse the negative effects on chlorophyll concentration, providing strong evidence for this mechanism.[6]
Secondary Mechanism: Induction of Oxidative Stress
In addition to its primary effect on chlorophyll biosynthesis, AMPA has been shown to induce oxidative stress in plants.[8] This involves the accumulation of reactive oxygen species (ROS), which can lead to cellular damage. However, it is noteworthy that while both glyphosate and AMPA can induce ROS accumulation, glyphosate appears to cause more significant oxidative damage through lipid peroxidation.[8] The induction of oxidative stress by AMPA is considered a secondary effect that contributes to its overall phytotoxicity.
Quantitative Data on AMPA Phytotoxicity
The phytotoxic effects of AMPA have been quantified in various studies. The following tables summarize key data on the impact of AMPA on different plant species.
Table 1: Effects of AMPA on Soybean (Glycine max)
| Parameter | Soybean Type | AMPA Application Rate ( kg/ha ) | Observation | Reference |
| Chlorophyll Content Reduction | Glyphosate-Resistant (GR) & non-GR | 0.12 - 8.0 | 0 - 52% reduction at 4 days after treatment | [3][4][5] |
| Shoot Fresh Weight Reduction | GR & non-GR | 0.12 - 8.0 | 0 - 42% reduction at 14 days after treatment | [3][4][5] |
| AMPA Tissue Concentration | GR & non-GR | - | 4-7 µg/g of tissue caused significant chlorophyll reduction | [3][5] |
Table 2: Effects of AMPA on Duckweed (Lemna minor)
| Parameter | AMPA Concentration (µg/L) | Value | Observation | Reference |
| EC10 (Chlorophyll) | 1.3 | - | 10% reduction in chlorophyll concentration after 7 days | [6] |
| EC50 (Chlorophyll) | 902.9 | - | 50% reduction in chlorophyll concentration after 7 days | [6] |
| EC10 (Fresh Weight) | 178.6 | - | 10% reduction in fresh weight after 7 days | [6] |
| EC50 (Fresh Weight) | 11,922.2 | - | 50% reduction in fresh weight after 7 days | [6] |
Table 3: Glyphosate I50 Values for Various Plant Species
This table provides context for the relative sensitivity of different plants to glyphosate, from which AMPA is derived.
| Plant Species | Common Name | Glyphosate I50 (g/ha) | Reference |
| Cassia occidentalis | Coffee senna | 75 | [9] |
| Sesbania herbacea | Hemp sesbania | 456 | [9] |
| Desmanthus illinoensis | Illinois bundleflower | - | 4-fold more resistant than coffee senna |
Experimental Protocols for Assessing AMPA Phytotoxicity
The following protocols are synthesized from methodologies described in the cited literature for evaluating the phytotoxic effects of AMPA on plants.
Whole Plant Assay in Greenhouse Conditions
This protocol is designed to assess the impact of AMPA on plant growth and physiology.
Objective: To determine the dose-dependent phytotoxic effects of AMPA on whole plants.
Materials:
-
Test plant species (e.g., soybean seedlings at the one- to two-trifoliolate leaf stage)
-
Aminomethylphosphonic acid (AMPA) solution of varying concentrations
-
Surfactant (e.g., 0.5% Tween 20)
-
Greenhouse with controlled temperature and light conditions
-
Spray chamber for uniform application
-
Equipment for measuring chlorophyll content (e.g., spectrophotometer)
-
Analytical balance for fresh and dry weight measurements
Procedure:
-
Plant Growth: Cultivate the test plants in pots containing a suitable growth medium under controlled greenhouse conditions.
-
Treatment Preparation: Prepare a series of AMPA solutions at different concentrations (e.g., 0.12, 0.50, 1.0, 2.0, 4.0, 8.0 kg/ha equivalent). Include a surfactant in the spray solution to enhance leaf uptake. A control group should be treated with the surfactant solution only.
-
Application: Uniformly apply the AMPA solutions to the foliage of the plants using a spray chamber.
-
Data Collection:
-
Chlorophyll Content: At specified time points (e.g., 4 and 7 days after treatment), collect leaf samples from a designated leaf (e.g., the second trifoliolate leaf). Extract chlorophyll using a solvent (e.g., acetone or ethanol) and measure the absorbance at specific wavelengths to determine the chlorophyll concentration.
-
Shoot Fresh and Dry Weight: At a later time point (e.g., 14 days after treatment), harvest the shoots of the plants and measure their fresh weight. Subsequently, dry the shoots in an oven at a specified temperature until a constant weight is achieved to determine the dry weight.
-
-
Data Analysis: Compare the chlorophyll content and shoot weight of the AMPA-treated plants to the control group to determine the percentage reduction and calculate dose-response curves.
Aquatic Macrophyte Toxicity Assay
This protocol is adapted for assessing AMPA's effects on aquatic plants like Lemna minor.
Objective: To determine the toxicity of AMPA on aquatic plants.
Materials:
-
Lemna minor culture
-
Growth medium (e.g., Hoagland's solution)
-
AMPA stock solution
-
Culture vessels (e.g., glass beakers)
-
Growth chamber with controlled light and temperature
-
Microscope or imaging system for frond counting
-
Equipment for chlorophyll extraction and measurement
Procedure:
-
Culture Initiation: In each culture vessel, place a specific number of Lemna minor fronds in a defined volume of growth medium.
-
Treatment: Add AMPA from a stock solution to the culture vessels to achieve a range of final concentrations (e.g., 5 to 500,000 µg/L). Include a control group with no added AMPA.
-
Incubation: Incubate the cultures in a growth chamber under controlled conditions for a specified period (e.g., 7 days).
-
Data Collection:
-
Growth Rate: Count the number of fronds at the beginning and end of the experiment to calculate the growth rate.
-
Fresh Weight: At the end of the experiment, blot the plants dry and measure their fresh weight.
-
Chlorophyll Content: Extract chlorophyll from the plant tissues and measure the concentration spectrophotometrically.
-
-
Data Analysis: Calculate the ECx values (e.g., EC10, EC50) for growth inhibition and chlorophyll reduction.
Conclusion
Aminomethylphosphonic acid is a phytotoxic compound with a mechanism of action that is distinct from its parent compound, glyphosate. Its primary mode of action involves the inhibition of chlorophyll biosynthesis through the disruption of glutamate and glycine metabolism, leading to a reduction in the synthesis of the essential precursor, δ-aminolevulinic acid. Additionally, AMPA can induce oxidative stress, further contributing to its phytotoxic effects. The injury observed in glyphosate-resistant crops treated with glyphosate highlights the agricultural significance of AMPA's phytotoxicity. A thorough understanding of these mechanisms is crucial for the development of sustainable weed management strategies and for assessing the environmental impact of glyphosate use. Future research should continue to refine our understanding of the specific molecular targets of AMPA and explore potential interactions with other environmental stressors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Alteration of plant physiology by glyphosate and its by-product aminomethylphosphonic acid: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alanplewis.com [alanplewis.com]
- 4. Aminomethylphosphonic acid, a metabolite of glyphosate, causes injury in glyphosate-treated, glyphosate-resistant soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Glyphosate and Its Metabolite AMPA on Aquatic Organisms [mdpi.com]
- 8. Differential effects of glyphosate and aminomethylphosphonic acid (AMPA) on photosynthesis and chlorophyll metabolism in willow plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for HPLC-FLD Analysis of Aminomethylphosphonic Acid (AMPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminomethylphosphonic acid (AMPA) is the primary degradation product of the widely used herbicide glyphosate. Due to its potential environmental and health implications, sensitive and reliable analytical methods for the quantification of AMPA in various matrices are crucial. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) is a robust and widely adopted technique for this purpose. This method offers the necessary selectivity and sensitivity, particularly after derivatization of the non-fluorescent AMPA molecule. This document provides a comprehensive protocol for the analysis of AMPA using HPLC-FLD, focusing on the widely utilized pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl).
Principle of the Method
The HPLC-FLD analysis of AMPA involves a pre-column derivatization step to attach a fluorescent tag to the AMPA molecule. FMOC-Cl is a common derivatizing agent that reacts with the primary amine group of AMPA under alkaline conditions to form a highly fluorescent derivative.[1] This derivative is then separated from other sample components by reverse-phase HPLC and detected by a fluorescence detector. The fluorescence intensity is directly proportional to the concentration of AMPA in the sample.
Comparison of Derivatization Reagents: FMOC-Cl vs. OPA
The choice of derivatization reagent is critical for successful AMPA analysis. 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthalaldehyde (OPA) are two commonly used reagents.
| Feature | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | o-Phthalaldehyde (OPA) |
| Reactivity | Reacts with both primary and secondary amines.[2] | Reacts only with primary amines in the presence of a thiol.[2] |
| Derivative Stability | Forms highly stable derivatives, suitable for automated analysis of multiple samples.[2][3] | Derivatives are relatively unstable and require rapid analysis or stabilization.[2][4] |
| Detection | Derivatives can be detected by both fluorescence and UV absorbance.[2] | Primarily fluorescence detection.[2] |
| By-products | The hydrolysis product (FMOC-OH) can potentially interfere with chromatography.[2] | The reagent itself is not fluorescent, which minimizes interference.[2] |
| Reaction Speed | The reaction is fast, typically complete within minutes.[2] | Very fast reaction, often complete in seconds to a few minutes.[2] |
For AMPA analysis, which contains a primary amine, both reagents are suitable. However, the superior stability of the FMOC derivatives often makes FMOC-Cl the preferred choice for robust and reproducible quantification.[2][3]
Experimental Protocol
This protocol details the steps for the analysis of AMPA in water samples. Modifications for other matrices are discussed in the subsequent section.
Reagents and Materials
-
Aminomethylphosphonic acid (AMPA) standard
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Boric acid
-
Sodium hydroxide
-
Potassium dihydrogen phosphate
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Diethyl ether
-
Hydrochloric acid
-
Syringe filters (0.22 µm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
Fluorescence detector (FLD)
-
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
Preparation of Solutions
-
AMPA Stock Standard Solution (e.g., 100 mg/L): Accurately weigh a known amount of AMPA standard and dissolve it in HPLC-grade water.
-
Borate Buffer (0.05 M, pH 9.0): Dissolve an appropriate amount of boric acid in water, adjust the pH to 9.0 with sodium hydroxide, and bring to the final volume with water.
-
FMOC-Cl Solution (e.g., 0.02 M): Dissolve the required amount of FMOC-Cl in acetonitrile. This solution should be prepared fresh daily.
-
Mobile Phase A (e.g., 0.05 M Potassium Dihydrogen Phosphate, pH 5.75): Dissolve potassium dihydrogen phosphate in water and adjust the pH with potassium hydroxide.
-
Mobile Phase B: Acetonitrile or Methanol.
Sample Preparation and Derivatization
-
Sample Collection: Collect water samples in clean containers.
-
Filtration: Filter the water samples through a 0.45 µm filter to remove particulate matter.
-
Derivatization:
-
In a suitable vial, mix 1 mL of the filtered sample (or standard/blank) with 0.2 mL of borate buffer.
-
Add 150 µL of the FMOC-Cl solution.
-
Vortex the mixture for 1 hour.
-
To remove excess FMOC-Cl, add an equal volume of diethyl ether, vortex, and discard the ether layer.
-
The aqueous layer containing the derivatized AMPA is now ready for injection.
-
HPLC-FLD Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. An example gradient is:
-
0-5 min: 20% B
-
5-20 min: Gradient to 45% B
-
20-25 min: Hold at 45% B
-
25-30 min: Return to 20% B
-
30-35 min: Column re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Fluorescence Detector Settings:
-
Excitation Wavelength (λex): 260 nm
-
Emission Wavelength (λem): 317 nm
-
Calibration and Quantification
Prepare a series of calibration standards by diluting the AMPA stock solution. Derivatize these standards following the same procedure as the samples. Construct a calibration curve by plotting the peak area of the derivatized AMPA against the concentration. The concentration of AMPA in the samples can then be determined from this calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the HPLC-FLD analysis of AMPA using FMOC-Cl derivatization, as reported in various studies.
| Parameter | Water | Soil | Soybean |
| Limit of Detection (LOD) | 0.004 - 0.04 µg/L[1][5] | 0.021 - 0.132 mg/kg[5] | 0.001 mg/kg[3] |
| Limit of Quantification (LOQ) | 0.06 - 1.0 µg/L[1] | - | - |
| Linearity Range | 0.10 - 20 µg/L[1] | - | - |
| Recovery | 91 - 113%[6] | - | > 95%[3] |
| Relative Standard Deviation (RSD) | < 18%[6] | 0.1 - 30%[5] | - |
Note: These values are indicative and may vary depending on the specific instrumentation, methodology, and matrix.
Sample Preparation for Different Matrices
The sample preparation protocol needs to be adapted for different matrices to ensure efficient extraction of AMPA.
| Matrix | Sample Preparation Protocol |
| Water | Direct filtration followed by derivatization as described above. For trace analysis, a solid-phase extraction (SPE) step may be required for pre-concentration. |
| Soil | Extraction with a suitable solvent (e.g., water or a mild alkaline solution), followed by centrifugation and filtration of the supernatant. The extract is then derivatized.[5] |
| Biological Tissues | Homogenization of the tissue followed by protein precipitation (e.g., with methanol/trifluoroacetic acid). The supernatant is then dried and reconstituted before derivatization. |
| Cereals | Extraction using the QuPPe (Quick Polar Pesticides Method) methodology with a water:methanol mixture containing formic acid. The extract may require a cleanup step using solid-phase extraction (SPE). |
| Urine | Dilution of the urine sample followed by potential cleanup using SPE before derivatization.[7] |
Visualizing the Workflow
The following diagrams illustrate the key steps in the HPLC-FLD analysis of AMPA.
Caption: Experimental workflow for HPLC-FLD analysis of AMPA.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS法测定谷物中的草甘膦、AMPA和草铵膦 [sigmaaldrich.com]
- 7. Analysis of glyphosate, aminomethylphosphonic acid, and glufosinate from human urine by HRAM LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Aminomethylphosphonic Acid (AMPA) for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aminomethylphosphonic acid (AMPA) is the primary environmental degradation product of the widely used herbicide glyphosate.[1] Its analysis is crucial for environmental monitoring and toxicological studies. Due to its high polarity, low volatility, and lack of a suitable UV chromophore, direct analysis of AMPA by gas chromatography (GC) is not feasible.[1] Derivatization is a necessary step to convert AMPA into a more volatile and thermally stable compound suitable for GC-MS analysis. This document provides detailed application notes and protocols for two common derivatization methods: silylation and acylation.
Derivatization Methods for AMPA Analysis by GC-MS
The two primary methods for derivatizing AMPA for GC-MS analysis involve silylation and acylation. Silylation replaces active hydrogen atoms with trimethylsilyl (TMS) groups, while acylation involves the reaction of the amino and phosphonic acid groups with acylating agents.
Method 1: Silylation using BSTFA
Silylation is a robust and widely used method for the derivatization of polar compounds like AMPA. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), is a common silylating reagent that effectively derivatizes both the amine and phosphonic acid groups of AMPA to produce volatile N- and O-trimethylsilyl derivatives.[1]
This protocol is optimized for the characterization of AMPA and its related impurities.[1]
Materials:
-
Aminomethylphosphonic acid (AMPA) standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide with 10% trimethylchlorosilane (BSTFA + 10% TMCS)[1]
-
Pyridine (anhydrous)[1]
-
Carbon tetrachloride (or other suitable solvent)
-
2-mL screw cap GC-HPLC autosampler vials[1]
-
Heating block or oven
-
GC-MS system
Procedure:
-
Weigh 2.5 mg of the AMPA sample into a 2-mL screw cap vial.[1]
-
Add 500 µL of BSTFA + 10% TMCS to the vial.[1]
-
Add 50 µL of anhydrous pyridine to the vial.[1]
-
Cap the vial tightly and heat at 90°C for 150 minutes.[1]
-
Allow the vial to cool to room temperature (approximately 5 minutes).[1]
-
Add 1 mL of carbon tetrachloride as a diluent and vortex to mix.[1]
-
The sample is now ready for injection into the GC-MS system.
This protocol offers a faster derivatization time with slightly different reagent concentrations.
Materials:
-
AMPA sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS)[2]
-
Heating block or oven
-
GC-MS system
Procedure:
-
Dry the sample containing AMPA under a stream of nitrogen gas.
-
Add 300 µL of BSTFA + 1% TMCS to the dried sample.[2]
-
Heat the mixture at 60°C for 30 to 45 minutes.[2]
-
After cooling, the sample is ready for GC-MS analysis.
| Parameter | Value | Reference |
| Method Detection Limit (MDL) for AMPA-3TMS | 0.08 µg/mL | [2] |
| Conversion to 3-TMS AMPA (Optimized Protocol) | 97% | [1] |
| Conversion to 3-TMS AMPA (BSTFA + 1% TMCS at 60°C) | 80% | [1] |
| Precision (%RSD) | High (low %RSD values reported) | [2] |
| Accuracy (% Recovery) | 97-102% | [2] |
The following are example GC-MS parameters that can be adapted for the analysis of silylated AMPA.
-
Inlet Temperature: 225°C[1]
-
Oven Program: Initial temperature of 75°C held for 2 minutes, then ramped to 280°C at a rate of 20°C/min, and held for 20 minutes.[1]
-
Transfer Line Temperature: 300°C[1]
-
MS Source Temperature: 230°C[1]
-
MS Quadrupole Temperature: 150°C[1]
-
Ionization Mode: Positive Electron Impact (EI+) at 70 eV[1]
Method 2: Acylation using Trifluoroacetic Anhydride (TFAA) and Heptafluorobutanol (HFB)
Acylation is another effective derivatization technique for AMPA. This two-step process typically involves esterification of the phosphonic acid group with a fluorinated alcohol followed by acylation of the amino group with a perfluorinated anhydride. This method yields stable derivatives with excellent chromatographic properties.
This protocol describes the derivatization of AMPA using a mixture of trifluoroacetic anhydride and heptafluorobutanol.[3]
Materials:
-
AMPA sample
-
Trifluoroacetic anhydride (TFAA)
-
Heptafluorobutanol (HFB)
-
Heating block or oven
-
GC-MS system
Procedure:
-
Ensure the sample containing AMPA is completely dry. This can be achieved by heating the sample at 60°C under a gentle stream of nitrogen.
-
Prepare a derivatization mixture of TFAA and HFB. A common approach is to use a mixture, though sequential addition can also be employed.
-
Add the TFAA/HFB mixture to the dried sample.
-
Heat the reaction vial to facilitate the derivatization. Typical conditions can range from 80°C to 100°C for 30 to 60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The sample can then be diluted with a suitable solvent if necessary and is ready for GC-MS analysis.
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.05 µg/L | [3] |
| Mean Recovery | 93% | [3] |
| Relative Standard Deviation (RSD) | 12% | [3] |
| Representative Ions for AMPA Derivative (m/z) | 283, 223, 181 | [3] |
Experimental Workflows
The following diagrams illustrate the logical flow of the derivatization and analysis processes.
Caption: Silylation Derivatization Workflow for AMPA.
Caption: Acylation Derivatization Workflow for AMPA.
Conclusion
Both silylation and acylation are effective methods for the derivatization of aminomethylphosphonic acid for GC-MS analysis. The choice of method may depend on laboratory preference, available reagents, and specific analytical requirements. The optimized silylation protocol with BSTFA + 10% TMCS offers high conversion rates, while the acylation method provides excellent sensitivity with a low limit of quantification. Proper optimization of derivatization conditions and GC-MS parameters is critical for achieving accurate and reproducible results in the analysis of AMPA.
References
Application Note: Determination of Aminomethylphosphonic Acid (AMPA) in Soil Samples by LC-MS/MS
Introduction
Aminomethylphosphonic acid (AMPA) is the primary degradation product of the widely used herbicide glyphosate. Due to its persistence and potential environmental impact, a sensitive and reliable analytical method for the determination of AMPA in soil is crucial. This application note describes a robust Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of AMPA in various soil matrices. The method involves sample extraction, derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to enhance chromatographic retention and sensitivity, followed by LC-MS/MS analysis.[1][2][3] This approach offers high selectivity and sensitivity, making it suitable for environmental monitoring and research.[3]
Experimental Protocols
Materials and Reagents
-
Standards: AMPA analytical standard, AMPA-¹³C,¹⁵N-d₂ internal standard (IS)
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Dichloromethane (ACS grade), Water (LC-MS grade)
-
Reagents: 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), Borate buffer (pH 9), Potassium dihydrogen phosphate (KH₂PO₄), Sodium tetraborate (Na₂B₄O₇), Formic acid, Hydrochloric acid (HCl)
-
Solid Phase Extraction (SPE): Reversed-phase and cation-exchange columns (optional, for cleanup)[4][5]
Sample Preparation
2.1. Extraction
-
Weigh 5 g of homogenized soil sample into a 50 mL centrifuge tube.
-
For spiked samples, add the appropriate volume of AMPA standard solution and let it rest for 12 hours to allow for matrix incorporation.[2]
-
Add 25 mL of an extraction solution. Common extraction solutions include:
-
Sonicate the sample in an ultrasonic bath for 30 minutes.[2]
-
Centrifuge the sample at 6000 rpm for 10 minutes.[2]
-
Collect the supernatant for the derivatization step.
2.2. Derivatization
-
Take an aliquot of the supernatant.
-
Add borate buffer to adjust the pH to approximately 9.
-
Add the FMOC-Cl derivatizing reagent.
-
Vortex the mixture and let it react at room temperature. The reaction time can vary, with some methods suggesting an overnight reaction (12-15 hours).[3]
-
After derivatization, acidify the sample to pH ~1.5 with concentrated HCl and let it stand for 1 hour.[3]
2.3. Cleanup
-
To remove excess FMOC-Cl, perform a liquid-liquid extraction by adding 5 mL of dichloromethane.[2][3]
-
Collect the aqueous (upper) phase.[2]
-
Filter the aqueous phase through a 0.22 µm nylon syringe filter into an LC vial for analysis.[2][3]
LC-MS/MS Analysis
-
Liquid Chromatograph: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Gemini NX-C18, 3 µm, 100 x 2.1 mm) is commonly used.[7]
-
Mobile Phase:
-
Gradient: A typical gradient starts with a low percentage of organic phase (e.g., 10% B), increases to a higher percentage (e.g., 50% B), and then returns to the initial conditions for column re-equilibration.[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Column Temperature: 40 °C.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. Negative mode is often used for the FMOC derivatives.[7]
-
MRM Transitions: Monitor at least two transitions for each analyte (one for quantification and one for confirmation).[2]
Data Presentation
Table 1: Summary of Quantitative Data for AMPA Analysis in Soil
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.69 µg/kg | [2] |
| Limit of Quantification (LOQ) | 2.08 µg/kg | [2] |
| Linearity Range | 5.0 - 600 µg/kg | [2] |
| Correlation Coefficient (R²) | > 0.99 | [2] |
| Recovery | 93.56% - 99.10% | [2] |
| Relative Standard Deviation (RSD) | < 8.0% | [2] |
Visualizations
Caption: Experimental workflow for the analysis of AMPA in soil samples.
This comprehensive guide provides researchers and scientists with a detailed method for the accurate and sensitive quantification of AMPA in soil, contributing to a better understanding of its environmental fate.
References
- 1. Determination of glyphosate and AMPA in freshwater and soil from agroecosystems by 9-fluorenylmethoxycarbonyl chloride derivatization and liquid chromatography - fluorescence detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. alanplewis.com [alanplewis.com]
- 4. Simplified analysis of glyphosate and aminomethylphosphonic acid in water, vegetation and soil by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of glyphosate and aminomethylphosphonic acid in water, plant materials and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note and Protocol for Solid-Phase Extraction of AMPA in Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminomethylphosphonic acid (AMPA) is the primary degradation product of the widely used herbicide glyphosate.[1][2] Due to its potential environmental impact and prevalence in water sources, sensitive and reliable analytical methods are required for its detection and quantification.[3][4][5] The high polarity and water solubility of AMPA present analytical challenges, often necessitating a derivatization step to improve retention on traditional reversed-phase liquid chromatography columns.[4][5][6] Solid-phase extraction (SPE) is a crucial sample preparation technique used to clean up and concentrate AMPA and its derivatives from complex water matrices prior to analysis, thereby enhancing method sensitivity and accuracy.[1][3]
This document provides a detailed protocol for the solid-phase extraction of AMPA from water samples, primarily focusing on methods involving derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl), followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][7]
Data Presentation
The following table summarizes the performance data from various methods for the analysis of AMPA in water, including recovery rates, limits of detection (LOD), and limits of quantification (LOQ).
| Analytical Method | Sample Matrix | Recovery (%) | LOD | LOQ | Reference |
| Online SPE-LC-MS/MS | Drinking Water | Not Specified | < 0.01 µg/L | Not Specified | Agilent Technologies (2013)[8] |
| UPLC-MS/MS (Direct Injection) | Drinking Water | 82 - 110% | Not Specified | < 0.02 µg/L | Waters Corporation[6] |
| SPE-HPLC-MS/MS | Treated and Raw Water | 104.1% | 4 ng/L | Not Specified | ALS Environmental[2] |
| mSPE-CE | River Water | Not Specified | 0.4 ng/mL | Not Specified | Dong et al. (2015)[9] |
Experimental Protocols
This section details the methodology for the solid-phase extraction of AMPA in water samples. The protocol is based on the common practice of pre-column derivatization with FMOC-Cl.
Materials and Reagents
-
Water sample
-
AMPA standard
-
9-fluorenylmethylchloroformate (FMOC-Cl)
-
Borate buffer (pH 9.0)[1]
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Ammonium hydroxide (NH4OH)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Solid-Phase Extraction (SPE) cartridges (e.g., anion exchange)[10]
-
LC-MS/MS system
Sample Preparation and Derivatization
The derivatization step is crucial for improving the chromatographic retention of the highly polar AMPA.
-
Sample Collection and Preservation : Collect water samples in clean containers. If residual chlorine is present, it should be quenched.[11] Samples should be stored at refrigerated temperatures (≤ 6°C) and protected from light.[11]
-
pH Adjustment : Transfer a known volume of the water sample (e.g., 5 mL) to a test tube.[11]
-
Buffering : Add borate buffer to the sample to adjust the pH to approximately 9.0.[1] This alkaline condition is necessary to facilitate the derivatization reaction.
-
Derivatization : Add a solution of FMOC-Cl in acetonitrile to the buffered sample.[4] Vortex the mixture and incubate at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to allow the reaction to complete.[11]
-
Acidification : After cooling to room temperature, acidify the sample by adding HCl. This step is to neutralize the excess base and prepare the sample for extraction.[11]
Solid-Phase Extraction (SPE) Procedure
The four main steps in solid-phase extraction are condition, load, wash, and elute.[12]
-
Cartridge Conditioning :
-
Sample Loading :
-
Load the pre-treated and derivatized water sample onto the conditioned SPE cartridge. The sample should be passed through the sorbent at a slow and steady flow rate to ensure efficient retention of the derivatized AMPA.
-
-
Washing :
-
Wash the cartridge with a solution that will remove interferences without eluting the analyte of interest. A common washing solution is a mixture of water and a small amount of organic solvent.[13] This step is critical for a clean final extract.
-
-
Elution :
-
Elute the derivatized AMPA from the cartridge using a suitable solvent. The choice of elution solvent depends on the sorbent and the analyte. A common eluent is a mixture of methanol or acetonitrile with a modifier like formic acid or ammonium hydroxide to ensure complete elution.[13]
-
-
Post-Elution :
-
The eluate is typically evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small volume of a suitable solvent (e.g., a mixture of methanol and water) compatible with the LC-MS/MS system.[13]
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 3. Analysis of glyphosate and aminomethylphosphonic acid in water, plant materials and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. agilent.com [agilent.com]
- 9. Magnetic solid phase extraction of glyphosate and aminomethylphosphonic acid in river water using Ti4+-immobilized Fe3O4 nanoparticles by capillary electrophoresis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. www2.gov.bc.ca [www2.gov.bc.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
Application Note: Determination of Aminomethylphosphonic Acid (AMPA) in Various Matrices using FMOC-Cl Derivatization followed by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aminomethylphosphonic acid (AMPA) is the primary degradation product of the widely used herbicide glyphosate. Its presence in environmental and biological samples is of significant interest due to its potential ecological and health implications. The high polarity and lack of a strong chromophore make the direct analysis of AMPA by conventional High-Performance Liquid Chromatography (HPLC) challenging.
This application note details a robust and sensitive method for the determination of AMPA through pre-column derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl). The reaction of FMOC-Cl with the primary amine group of AMPA yields a highly fluorescent and UV-active derivative, enabling its separation and quantification by reversed-phase HPLC coupled with fluorescence (FLD) or diode array (DAD)/UV detectors.[1][2][3] This method is applicable to a variety of matrices, including water and soil.[4]
Principle of the Method
The derivatization reaction involves the nucleophilic substitution of the chlorine atom in FMOC-Cl by the amino group of AMPA under alkaline conditions, typically in a borate buffer (pH ~9-10).[5][6] The resulting FMOC-AMPA derivative is more hydrophobic, allowing for retention and separation on a C18 reversed-phase HPLC column. The highly fluorescent fluorenyl group provides excellent sensitivity for detection by FLD, while also allowing for detection by DAD/UV.[1][4]
Experimental Protocols
Materials and Reagents
-
Aminomethylphosphonic acid (AMPA) standard
-
9-fluorenylmethylchloroformate (FMOC-Cl)
-
Boric acid
-
Sodium tetraborate
-
Sodium hydroxide
-
Potassium hydroxide
-
Potassium dihydrogen phosphate
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Diethyl ether
-
Formic acid
-
Ultrapure water
-
Syringe filters (0.22 µm)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Gradient pump
-
Autosampler
-
Column oven
-
Fluorescence detector (FLD) and/or Diode Array Detector (DAD)
-
-
Reversed-phase C18 column (e.g., Zorbax Eclipse plus, 4.6 x 150mm, 5µm)[4]
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Shaker
Preparation of Solutions
-
AMPA Stock Solution: Prepare a stock solution of AMPA in ultrapure water (e.g., 1000 mg/L) and store at 4°C. Working standards are prepared by serial dilution of the stock solution.
-
Borate Buffer (0.05 M, pH ~9-10): Dissolve an appropriate amount of sodium tetraborate and boric acid in ultrapure water.[7] Adjust the pH with sodium hydroxide or potassium hydroxide solution.[1][8] For example, a 0.05 M borate buffer can be prepared for derivatization.[4][5]
-
FMOC-Cl Solution: Prepare the FMOC-Cl solution fresh daily by dissolving it in acetonitrile.[7][8] Concentrations can range from 1.5 mg/mL to a 0.02 M solution.[5][8]
Sample Preparation
-
Filter the water sample through a 0.22 µm syringe filter to remove any particulate matter.[5]
-
The filtered sample can be directly used for the derivatization procedure.
-
To 10 g of soil, add 20 mL of 0.01 M KH2PO4 solution.[5]
-
Shake the mixture for 2 hours on a rotary shaker.[5]
-
Centrifuge the suspension.[5]
-
Filter the supernatant through a 0.22 µm syringe filter.[5]
-
The filtered extract is then ready for derivatization.[5]
Derivatization Procedure
Several protocols for the derivatization of AMPA with FMOC-Cl have been reported. Below are two representative procedures:
Procedure A (General Protocol) [4][5]
-
In a suitable vial, mix 1 mL of the sample (or standard solution) with 2 mL of 0.05 M borate buffer.[5]
-
Add 1 mL of 0.02 M FMOC-Cl solution in acetonitrile.[5]
-
To remove unreacted FMOC-Cl, add 2 mL of diethyl ether and vortex for 2 minutes.[5]
-
Allow the layers to separate, and discard the upper organic layer.[5]
-
The aqueous layer containing the FMOC-AMPA derivative is ready for HPLC analysis.[5]
Procedure B (Rapid Protocol) [7]
-
In a glass tube, mix 500 µL of the sample with 100 µL of 0.20 M borate buffer (pH 8.85).[7]
-
Add 100 µL of 6.0 mmol/L FMOC-Cl solution.[7]
-
Vortex the mixture for 10-20 seconds. The derivatization reaction is complete within 30 minutes.[7]
-
Add 200 µL of methanol to match the initial mobile phase conditions.[7]
-
Filter the mixture through a 0.22 µm syringe filter into an HPLC vial.[7]
HPLC Conditions
The chromatographic conditions can be optimized based on the specific column and HPLC system used. Below are examples of conditions for both FLD and DAD detection.
HPLC with Fluorescence Detection (FLD)
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient or isocratic elution can be used.
-
Flow Rate: 0.5 - 1.0 mL/min[1]
-
Injection Volume: 20 - 50 µL[4]
-
Column Temperature: 40°C[4]
-
Detection:
HPLC with Diode Array Detection (DAD)
-
Column: Zorbax Eclipse plus C18 (4.6 x 150mm, 5µm)[4]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (e.g., 30:70 v/v ACN:KH2PO4 mixture).[4]
-
Flow Rate: 0.7 mL/min[4]
-
Injection Volume: 20 µL[4]
-
Column Temperature: 40°C[4]
-
Detection Wavelength: 240 nm[2]
Data Presentation
The performance of the method can be evaluated by determining the linearity, limit of detection (LOD), and limit of quantitation (LOQ). The following tables summarize representative quantitative data from the literature.
Table 1: HPLC-FLD Method Performance for AMPA Analysis
| Parameter | Water Matrix | Sandy Soil | Clay Soil | Reference |
| LOD | 0.004 mg/L | 0.74 mg/kg | 0.224 mg/kg | [4] |
| Linearity (R²) | ≥ 0.995 | ≥ 0.995 | ≥ 0.995 | [4] |
| Recovery | High | - | - | [4] |
| RSD | 0.1 - 30 % | 0.1 - 30 % | 0.1 - 30 % | [4] |
Table 2: HPLC-DAD Method Performance for AMPA Analysis
| Parameter | Water Matrix | Reference |
| LOD | 0.076 mg/L | [4] |
| Linearity (R²) | ≥ 0.995 | [4] |
| Recovery | High | [4] |
| RSD | 0.1 - 30 % | [4] |
Visualization of Experimental Workflow
The overall experimental workflow from sample preparation to HPLC analysis is depicted in the following diagram.
Caption: Workflow for AMPA analysis using FMOC-Cl derivatization and HPLC.
Conclusion
The pre-column derivatization of aminomethylphosphonic acid with FMOC-Cl provides a reliable, sensitive, and versatile method for its quantification in various matrices. The choice between fluorescence and diode array detection allows for flexibility depending on the required sensitivity and available instrumentation. The detailed protocols and performance data presented in this application note serve as a comprehensive guide for researchers and analysts in the fields of environmental monitoring and food safety.
References
- 1. analusis.edpsciences.org [analusis.edpsciences.org]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization: Application to Italian Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mel2.xmu.edu.cn [mel2.xmu.edu.cn]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for BSTFA Derivatization of Aminomethylphosphonic Acid (AMPA) for Gas Chromatography Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminomethylphosphonic acid (AMPA) is a molecule of significant interest as it is the primary degradation product of the widely used herbicide glyphosate.[1] Its analysis is crucial in environmental monitoring, food safety, and toxicological studies. However, AMPA is a polar and non-volatile compound, making its direct analysis by gas chromatography (GC) challenging.[1] To overcome this, a derivatization step is necessary to convert AMPA into a more volatile and thermally stable form. One of the most common and effective derivatization techniques for this purpose is silylation, frequently employing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in combination with a catalyst such as trimethylchlorosilane (TMCS).[1][2] This process replaces the active hydrogens on the amine and phosphonic acid groups with trimethylsilyl (TMS) groups, yielding a derivative that is amenable to GC analysis.[1]
These application notes provide detailed protocols for the BSTFA derivatization of AMPA for GC-MS analysis, along with a summary of quantitative performance data from various studies to aid researchers in selecting and implementing a suitable method for their specific analytical needs.
Signaling Pathways and Experimental Workflow
The derivatization of AMPA with BSTFA is a chemical reaction that enables the analysis of this polar molecule by gas chromatography. The overall experimental workflow involves sample preparation, the derivatization reaction itself, and subsequent analysis by GC-MS.
References
Application Notes and Protocols for the Quantification of Aminomethylphosphonic Acid (AMPA)
Introduction
Aminomethylphosphonic acid (AMPA) is the primary degradation product of the widely used herbicide glyphosate. Due to its persistence in the environment and potential health concerns, sensitive and reliable analytical methods for its quantification in various matrices are crucial.[1][2] The analysis of AMPA presents analytical challenges due to its high polarity, low volatility, and lack of a significant chromophore, which complicates extraction and detection.[1][3][4][5] This document provides detailed application notes and protocols for the quantification of AMPA, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the most prevalent and sensitive technique. Both derivatization-based and direct analysis approaches are discussed.
Analytical Approaches
Two main strategies are employed for the quantification of AMPA:
-
Direct Analysis via LC-MS/MS: This approach involves the direct injection of a prepared sample extract into the LC-MS/MS system. While simpler by avoiding a derivatization step, it requires specialized chromatographic columns, such as hydrophilic interaction liquid chromatography (HILIC) or mixed-mode columns, to achieve sufficient retention of the highly polar AMPA molecule.[6][7][8]
-
Analysis with Derivatization: This is a more traditional and widely used method. AMPA is chemically modified with a derivatizing agent, most commonly 9-fluorenylmethyl chloroformate (FMOC-Cl), to increase its hydrophobicity.[1][2][3][5][9][10][11][12][13] This allows for better retention on standard reversed-phase columns (e.g., C18) and can enhance detection sensitivity.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative performance of various methods for AMPA quantification in different matrices.
Table 1: LC-MS/MS Methods with Derivatization (FMOC-Cl)
| Matrix | Limit of Quantitation (LOQ) | Limit of Detection (LOD) | Recovery (%) | Linearity (R²) | Reference |
| Soy Protein Isolate | 0.05 µg/g | 0.01 µg/g | 91-116 | >0.99 | [9] |
| Liquid Samples (e.g., milk) | 0.005 µg/g | - | - | >0.99 | [9] |
| Water | 0.01 µg/L | - | 70-120 | 0.9936 | [5] |
| Honey | - | - | - | >0.99 | [11] |
| Human Urine | - | 20 pg/mL (without SPE) | 101-105 | - | [10] |
Table 2: Direct Analysis LC-MS/MS Methods (Without Derivatization)
| Matrix | Limit of Quantitation (LOQ) | Limit of Detection (LOD) | Recovery (%) | Linearity (R²) | Reference |
| Edible Oils | 5 µg/kg | - | 81.4-119.4 | 0.996 | [1] |
| Corn | 1 µM | 0.2 µM | 58.48-109 | >0.99 | [1] |
| Oat-based Products | 49 ng/g | 1-5 ng/g | - | 0.9987 | [1] |
| Water | 0.02 µg/L | - | 80-120 | >0.99 | [7] |
| Plant Material (Barley) | - | - | - | 0.999 | [6] |
Table 3: GC-MS Method with Derivatization
| Matrix | Limit of Quantitation (LOQ) | Limit of Detection (LOD) | Recovery (%) | Linearity (R²) | Reference |
| Water | 0.45 µg/L | 0.15 µg/L | 70-120 | - | [14] |
| Soil/Sediment | 0.0018 mg/kg | 0.0006 mg/kg | 70-120 | - | [14] |
Experimental Protocols
Protocol 1: AMPA Quantification in Food Matrices using LC-MS/MS with FMOC-Cl Derivatization
This protocol is adapted from methodologies described for complex biological matrices.[9]
1. Reagents and Materials
-
AMPA analytical standard
-
Isotopically labeled internal standards (e.g., AMPA-¹³C, ¹⁵N, D₂)
-
Milli-Q water
-
Acetonitrile (ACN), HPLC grade
-
Hydrochloric acid (HCl)
-
Disodium tetraborate decahydrate
-
Sodium hydroxide (NaOH)
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Solid Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balanced - HLB)[11]
2. Sample Preparation and Extraction
-
Weigh 1-2 g of the homogenized solid sample into a centrifuge tube. For liquid samples, use 1-2 mL.
-
Add an appropriate amount of the internal standard stock solution.
-
Add 10 mL of 0.1 M HCl to the sample. Acidification is crucial to release AMPA from complexes with metal ions.[9]
-
Vortex or shake vigorously for 20 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant for the derivatization step.
3. Derivatization
-
Prepare a borate buffer (e.g., 0.2 M) and adjust the pH to 10.0 with NaOH.[9]
-
Prepare a fresh solution of FMOC-Cl in acetonitrile (e.g., 1.5 mg/mL).[9]
-
In a clean vial, mix 1 mL of the sample extract, 1 mL of borate buffer, and 2 mL of the FMOC-Cl solution.
-
Vortex immediately and let the reaction proceed at room temperature for at least 1 hour.[12]
4. Solid-Phase Extraction (SPE) Cleanup
-
Condition an SPE cartridge by passing through methanol followed by water.
-
Load the derivatized sample solution onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the derivatized AMPA with an appropriate solvent, such as acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
Chromatographic Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode. The FMOC derivative allows for detection in both modes.[1]
-
MRM Transitions: Monitor specific precursor and product ion transitions for both native AMPA-FMOC and the isotopically labeled internal standard.
Protocol 2: Direct Quantification of AMPA in Water by LC-MS/MS
This protocol is based on methods that do not require derivatization.[7][8]
1. Reagents and Materials
-
AMPA analytical standard
-
Isotopically labeled internal standards (e.g., AMPA-¹³C, ¹⁵N)
-
Milli-Q water
-
Formic acid
-
Methanol, HPLC grade
2. Sample Preparation
-
Collect the water sample in a clean container.
-
For samples with high salinity or complex matrices, an ion exchange-based enrichment may be necessary.[8]
-
For cleaner water samples, filter through a 0.22 µm syringe filter.
-
Add an appropriate amount of the internal standard to an aliquot of the filtered sample.
3. LC-MS/MS Analysis
-
Chromatographic Column: A column suitable for polar compounds, such as a HILIC column or a specialized column designed for glyphosate and AMPA analysis.
-
Mobile Phase: A gradient of water with formic acid and acetonitrile.
-
Injection Volume: 20-100 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI negative mode is commonly used for underivatized AMPA.[6]
-
MRM Transitions:
Visualizations
Caption: General experimental workflow for AMPA quantification.
Caption: Derivatization of AMPA with FMOC-Cl.
References
- 1. Extraction, Detection, and Quantification Methods for Analyzing Glyphosate and AMPA in Foods: Challenges and Opportunities [mdpi.com]
- 2. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 3. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fimek.edu.rs [fimek.edu.rs]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analysis of glyphosate, aminomethylphosphonic acid, and glufosinate from human urine by HRAM LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comparative Study of Glyphosate and AMPA Determination in Environmental Samples by Two Green Methods [scirp.org]
Application Notes and Protocols for the Quantification of Aminomethylphosphonic Acid (AMPA) in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminomethylphosphonic acid (AMPA) is the primary metabolite of glyphosate, the most widely used herbicide globally.[1][2] Due to the extensive use of glyphosate-based herbicides in agriculture, residues of both glyphosate and AMPA can be found in various food products.[2][3] The presence of these residues in the food chain is a growing concern for public health, necessitating sensitive and reliable analytical methods for their quantification in diverse food matrices.[2]
This document provides detailed application notes and protocols for the quantification of AMPA in food matrices, focusing on well-established analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for regulatory compliance, food safety assessment, and research into the dietary exposure to these compounds.
Principle of Analysis
The quantification of AMPA in complex food matrices presents analytical challenges due to its high polarity, low volatility, and lack of a UV chromophore.[4] Therefore, analytical strategies typically involve a derivatization step to enhance chromatographic retention and detection sensitivity, followed by separation and quantification using highly selective and sensitive mass spectrometry techniques.[2][5]
Common analytical workflows include:
-
Extraction: Isolating AMPA from the food matrix using aqueous solutions.
-
Cleanup: Removing interfering matrix components using Solid-Phase Extraction (SPE).
-
Derivatization: Chemically modifying AMPA to make it suitable for chromatographic analysis.
-
Instrumental Analysis: Separating and quantifying the derivatized AMPA using LC-MS/MS or GC-MS.
Experimental Protocols
Method 1: Quantification of AMPA by LC-MS/MS with FMOC Derivatization
This method is widely used for its high sensitivity and selectivity in various food matrices.[2][5][6][7] Derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) introduces a non-polar, fluorescent group, improving chromatographic retention and ionization efficiency.[5][6][8]
3.1.1. Apparatus and Reagents
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[5][9]
-
Analytical column: A reverse-phase C18 column is commonly used.[5]
-
Homogenizer
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, mixed-mode cation exchange).[3][5][10]
-
AMPA analytical standard
-
Isotope-labeled internal standard (e.g., AMPA-¹³C,¹⁵N₂)
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
-
Borate buffer (pH 10)[6]
-
Acetonitrile (ACN), Methanol (MeOH), Formic acid
-
Deionized water
3.1.2. Sample Preparation Workflow
Caption: Workflow for AMPA analysis by LC-MS/MS with FMOC derivatization.
3.1.3. Detailed Protocol
-
Extraction: Weigh 5 g of the homogenized food sample into a centrifuge tube. Add an appropriate internal standard solution. Add 10 mL of an aqueous extraction solution (e.g., 50 mM acetic acid and 10 mM EDTA in water).[10] Vigorously shake or homogenize for 10 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
First SPE Cleanup: Load the supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge.[5] Wash the cartridge to remove interferences and elute the analytes.
-
Derivatization: Adjust the pH of the eluate to approximately 10 with borate buffer. Add 1 mL of 1.5 mg/mL FMOC-Cl solution in acetonitrile and vortex.[6] Let the reaction proceed for 30 minutes at room temperature.
-
Second SPE Cleanup: Load the derivatized sample onto a pre-conditioned hydrophilic modified polymeric SPE cartridge to remove excess FMOC-Cl.[5] Elute the derivatized AMPA.
-
LC-MS/MS Analysis: Evaporate the eluate to dryness and reconstitute in a suitable solvent (e.g., mobile phase). Inject an aliquot into the LC-MS/MS system.
3.1.4. Instrumental Parameters
-
LC Conditions:
-
MS/MS Conditions (Negative ESI Mode): [5][9]
-
Monitor the appropriate precursor-to-product ion transitions for both native and isotope-labeled AMPA-FMOC derivative.
-
Method 2: Quantification of AMPA by GC-MS with Silylation Derivatization
This method is an alternative for laboratories equipped with GC-MS instrumentation. AMPA is derivatized to a more volatile and thermally stable silyl derivative.[1][4][11]
3.2.1. Apparatus and Reagents
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[4]
-
GC column: A low-polarity column (e.g., DB-1) is suitable.[8]
-
Sample preparation equipment as in Method 1.
-
Derivatization reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1-10% trimethylchlorosilane (TMCS).[1][4]
-
Carbon tetrachloride or other suitable solvent.[4]
3.2.2. Sample Preparation Workflow
Caption: Workflow for AMPA analysis by GC-MS with silylation.
3.2.3. Detailed Protocol
-
Extraction and Cleanup: Follow steps 1-3 from the LC-MS/MS protocol (Section 3.1.3).
-
Evaporation: Evaporate the eluate from the SPE cleanup to complete dryness under a stream of nitrogen.
-
Derivatization: To the dry residue, add 50 µL of pyridine and 500 µL of BSTFA + 10% TMCS.[4] Cap the vial tightly and heat at 90°C for 2.5 hours.[4]
-
Dilution: After cooling to room temperature, add 1 mL of carbon tetrachloride or another suitable solvent.[4]
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
3.2.4. Instrumental Parameters
-
GC Conditions:
-
MS Conditions (Electron Ionization - EI):
Data Presentation: Quantitative Performance
The following tables summarize typical quantitative data for the analysis of AMPA in various food matrices.
Table 1: LC-MS/MS Method Performance
| Food Matrix | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Reference |
| Orange | 5 | - | [9] |
| Wheat | 5 | - | [9] |
| Tea Powder | 10 | - | [9] |
| Spice Mix | 5 | 81-118 | [5] |
| Mushroom | 5 | 81-118 | [5] |
| Maize | 5 | 81-118 | [5] |
| Cherry | 5 | 81-118 | [5] |
| Edible Oils | 5 | 81.4-119.4 | [2] |
| Soy-based Powders | 50 | 91-116 | [6] |
| Soy-based Liquids | 5 | 91-116 | [6] |
| Honey | 50 | 85-110 | [12] |
Table 2: GC-MS Method Performance
| Food Matrix | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Reference |
| Various Crops | - | - | [13] |
| Water | 0.1 (as µg/L) | - | [8] |
Note: Quantitative data for GC-MS in specific food matrices is less commonly reported in recent literature compared to LC-MS/MS.
Alternative and Emerging Methods
While LC-MS/MS and GC-MS are the most prevalent techniques, other methods have been developed for AMPA analysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA offers a high-throughput screening approach.[14][15] However, it may have limitations in terms of specificity, with potential cross-reactivity with glyphosate and other structurally related compounds.[14] The detection limits for ELISA are typically in the µg/mL range, which may be improved with a preconcentration step.[14]
-
Direct Analysis without Derivatization: Some recent LC-MS/MS methods aim to analyze AMPA directly without derivatization, often using specialized columns like hydrophilic interaction liquid chromatography (HILIC) or ion-exchange chromatography.[2][16][17][18] These methods can simplify sample preparation but may face challenges with matrix effects and retention time stability.[18]
Conclusion
The quantification of aminomethylphosphonic acid in food matrices is a critical aspect of food safety monitoring. The detailed protocols for LC-MS/MS with FMOC derivatization and GC-MS with silylation provide robust and sensitive methodologies for researchers and analytical laboratories. The choice of method will depend on the available instrumentation, the specific food matrix, and the required limit of quantification. As regulatory standards evolve and consumer awareness increases, the demand for accurate and reliable analysis of AMPA in food will continue to grow.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. real.mtak.hu [real.mtak.hu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization: Application to Italian Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sciex.com [sciex.com]
- 10. fda.gov [fda.gov]
- 11. dfba632ed2.clvaw-cdnwnd.com [dfba632ed2.clvaw-cdnwnd.com]
- 12. researchgate.net [researchgate.net]
- 13. cerealsgrains.org [cerealsgrains.org]
- 14. Development of an enzyme-linked immunosorbent assay for the detection of glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Validation of reliable and selective methods for direct determination of glyphosate and aminomethylphosphonic acid in milk and urine using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Aminomethylphosphonic Acid (AMPA) in Groundwater
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminomethylphosphonic acid (AMPA) is the primary degradation product of glyphosate, the most widely used herbicide globally. Due to its persistence and potential for mobility in soil, AMPA is an emerging contaminant of concern in groundwater resources. Monitoring AMPA in groundwater is crucial for assessing water quality, understanding the environmental fate of glyphosate, and ensuring the safety of drinking water supplies. This document provides detailed application notes and experimental protocols for the robust and sensitive monitoring of AMPA in groundwater samples. The methodologies described herein are primarily focused on advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the preferred methods for detecting AMPA at trace levels.
Data Presentation
The following table summarizes quantitative data on AMPA concentrations detected in groundwater from various studies, providing a snapshot of contamination levels reported in different regions.
| Geographic Region | Concentration Range (µg/L) | Frequency of Detection | Analytical Method | Reference |
| United States | <0.1 to >100 | Detected in 14% of groundwater samples | LC-MS/MS | [1] |
| European Union | Majority of samples <0.1 µg/L (ppb) | Varies by region, some findings above 0.1 µg/L | Not specified | [2] |
| Portugal | Up to 4.24 | Detected in 5% of 63 groundwater samples | Not specified | [3][4] |
| Minnesota, USA | Maximum of 0.09 | Detected in a 2016 USGS study | Not specified | [5] |
| Brazil | Not specified for groundwater alone | Detected in all 52 groundwater samples in one study | LC-MS/MS | [6] |
Experimental Protocols
Accurate determination of AMPA in groundwater requires meticulous sample preparation and sensitive analytical instrumentation. Due to its high polarity and low volatility, derivatization is often employed to enhance its chromatographic retention and detection.
Protocol 1: Analysis of AMPA in Groundwater by LC-MS/MS with FMOC Derivatization
This protocol is a widely adopted method for the sensitive quantification of AMPA. The derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) improves the chromatographic behavior of AMPA on reversed-phase columns.[7][8]
1. Materials and Reagents:
-
AMPA analytical standard
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
-
Boric acid/Borate buffer (e.g., sodium tetraborate)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ethylenediaminetetraacetic acid (EDTA)
-
Ultrapure water
-
Groundwater samples collected in polypropylene bottles and stored at ≤ 6°C.[9]
2. Sample Preparation and Derivatization:
-
Filter the groundwater sample through a 0.22 µm syringe filter to remove particulate matter.[7]
-
To a 4 mL aliquot of the filtered sample in a polypropylene tube, add 50 µL of EDTA solution (2 g/L) and vortex.[7] The addition of EDTA is crucial to chelate metal ions that can interfere with the analysis.[10]
-
Add 800 µL of borate buffer (50 g/L in water) to adjust the pH to alkaline conditions, which is necessary for the derivatization reaction.[7][10]
-
Add 860 µL of a 250 mg/L FMOC-Cl solution in acetonitrile.[7]
-
Cap the tube, vortex thoroughly, and incubate at 37°C for 2 hours to allow for complete derivatization.[7]
-
After incubation, add 3 drops of phosphoric acid to stop the reaction and vortex.[7]
-
Transfer 2 mL of the derivatized sample to a new tube and add 2 mL of dichloromethane (DCM). Vortex and allow the layers to separate for 10 minutes.[7]
-
Transfer 1 mL of the upper aqueous layer to a vial for LC-MS/MS analysis.[7]
3. LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A reversed-phase C18 column suitable for polar compounds.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to separate the AMPA-FMOC derivative from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the specific precursor and product ions for the AMPA-FMOC derivative.
Protocol 2: Direct Analysis of AMPA in Groundwater by Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS)
This method offers a more direct approach by eliminating the need for derivatization, thus simplifying the workflow.[11]
1. Materials and Reagents:
-
AMPA analytical standard
-
Ultrapure water
-
Groundwater samples collected in polypropylene bottles and stored at 0-4°C.[11]
2. Sample Preparation:
-
If the groundwater sample is not clear, filter it through a 0.22 µm syringe filter.[11]
-
No further chemical preparation is required.
3. IC-MS/MS Instrumentation and Conditions:
-
IC System: An ion chromatography system equipped with an anion-exchange column.
-
Eluent: A suitable eluent, such as a potassium hydroxide (KOH) gradient, generated by an eluent generator.
-
Suppressor: An anion suppressor to reduce background conductivity.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Selected Reaction Monitoring (SRM) mode.
-
Ionization: Heated Electrospray Ionization (H-ESI) in negative ion mode.[11]
-
SRM Transitions: Monitor the specific precursor and product ions for AMPA.
Protocol 3: Analysis of AMPA in Groundwater by GC-MS with BSTFA Derivatization
This protocol is an alternative for laboratories equipped with GC-MS instrumentation. Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the non-volatile AMPA into a volatile derivative suitable for GC analysis.
1. Materials and Reagents:
-
AMPA analytical standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Groundwater samples collected in appropriate containers.
2. Sample Preparation and Derivatization:
-
An aliquot of the water sample is typically evaporated to dryness.
-
The dried residue is reconstituted in a small volume of a suitable solvent.
-
Add pyridine and BSTFA (+ 1% TMCS) to the sample.
-
Heat the mixture (e.g., at 60-90°C) for a specified time (e.g., 30-150 minutes) to facilitate the derivatization reaction.
-
After cooling, the derivatized sample is ready for GC-MS analysis.
3. GC-MS Instrumentation and Conditions:
-
GC System: A gas chromatograph with a suitable capillary column (e.g., a non-polar or mid-polar column).
-
Injection: Splitless injection is typically used for trace analysis.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature program that allows for the separation of the derivatized AMPA from other sample components.
-
Mass Spectrometer: A mass spectrometer operated in Electron Ionization (EI) mode.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and selectivity.
Visualizations
The following diagrams illustrate the logical workflow for monitoring AMPA in groundwater and the key steps in the analytical protocols.
Caption: Experimental workflow for monitoring AMPA in groundwater.
Caption: Derivatization pathways for AMPA analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Environmental Monitoring of Glyphosate & AMPA Metabolite* in the EU - Glyphosate Renewal Group [glyphosate.eu]
- 3. researchgate.net [researchgate.net]
- 4. Environmental Risk Assessment of Glyphosate and Aminomethylphosphonic Acid (AMPA) in Portuguese Groundwater Ecosystems [mdpi.com]
- 5. health.state.mn.us [health.state.mn.us]
- 6. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 7. lcms.cz [lcms.cz]
- 8. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 9. www2.gov.bc.ca [www2.gov.bc.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdpr.ca.gov [cdpr.ca.gov]
Application Notes: Detection of Aminomethylphosphonic Acid (AMPA) in Human Urine
Introduction
Aminomethylphosphonic acid (AMPA) is the primary metabolite of the widely used herbicide glyphosate.[1][2] As public and scientific interest in the exposure of the general population to glyphosate-based herbicides grows, robust and sensitive methods for monitoring AMPA in human biomatrices are essential.[3][4] Urine is the preferred matrix for assessing recent exposure due to the rapid excretion of glyphosate and AMPA.[5][6] This document provides a detailed protocol for the quantification of AMPA in human urine samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4] The protocol described herein is based on methods that often involve a pre-column derivatization step with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to enhance chromatographic retention and detection sensitivity.[3][7]
Methodology and Protocols
The accurate analysis of AMPA in urine is challenging due to its high polarity, low molecular weight, and lack of a chromophore.[8][9] To overcome these challenges, a common and effective approach involves derivatization followed by Solid-Phase Extraction (SPE) for sample cleanup and concentration prior to LC-MS/MS analysis.[5][7]
Experimental Workflow Overview
The overall process involves sample collection, addition of an internal standard, derivatization of the analyte, solid-phase extraction to remove interfering matrix components, and finally, analysis by LC-MS/MS.
Caption: High-level workflow for AMPA detection in urine.
Detailed Experimental Protocol
This protocol synthesizes common steps from established methodologies.[3][7][10]
1. Reagents and Materials
-
AMPA analytical standard
-
AMPA-13C,15N,D2 (or other suitable isotopic analog) as internal standard (ISTD)
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
-
Sodium borate (Borax)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid, LC-MS grade
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric Reverse Phase)
-
Human urine pool (for calibration standards)
2. Preparation of Standards and Reagents
-
AMPA Stock Solution (1 mg/mL): Prepare in ultrapure water.
-
ISTD Stock Solution (1 mg/mL): Prepare in ultrapure water.
-
Working Standards: Serially dilute the stock solution in a pooled, AMPA-free urine matrix to prepare calibration standards.
-
Borate Buffer (e.g., 0.05 M, pH 9): Dissolve sodium borate in ultrapure water and adjust pH if necessary. The alkaline condition is critical for the derivatization reaction.[10][11]
-
FMOC-Cl Solution (e.g., 5 mg/mL): Dissolve FMOC-Cl in acetonitrile. Prepare this solution fresh.[10]
3. Sample Preparation and Derivatization
-
Pipette 500 µL of urine sample (or calibration standard) into a polypropylene tube.
-
Add a precise volume of the ISTD working solution (e.g., 25 µL) to each sample.
-
Add borate buffer to the sample (e.g., 500 µL). Vortex briefly.
-
Add the FMOC-Cl solution (e.g., 500 µL).
-
Vortex immediately and incubate at room temperature for a specified time (e.g., 1-4 hours) to allow for complete derivatization.[10][12]
Caption: FMOC-Cl derivatization of AMPA's primary amine.
4. Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with 2 mL of MeOH followed by 2 mL of ultrapure water.[7]
-
Loading: Load the entire derivatized sample mixture onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove salts and polar interferences.[7] A subsequent wash with a weak organic solvent may also be used.
-
Elution: Elute the AMPA-FMOC derivative from the cartridge using 1.5-2 mL of an appropriate solvent, such as methanol or acidified methanol.[4]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100-200 µL) of the initial LC mobile phase.[4]
5. LC-MS/MS Analysis
-
Chromatographic Column: A reverse-phase column (e.g., C18) is suitable for separating the non-polar AMPA-FMOC derivative.
-
Mobile Phase: A typical mobile phase consists of (A) water with a modifier like formic acid or ammonium acetate and (B) an organic solvent like methanol or acetonitrile.[3]
-
Gradient Elution: Use a gradient program starting with a high aqueous percentage, ramping up the organic phase to elute the AMPA-FMOC derivative.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[4]
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for both native AMPA-FMOC and its labeled internal standard.
Quantitative Data and Performance
The performance of AMPA detection methods can vary between laboratories and specific protocols. The following tables summarize typical quantitative data reported in the literature.
Table 1: Method Detection and Quantification Limits
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| AMPA | LC-MS/MS (no derivatization) | 0.12 ng/mL | 0.40 ng/mL | [13][14] |
| AMPA | LC-MS/MS (no derivatization) | 0.013 ng/mL | 0.040 ng/mL | [15][16] |
| AMPA | HRAM LC-MS (no derivatization) | 19-21 pg/mL (0.019-0.021 ng/mL) | Not Reported | [3][7] |
| AMPA | GC-MS/MS (derivatization) | Not Reported | 0.05 µg/L (0.05 ng/mL) | [1] |
| AMPA | LC-MS/MS (no derivatization) | Not Reported | 0.5 µg/L (0.5 ng/mL) | [5] |
Table 2: Method Accuracy and Precision
| Method | Recovery (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Reference |
| LC-MS/MS | 79.1 - 119% | 3.13 - 10.8% | 5.93 - 12.9% | [13][14][17] |
| LC-MS/MS | 100 - 106% | 1.9 - 5.4% (as Std. Dev.) | Not Reported | [5] |
| HRAM LC-MS | 101 - 105% | Not Reported | Not Reported | [3][7] |
Table 3: Reported AMPA Concentrations in Human Urine
| Population | Detection Frequency | Concentration Range / P95 | Reference |
| German General Population | 90% | LOQ: 0.05 µg/L | [1] |
| Postmenopausal US Women | 67.2% | Median: 0.04 ng/mL; Max: 1.51 ng/mL | [16] |
| European Adults (HBM4EU) | Varies | P95: 0.21 - 0.38 µg/L | [18] |
| German Study Population | ~33% | Median: 0.14 µg/L; Max: 1.53 µg/L | [19] |
Conclusion
The described LC-MS/MS method, incorporating FMOC-Cl derivatization and solid-phase extraction, provides a sensitive and reliable approach for the quantification of AMPA in human urine. This methodology is suitable for human biomonitoring studies aimed at assessing exposure to glyphosate. Method validation, including the determination of LOD, LOQ, accuracy, and precision, is critical for ensuring high-quality data. The use of isotopically labeled internal standards is mandatory to correct for matrix effects and variations in extraction efficiency.
References
- 1. Sensitive and selective quantification of glyphosate and aminomethylphosphonic acid (AMPA) in urine of the general population by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. series.publisso.de [series.publisso.de]
- 3. hh-ra.org [hh-ra.org]
- 4. air.unimi.it [air.unimi.it]
- 5. series.publisso.de [series.publisso.de]
- 6. bfr.bund.de [bfr.bund.de]
- 7. Analysis of glyphosate, aminomethylphosphonic acid, and glufosinate from human urine by HRAM LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple reliable quantification of glyphosate in human urine using MonoSpin TiO extraction and isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Urinary glyphosate and AMPA levels in a cross-sectional study of postmenopausal women: Associations with organic eating behavior and dietary intake - PMC [pmc.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glyphosate and AMPA in Human Urine of HBM4EU-Aligned Studies: Part B Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glyphosate and AMPA levels in human urine samples and their correlation with food consumption: results of the cross-sectional KarMeN study in Germany - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AMPA Analysis in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminomethylphosphonic acid (AMPA) is the primary degradation product of the widely used herbicide glyphosate.[1][2] Its analysis in plant tissues is crucial for environmental monitoring, food safety assessment, and agricultural research. The accurate quantification of AMPA in complex plant matrices presents analytical challenges due to its high polarity, low volatility, and potential for matrix interference.[3][4] These application notes provide detailed protocols for the extraction, cleanup, and analysis of AMPA in various plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) with derivatization.
Data Presentation
The following table summarizes the performance of different analytical methods for AMPA quantification in plant and related matrices. This allows for a quick comparison of key quantitative parameters.
| Analytical Method | Matrix | Extraction Solvent | Cleanup Method | Derivatization Agent | LOD/MRL | Recovery (%) | Linearity Range | Reference |
| LC-MS/MS | Lemongrass | 0.1% Formic Acid | Filtration | None | 0.1 ppb (LLOQ) | - | 0.1 - 5 ppb | [1] |
| LC-MS/MS | Barley | 0.1% Formic Acid | Filtration | None | - | - | 0.1 - 10 ppb (Standard Addition) | [1] |
| LC-MS/MS | Vegetation | Aqueous | Reverse-phase and cation-exchange columns | None | 0.08 mg/kg (MRL) | >80% | - | [5] |
| GC-MS | Grass | 2M NH4OH | - | BSTFA | 0.08 µg/mL (MDL) | 97 - 102% (for standards) | 5 - 300 µg/mL (for standards) | [3] |
| HPLC-PDA | Walnuts, Soybeans, Barley, Lentils | Water/Methanol mixes | Supported Liquid Membrane (SLM) | p-toluenesulfonyl chloride | 0.021 µg/g | 29 - 56% | - | [6][7] |
| LC-MS/MS | Cereals | Water:Methanol (50:50) with Formic Acid | SPE (HLB cartridges) or Ultrafiltration | None | - | - | - | |
| LC-MS/MS | Sugarcane, Eucalyptus | Acidified Water (pH 2.5) | - | None | - | Satisfactory | 50 and 100 µg/L (fortified) | [8] |
| HPLC-UV | Flour, Honey | Methanol solution with trifluoroacetic acid | Anion exchange resin | p-toluenesulfonyl chloride | - | High reliability and reproducibility | - | [9] |
LOD: Limit of Detection, LLOQ: Lower Limit of Quantification, MRL: Method Reporting Level, MDL: Method Detection Limit, SPE: Solid-Phase Extraction, BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide, HPLC-PDA: High-Performance Liquid Chromatography with Photodiode Array Detector.
Experimental Protocols
Protocol 1: Direct Analysis of AMPA in Plant Tissues by LC-MS/MS
This protocol is adapted from a simplified method for the analysis of glyphosate and AMPA, suitable for matrices like lemongrass and barley.[1]
1. Materials and Reagents
-
AMPA analytical standard
-
Formic acid (0.1% in water)
-
Acetonitrile (ACN)
-
Phosphoric acid (0.2% in water)
-
Methanol
-
Deionized water
-
Plant tissue samples (e.g., lemongrass, barley)
-
50 mL centrifuge tubes
-
Syringe filters (0.2 or 0.45 µm)
-
LC-MS/MS system with an ESI source
2. Sample Preparation
-
Homogenize plant tissue samples to a fine powder to increase the extraction surface area.[1]
-
Weigh 1 gram of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of 0.1% formic acid solution to the tube.[1]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the sample at a sufficient speed to pellet the solid material.
-
Filter the supernatant through a 0.2 or 0.45 µm syringe filter directly into an LC vial for analysis.[1]
3. LC-MS/MS Analysis
-
LC Column: A Bio-Rad Micro-Guard Cation H+ Cartridge (30 x 4.6 mm) or similar is suitable for separation.[1]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
C: 0.2% Phosphoric acid in Water (used for column washing)[1]
-
-
Injection Volume: 20 µL[1]
-
MS Detection: Use a triple quadrupole mass spectrometer in ESI negative mode with Multiple Reaction Monitoring (MRM).[1] Optimized MRM transitions for AMPA should be determined.[1]
4. Quantification
-
For plant matrices with no or trace amounts of AMPA, a matrix-matched calibration curve can be used.[1]
-
For matrices containing AMPA, the standard addition method is recommended for accurate quantification.[1]
Protocol 2: Analysis of AMPA in Plant Tissues by GC-MS with Derivatization
This protocol is based on a method for analyzing glyphosate and AMPA in environmental samples, including grass, and requires a derivatization step to increase the volatility of AMPA for GC-MS analysis.[3]
1. Materials and Reagents
-
AMPA analytical standard
-
2M Ammonium hydroxide (NH4OH)
-
Dichloromethane (DCM)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Nitrogen gas supply
-
Plant tissue samples (e.g., grass)
-
Centrifuge tubes
-
Heating block or water bath
-
GC-MS system
2. Sample Preparation and Extraction
-
Homogenize fresh plant tissue samples.
-
Weigh a representative amount of the homogenized sample into a centrifuge tube.
-
Add 6 mL of 2M NH4OH to the sample.[3]
-
Vortex thoroughly and sonicate for 15-30 minutes.
-
Centrifuge the sample.
-
Transfer the supernatant to a clean tube.
-
Add 2 mL of DCM and centrifuge for 15 minutes at 1300 rpm. Repeat this step three times, collecting the soluble contents.[3]
-
Dry the collected supernatant under a stream of nitrogen gas.[3]
3. Derivatization
-
To the dried extract, add 300 µL of BSTFA with 1% TMCS.[3]
-
Seal the tube and heat at 60 °C for 30-45 minutes to facilitate the derivatization reaction.[3]
-
Cool the sample to room temperature before GC-MS analysis.
4. GC-MS Analysis
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS.
-
Separation: Use a suitable GC column (e.g., DB-5ms) with a temperature program that allows for the separation of the derivatized AMPA.
-
Detection: The mass spectrometer should be operated in electron ionization (EI) mode, monitoring for the characteristic ions of the derivatized AMPA (AMPA-3TMS).[3]
Mandatory Visualizations
Caption: Experimental workflow for AMPA analysis in plant tissues.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Aminomethylphosphonic acid accumulation in plant species treated with glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dfba632ed2.clvaw-cdnwnd.com [dfba632ed2.clvaw-cdnwnd.com]
- 4. researchgate.net [researchgate.net]
- 5. Simplified analysis of glyphosate and aminomethylphosphonic acid in water, vegetation and soil by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of AMPA in Brain Tissue using Isotope-Labeled Internal Standards by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) is a specific agonist for the AMPA receptor, where it mimics the effects of the neurotransmitter glutamate.[1] The AMPA receptor is a key ionotropic glutamate receptor that mediates the majority of fast excitatory synaptic transmission in the central nervous system (CNS).[1] The trafficking and activity of AMPA receptors are fundamental to synaptic plasticity, a process that underlies learning and memory. Given its central role, the precise quantification of AMPA in biological matrices, such as brain tissue and cerebrospinal fluid (CSF), is crucial for neuroscience research and the development of therapeutics targeting glutamatergic pathways.
The analysis of AMPA presents challenges due to its high polarity and low endogenous concentrations. Stable Isotope Dilution Analysis (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis, offering high selectivity, sensitivity, and accuracy. This technique involves spiking a known amount of a stable isotope-labeled version of the analyte (e.g., AMPA-d3) into the sample as an internal standard (IS). Because the IS is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization effects, effectively correcting for variations during sample preparation and analysis. This application note provides a detailed protocol for the extraction and quantification of AMPA in brain tissue using a derivatization approach with an isotope-labeled internal standard and LC-MS/MS.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique. A known quantity of an isotopically enriched standard (the "spike") is added to the sample containing an unknown quantity of the native analyte. The analyte and the isotope-labeled standard are homogenized, and the mixture is analyzed by mass spectrometry. By measuring the ratio of the signal from the native analyte to that of the isotope-labeled standard, the original concentration of the analyte in the sample can be determined with high precision and accuracy, as the internal standard corrects for sample loss during preparation and for matrix-induced ionization suppression or enhancement.
Caption: Principle of Isotope Dilution Mass Spectrometry.
AMPA Receptor Signaling Pathway
Glutamate released from the presynaptic terminal binds to both AMPA and NMDA receptors on the postsynaptic membrane. Activation of AMPA receptors leads to Na+ influx and depolarization. Sufficient depolarization relieves the Mg2+ block from NMDA receptors, allowing Ca2+ influx. The rise in intracellular Ca2+ activates downstream signaling cascades, most notably Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). Activated CaMKII phosphorylates AMPA receptor subunits (e.g., GluA1 at Ser831), which increases their channel conductance and promotes their insertion into the synaptic membrane, a key mechanism for Long-Term Potentiation (LTP).[[“]][[“]][4]
References
Troubleshooting & Optimization
Technical Support Center: FMOC-Cl Derivatization of AMPA for HPLC Analysis
Welcome to the technical support center for the derivatization of Aminomethylphosphonic acid (AMPA) with 9-fluorenylmethyl chloroformate (FMOC-Cl) for High-Performance Liquid Chromatography (HPLC) analysis. This guide provides troubleshooting tips and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind FMOC-Cl derivatization of AMPA?
A1: The derivatization of AMPA with FMOC-Cl is a pre-column derivatization technique used in reversed-phase HPLC. AMPA, in its native form, lacks a chromophore, making it difficult to detect using standard UV-Vis or fluorescence detectors.[1][2][3] FMOC-Cl reacts with the primary or secondary amine group of AMPA under alkaline conditions to form a stable, highly fluorescent derivative.[4] This FMOC-AMPA conjugate possesses a chromophore that allows for sensitive detection by fluorescence or UV detectors.[5][6]
Q2: Why is a borate buffer typically used for this reaction?
A2: A borate buffer is crucial for maintaining the alkaline conditions (typically pH 9-11.4) necessary for the derivatization reaction to proceed efficiently.[1][2][7] The alkaline pH facilitates the deprotonation of the amino group of AMPA, making it a more potent nucleophile to attack the FMOC-Cl molecule.[5][8] The borate buffer's capacity helps to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, thus maintaining a stable pH throughout the derivatization process.[9]
Q3: What are the typical detection wavelengths for FMOC-derivatized AMPA?
A3: For fluorescence detection, the excitation wavelength is typically around 260-265 nm, and the emission wavelength is around 310-340 nm.[3] For UV detection, the wavelength is commonly set at 260 nm.[10]
Q4: How stable are the FMOC-AMPA derivatives?
A4: The FMOC-AMPA derivatives are generally stable. Some studies have shown that the derivatives can be stable for more than 48 hours when stored at 4°C in the dark, which allows for automated analysis of multiple samples.[6][7] However, the stability can be affected by the pH of the final solution; acidification after derivatization can improve stability.[11]
Troubleshooting Guides
Issue 1: No Peak or Very Low Peak for FMOC-AMPA
Q: I am not seeing a peak for my derivatized AMPA, or the peak is much smaller than expected. What could be the cause?
A: This is a common issue that can arise from several factors related to the derivatization reaction conditions.
Potential Causes and Solutions:
-
Incomplete Derivatization:
-
Incorrect pH: The reaction requires an alkaline pH (typically 9-11.4) to proceed efficiently.[1][7] Verify the pH of your borate buffer and sample mixture. A lower pH will result in incomplete derivatization.
-
Insufficient FMOC-Cl: The concentration of FMOC-Cl should be in sufficient excess to drive the reaction to completion. A molar ratio of FMOC-Cl to total amino acids of at least 10:1 is often recommended.[7]
-
Short Reaction Time: The derivatization reaction may not have had enough time to complete. Reaction times can vary from a few minutes to several hours.[1][11] It is advisable to optimize the reaction time for your specific conditions.
-
Low Reaction Temperature: While the reaction is often carried out at room temperature, a slightly elevated temperature (e.g., 40°C) may improve the reaction rate.[1][5] However, temperatures above 45°C can accelerate the degradation of FMOC-Cl.[5][12]
-
-
Degradation of FMOC-Cl:
-
Sample Matrix Effects:
Issue 2: Interfering Peaks in the Chromatogram
Q: I am observing large, unwanted peaks in my chromatogram, which are interfering with the analysis of my FMOC-AMPA peak. What are these peaks and how can I get rid of them?
A: Interfering peaks are often due to excess derivatizing reagent and its byproducts.
Potential Causes and Solutions:
-
Excess FMOC-Cl and its Hydrolysis Product (FMOC-OH):
-
The unreacted FMOC-Cl and its hydrolysis product, FMOC-OH, are often eluted as large peaks in the chromatogram, which can interfere with the detection of the analyte peaks.[3][14][15]
-
Quenching the Reaction: To remove the excess FMOC-Cl, a "scavenger" reagent can be added after the derivatization of AMPA is complete. A common scavenger is a hydrophobic primary amine like 1-aminoadamantane (ADAM).[16] ADAM reacts with the excess FMOC-Cl to form a derivative that elutes away from the FMOC-AMPA peak.
-
Solvent Extraction: A liquid-liquid extraction with a nonpolar solvent like diethyl ether or pentane can be used to remove the excess, more hydrophobic FMOC-Cl and FMOC-OH.[10][17]
-
-
Matrix Components:
Issue 3: Poor Peak Shape (Tailing)
Q: The peak for my FMOC-AMPA is tailing. What can I do to improve the peak shape?
A: Peak tailing can be caused by a variety of chromatographic and chemical factors.
Potential Causes and Solutions:
-
Secondary Interactions with the Column:
-
The FMOC-AMPA derivative may be interacting with active sites on the silica backbone of the C18 column. Increasing the column temperature (e.g., to 40-45°C) can sometimes improve peak shape.[18]
-
Adjusting the mobile phase pH can also help to reduce secondary interactions.
-
-
Column Overload:
-
Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting.
-
-
Issues with the HPLC System:
-
A void in the column, a blocked frit, or extra-column dead volume can all contribute to poor peak shape. Perform regular maintenance on your HPLC system.
-
Issue 4: Poor Reproducibility
Q: My results are not reproducible from one run to the next. What are the likely causes?
A: Reproducibility issues often stem from inconsistencies in the derivatization procedure or sample handling.
Potential Causes and Solutions:
-
Inconsistent Reaction Conditions:
-
Instability of Reagents or Derivatives:
-
Interaction with Glassware:
-
Some studies suggest that glyphosate and related compounds can interact with glass surfaces. While less documented for AMPA, it is a good practice to use polypropylene vials to minimize potential adsorption.[21]
-
Experimental Protocols
This section provides a generalized protocol for the FMOC-Cl derivatization of AMPA. It is important to note that optimization may be required for specific sample matrices and HPLC systems.
1. Reagent Preparation:
-
Borate Buffer (0.1 M, pH 9.0): Dissolve an appropriate amount of sodium tetraborate in water and adjust the pH to 9.0 with NaOH or HCl.
-
FMOC-Cl Solution (15 mM): Dissolve an appropriate amount of FMOC-Cl in anhydrous acetonitrile. This solution should be prepared fresh.
-
Quenching Solution (e.g., 1-aminoadamantane, 300 mM): Dissolve an appropriate amount of 1-aminoadamantane hydrochloride in a water-acetonitrile mixture (1:1, v/v).[16]
-
AMPA Standard Solutions: Prepare a series of AMPA standard solutions in water or a suitable buffer.
2. Derivatization Procedure:
-
To a polypropylene vial, add 100 µL of the AMPA standard or sample.
-
Add 100 µL of the borate buffer.
-
Add 100 µL of the FMOC-Cl solution.
-
Vortex the mixture for 30 seconds to 1 minute.
-
Allow the reaction to proceed at room temperature for a predetermined optimal time (e.g., 20-60 minutes).
-
Add 50 µL of the quenching solution to react with the excess FMOC-Cl.
-
Vortex the mixture again and allow it to react for a few minutes.
-
The sample is now ready for HPLC analysis.
Quantitative Data Summary
The following tables summarize key parameters and performance data gathered from various studies on FMOC-Cl derivatization of AMPA and related compounds.
Table 1: Optimized Derivatization Parameters
| Parameter | Recommended Value/Range | Reference(s) |
| pH | 9.0 - 11.4 | [1][7][22] |
| Buffer | Borate | [1][7][8] |
| FMOC-Cl Concentration | 2.5 mM - 20 mM | [1][8][23] |
| Reaction Time | 20 min - 4 hours | [1][7][11][22] |
| Reaction Temperature | Room Temperature - 40°C | [1][7][18] |
| Quenching Reagent | 1-aminoadamantane (ADAM) | [16] |
Table 2: HPLC Performance Data for FMOC-Derivatized Analytes
| Analyte | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |
| Amino Acids | > 0.99 | fmol range | 1-10 pmol | [7][22] |
| AMPA & Glyphosate | > 0.99 | 0.31-0.84 µg/mL | 0.95-2.56 µg/mL | [15] |
Visualizations
Caption: Experimental workflow for FMOC-Cl derivatization of AMPA.
Caption: Troubleshooting decision tree for FMOC-Cl derivatization.
References
- 1. Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. Amino acid analysis by high-performance liquid chromatography with methanesulfonic acid hydrolysis and 9-fluorenylmethylchloroformate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. ikm.org.my [ikm.org.my]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Issue with amino acid analysis - Chromatography Forum [chromforum.org]
- 18. Glyphosate/glycine FMOC troubleshooting for HPLC - Chromatography Forum [chromforum.org]
- 19. researchgate.net [researchgate.net]
- 20. jascoinc.com [jascoinc.com]
- 21. Derivatization with FMOC-Cl - Chromatography Forum [chromforum.org]
- 22. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing AMPA Recovery with Solid Phase Extraction
Welcome to the technical support center for improving the recovery of Aminomethylphosphonic acid (AMPA) from complex matrices using solid phase extraction (SPE). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is my AMPA recovery low when using standard reversed-phase SPE cartridges?
A1: AMPA is a highly polar and zwitterionic compound, which makes it challenging to retain on traditional non-polar stationary phases like C18.[1][2] Standard reversed-phase SPE is often not effective for such polar analytes as they have a higher affinity for the aqueous sample matrix than the sorbent.[3][4]
Q2: What are the recommended SPE sorbents for AMPA extraction?
A2: Due to AMPA's characteristics, several alternative sorbents are more suitable:
-
Hydrophilic-Lipophilic Balanced (HLB) Sorbents: These polymer-based sorbents can retain a wider range of compounds, including polar ones like AMPA.[5]
-
Ion-Exchange Sorbents: Since AMPA has both acidic and basic functional groups, ion-exchange SPE can be very effective.[1][6][7] Weak anion exchangers are a common choice.
-
Mixed-Mode Sorbents: These combine reversed-phase and ion-exchange functionalities, offering dual retention mechanisms that can be beneficial for complex matrices.[8]
-
Molecularly Imprinted Polymers (MIPs): For highly selective extraction, MIPs specific to glyphosate and AMPA are available.[9]
Q3: How does pH affect AMPA retention during SPE?
A3: pH is a critical parameter for optimizing AMPA recovery.[10][11] As a zwitterionic compound, AMPA's charge changes with pH. To enhance retention on a specific sorbent, the pH of the sample should be adjusted to maximize the desired interaction. For anion exchange, a pH that ensures AMPA carries a net negative charge is necessary. Conversely, for cation exchange, a pH that results in a net positive charge is required. For reversed-phase or HLB, adjusting the pH to make the molecule neutral can improve retention.[10]
Q4: What are common issues with the wash step that lead to low AMPA recovery?
A4: A primary issue is using a wash solvent that is too strong, causing the analyte to be partially or fully eluted along with the interferences.[1][3] It is crucial to use a wash solvent that is strong enough to remove matrix components but weak enough to not disrupt the interaction between AMPA and the sorbent.[1] The pH of the wash solvent is also important to maintain the desired charge state of AMPA.[10]
Q5: What are the best elution solvents for recovering AMPA from an SPE cartridge?
A5: The choice of elution solvent depends on the sorbent and retention mechanism. The goal is to disrupt the interaction between AMPA and the sorbent. For ion-exchange sorbents, this can be achieved by using a solvent with a high ionic strength or a pH that neutralizes the charge of either the sorbent or AMPA.[1][12] For polar analytes on reversed-phase or HLB sorbents, polar solvents like methanol or acetonitrile are typically used.[8] It may be necessary to add modifiers like a small amount of acid or base to the elution solvent to improve recovery.[1]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the solid-phase extraction of AMPA from complex matrices.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of AMPA | Inappropriate Sorbent Selection: The chosen sorbent does not adequately retain the highly polar AMPA.[1][2] | Select a more appropriate sorbent such as Hydrophilic-Lipophilic Balanced (HLB), ion-exchange, or a mixed-mode phase.[5][6][7][8] |
| Incorrect Sample pH: The pH of the sample is not optimized for the retention of AMPA on the selected sorbent.[10] | Adjust the sample pH to ensure the desired charge state of AMPA for the chosen retention mechanism (e.g., for anion exchange, ensure AMPA is negatively charged).[10] | |
| Wash Solvent is Too Strong: The wash solvent is eluting the AMPA along with the interferences.[1][3] | Use a weaker wash solvent. Test different solvent strengths to find the optimal balance between removing interferences and retaining AMPA.[1] | |
| Insufficient Elution Solvent Strength or Volume: The elution solvent is not strong enough to disrupt the sorbent-analyte interaction, or the volume is too small.[1][3] | Increase the strength of the elution solvent (e.g., by increasing the percentage of organic solvent or adding a pH modifier).[1] Also, try increasing the elution volume. | |
| Analyte Breakthrough During Loading: The sample is loaded too quickly, or the sorbent is overloaded.[13] | Decrease the flow rate during sample loading to allow for sufficient interaction time.[1] If overloading is suspected, use a larger sorbent mass or dilute the sample.[13] | |
| Cartridge Drying Out: The sorbent bed dried out before sample loading, preventing proper interaction.[1] | Ensure the sorbent bed remains wetted after conditioning and equilibration, right up until the sample is loaded.[14] | |
| Poor Reproducibility | Inconsistent Flow Rates: Variable flow rates during loading, washing, or elution lead to inconsistent results.[1] | Use a vacuum manifold with consistent vacuum pressure or a positive pressure manifold to ensure uniform flow rates across all samples. |
| Variable Sample Pre-treatment: Inconsistent pH adjustment or particulate matter in the samples. | Ensure consistent and accurate pH adjustment for all samples. Filter or centrifuge samples to remove particulates before loading.[15] | |
| Incomplete Sorbent Conditioning: The sorbent is not properly activated before use.[4][13] | Follow the manufacturer's instructions for sorbent conditioning, typically involving a polar organic solvent followed by an equilibration step with a solution similar to the sample matrix.[4][8] | |
| High Matrix Effects in Final Eluate | Ineffective Wash Step: The wash step is not adequately removing interfering matrix components. | Optimize the wash step by testing different solvents and pH conditions. A multi-step wash with solvents of increasing strength may be beneficial. |
| Co-elution of Interferences: Matrix components have similar properties to AMPA and are co-eluted. | Consider a different SPE sorbent with a more selective retention mechanism, such as a molecularly imprinted polymer (MIP).[9] Alternatively, a post-SPE cleanup step may be necessary. |
Experimental Protocols
General SPE Workflow for AMPA
This is a generalized protocol that should be optimized for your specific sample matrix and analytical method.
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
SPE Cartridge Equilibration:
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow and consistent flow rate (e.g., 1-2 mL/min).[5]
-
-
Washing:
-
Wash the cartridge with a solvent that is strong enough to remove interferences but will not elute the AMPA.[1] The composition and pH of the wash solvent are critical and should be optimized.
-
-
Elution:
Visualizations
Caption: A generalized workflow for the solid-phase extraction of AMPA from complex matrices.
Caption: A decision tree for troubleshooting common causes of low AMPA recovery during SPE.
References
- 1. welch-us.com [welch-us.com]
- 2. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
- 3. silicycle.com [silicycle.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. biotage.com [biotage.com]
- 8. agilent.com [agilent.com]
- 9. gilson.com [gilson.com]
- 10. news-medical.net [news-medical.net]
- 11. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Aminomethylphosphonic Acid (AMPA) Analysis by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of aminomethylphosphonic acid (AMPA) by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect AMPA analysis?
A1: Matrix effects in LC-MS/MS are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either signal suppression (most common for AMPA) or enhancement, ultimately affecting the accuracy, precision, and sensitivity of quantification.[1][2][3] For AMPA, which is a small, polar, and zwitterionic molecule, matrix effects can be particularly challenging, especially in complex matrices like soil, food, and biological fluids.[4][5]
Q2: What are the most common sample matrices where significant matrix effects are observed for AMPA?
A2: Significant matrix effects for AMPA are commonly observed in a variety of complex matrices, including:
-
Food and Beverages: Such as soybeans, corn, tea, and milk.[1][6][7]
-
Environmental Samples: Including soil, vegetation, and saline water.[4][8][9]
Q3: What are the primary strategies to mitigate matrix effects in AMPA analysis?
A3: The main strategies to counteract matrix effects for AMPA analysis fall into three categories:
-
Sample Preparation: This involves techniques to remove interfering matrix components before LC-MS/MS analysis. Common methods include Solid-Phase Extraction (SPE), the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, and simple dilution of the sample extract.[1][12][13]
-
Derivatization: AMPA is often derivatized to improve its chromatographic retention and reduce its polarity, which can help to separate it from matrix interferences. The most common derivatizing agent is 9-fluorenylmethylchloroformate (FMOC-Cl).[14][15][16]
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for AMPA (e.g., ¹³C,¹⁵N-AMPA) is a highly effective way to compensate for matrix effects, as the SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1][17][18]
Troubleshooting Guide
Issue 1: Poor Peak Shape and/or Low Signal Intensity for AMPA
This is a common issue often linked to matrix effects or the inherent properties of AMPA.
Possible Causes and Solutions:
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of AMPA in the mass spectrometer's source.[1][5]
-
Solution:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like SPE or QuEChERS to remove interferences.[1][12]
-
Dilute the Sample: A simple 10x dilution of the final extract can significantly reduce matrix effects.[12][13]
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS for AMPA will co-elute and experience similar suppression, allowing for accurate correction of the signal.[1][17][19]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for the matrix effect.[1]
-
-
-
Chelation with Metal Ions: AMPA can chelate with metal ions present in the sample or LC system, leading to poor peak shape and reduced signal.[14][20]
Issue 2: Inconsistent or Non-Reproducible Results
Variability in results across a sample batch can be a sign of uncontrolled matrix effects.
Possible Causes and Solutions:
-
Variable Matrix Composition: Different samples, even of the same type, can have varying levels of interfering compounds.
-
Solution:
-
Implement Robust Sample Preparation: Standardize your sample preparation protocol to ensure consistent removal of matrix components across all samples.
-
Utilize a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variations in matrix effects.[18] The SIL-IS is added at the beginning of the sample preparation process and accounts for variations in both extraction recovery and matrix effects.
-
-
Issue 3: Difficulty in Achieving Required Limits of Quantification (LOQs)
Matrix effects can significantly impact the sensitivity of the assay, making it difficult to reach low detection limits.
Possible Causes and Solutions:
-
Significant Signal Suppression: High levels of matrix components can severely suppress the AMPA signal, raising the LOQ.[5]
-
Solution:
-
Optimize Sample Preparation for Interference Removal: Focus on developing a sample preparation method that specifically targets the removal of the interfering compounds. This may involve testing different SPE sorbents or QuEChERS cleanup steps.
-
Derivatization: Derivatizing AMPA with FMOC-Cl can increase its response in the mass spectrometer, helping to overcome some of the signal suppression.[14][15]
-
Enhance Instrument Sensitivity: Optimize the MS/MS parameters for AMPA detection.
-
-
Quantitative Data Summary
The following tables summarize quantitative data on matrix effects and recovery for AMPA in various matrices from the literature.
Table 1: Matrix Effects (ME) on AMPA Analysis in Different Matrices
| Matrix | Analytical Method | Matrix Effect (%) | Reference |
| Food Samples | UPLC-MS/MS (without derivatization) | -24.83 to +32.10 | [22] |
| Strawberry | LC-MS/MS (HILIC) | -91 | [6] |
| Strawberry | LC-MS/MS (PGC) | -93 | [6] |
| Strawberry | IC-MS/MS | -53 | [6] |
| Soybean | IC-MS/MS | Strong ion suppression | [5] |
| Rice | CE-MS/MS | -67 | [6] |
| Water | LC-MS/MS | -9 to +9 | [23] |
Matrix Effect (%) is calculated as ((Peak area in matrix / Peak area in solvent) - 1) x 100. Negative values indicate signal suppression, and positive values indicate signal enhancement.
Table 2: Recovery of AMPA from Various Matrices
| Matrix | Sample Preparation Method | Recovery (%) | Reference |
| Food Samples | Water extraction and PRiME HLB purification | 84.2 to 115.6 | [22] |
| Soil | Phosphate buffer extraction and FMOC-Cl derivatization | 93.56 to 99.10 | [24] |
| Milk (without EDTA) | QuPPe | 18 | [6] |
| Milk (with EDTA) | QuPPe | 93 | [6] |
| Water, Vegetation, Soil | Aqueous extraction with cleanup | >80 | [8] |
Experimental Protocols
Protocol 1: Derivatization of AMPA with FMOC-Cl for LC-MS/MS Analysis
This protocol is a generalized procedure based on common practices described in the literature.[14][16]
Materials:
-
Sample extract
-
Borate buffer (e.g., 50 g/L in water)
-
9-fluorenylmethylchloroformate (FMOC-Cl) solution (e.g., 250 mg/L in acetonitrile)
-
Phosphoric acid (H₃PO₄)
-
Dichloromethane (DCM)
-
Vortex mixer
-
Incubator or water bath
Procedure:
-
To 4 mL of the filtered water sample (or an appropriate volume of sample extract), add 50 µL of EDTA solution (2 g/L). Vortex to mix.
-
Add 800 µL of borate buffer and vortex.
-
Add 860 µL of FMOC-Cl solution.
-
Cap the tube and vortex thoroughly.
-
Incubate the reaction mixture for a specified time and temperature (e.g., 2 hours at 37°C or 4 hours at room temperature).[14][16]
-
After incubation, add a few drops of phosphoric acid to stop the reaction and vortex.
-
Add 2 mL of DCM, vortex, and allow the layers to separate.
-
Transfer 1 mL of the upper aqueous layer into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using QuPPe (Quick Polar Pesticides) Method
This is a simplified workflow for the extraction of AMPA from food matrices.[12][13]
Materials:
-
Homogenized food sample (e.g., corn, soybean)
-
Methanol with 1% formic acid
-
Water
-
Centrifuge
Procedure:
-
Weigh 10 g of the homogenized sample into a centrifuge tube.
-
Add water to adjust the water content.
-
Add methanol with 1% formic acid as the extraction solvent.
-
Shake vigorously.
-
Centrifuge the sample.
-
Take an aliquot of the supernatant and dilute it 10-fold with water.
-
The diluted extract is ready for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for AMPA analysis by LC-MS/MS.
Caption: Troubleshooting guide for matrix effects in AMPA analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of highly polar anionic pesticides in food of plant and animal origin by ion chromatography and tandem mass spectrometry with emphasis on addressing adverse effects caused by matrix co-extractives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Simplified analysis of glyphosate and aminomethylphosphonic acid in water, vegetation and soil by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of glyphosate, aminomethylphosphonic acid, and glufosinate from human urine by HRAM LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of a Liquid Chromatography Coupled to Mass Spectrometry Method for Glyphosate and Aminomethylphosphonic Acid in Urine for Human Biomonitoring Using Combined Hybrid Anion-Exchange and Hydrophilic Interaction Liquid Chromatography | MDPI [mdpi.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. sciex.com [sciex.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. waters.com [waters.com]
- 16. lcms.cz [lcms.cz]
- 17. pubs.usgs.gov [pubs.usgs.gov]
- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 19. Stable Isotope Labelled Compound Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 20. Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA) in hard waters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Low-background interference detection of glyphosate, glufosinate, and AMPA in foods using UPLC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 24. Validation and Application of Liquid Chromatography Coupled with Tandem Mass Spectrometry Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid (AMPA), and Glufosinate in Soil | MDPI [mdpi.com]
Technical Support Center: Overcoming Low Recovery of AMPA in Soil Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the low recovery of Aminomethylphosphonic acid (AMPA) during soil extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low AMPA recovery from soil samples?
Low recovery of AMPA is often attributed to its strong adsorption to soil particles. Key factors include:
-
Soil Composition: Soils with high clay content, organic matter, and metal oxides (iron and aluminum) tend to bind AMPA tightly.[1][2]
-
Cation Exchange Capacity (CEC): A higher CEC can lead to stronger retention of AMPA in the soil matrix.[1]
-
pH of the Soil and Extraction Solvent: Soil pH influences the charge of both AMPA and soil binding sites, affecting adsorption.[1][2]
-
Inadequate Extraction Solvent: Using a solvent that does not effectively desorb AMPA from the soil particles will result in poor recovery.
-
Matrix Effects: Co-extracted substances from the complex soil matrix can interfere with analytical detection, leading to apparent low recovery.
Q2: Which extraction solvents are most effective for AMPA in soil?
Alkaline solutions are generally the most effective for extracting AMPA from soil because the increased pH helps to release the analyte from soil binding sites.[3][4] Commonly used and effective extraction solvents include:
-
Potassium Hydroxide (KOH) solutions (e.g., 0.6 M): This is a frequently used alkaline extraction solution.[2][5]
-
Phosphate Buffers (e.g., 0.1 M KH₂PO₄/Na₂B₄O₇): These buffers can also provide the necessary alkaline conditions to improve extraction efficiency.[6]
-
Sodium Tetraborate solutions (e.g., 40mM): This has been shown to yield good recoveries.[6]
While water can be used, it may result in lower recoveries compared to alkaline solvents, especially in soils with high clay and organic matter content.[7][8]
Q3: Is derivatization necessary for AMPA analysis, and how does it impact recovery?
Due to its high polarity and low volatility, derivatization is a common and often necessary step to improve the chromatographic behavior and detection sensitivity of AMPA.[9][10][11] The most widely used derivatizing agent is 9-fluorenylmethylchloroformate (FMOC-Cl).[5][10][11][12][13][14]
Derivatization itself does not directly increase the amount of AMPA extracted from the soil. However, it significantly enhances the ability to detect and quantify the extracted AMPA, which can be perceived as an improvement in overall recovery.[11] Some modern methods aim for direct analysis without derivatization using specialized liquid chromatography columns, but this can be challenging.
Q4: How can I minimize matrix effects during my analysis?
Matrix effects, such as ion suppression in LC-MS/MS, can lead to inaccurate quantification and the appearance of low recovery. To minimize these effects:
-
Sample Cleanup: Implement a cleanup step after extraction. Solid-phase extraction (SPE) is a common and effective technique.[5][15][16] A liquid-liquid extraction with a solvent like dichloromethane can also be used to remove excess derivatizing agent and other interferences.[14]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.
-
Use of Internal Standards: Isotope-labeled internal standards for AMPA (e.g., ¹³C,¹⁵N-labeled AMPA) are highly recommended to compensate for matrix effects and potential losses during sample preparation.[6][15]
Q5: What analytical techniques are best suited for AMPA quantification in soil extracts?
The most common and robust analytical techniques for AMPA quantification in soil extracts are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly selective and sensitive method, especially after derivatization with FMOC-Cl.[10][12][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization to make AMPA volatile, for instance, using BSTFA.[9]
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This is a sensitive method that also relies on pre-column derivatization with a fluorescent agent like FMOC-Cl.[7][12][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low AMPA Recovery | Strong adsorption to soil matrix (high clay, organic matter, or metal oxide content).[1][2] | Use an alkaline extraction solvent (e.g., 0.6 M KOH or a phosphate buffer) to increase the pH and promote desorption.[2][3][4][5][6] Increase extraction time or use agitation/sonication.[7][13] |
| Inefficient extraction solvent. | Switch from a neutral solvent like water to an alkaline solution.[7][8] | |
| Poor Peak Shape/Resolution | AMPA is highly polar and does not chromatograph well on standard C18 columns without derivatization. | Implement a derivatization step with FMOC-Cl before LC analysis.[5][10][11][12][13][14] Consider using a specialized column like a Hypercarb (porous graphitic carbon) for direct analysis. |
| Signal Suppression in MS | Co-eluting matrix components are interfering with the ionization of AMPA. | Incorporate a solid-phase extraction (SPE) cleanup step after the initial extraction.[5][15][16] Dilute the final extract before injection. Use an isotope-labeled internal standard to correct for suppression.[6][15] |
| Inconsistent Results | Incomplete derivatization reaction. | Optimize the derivatization reaction conditions (pH, temperature, reaction time, and reagent concentration). |
| Loss of analyte during sample preparation (e.g., adsorption to glassware). | Silanize glassware to prevent adsorption of the polar AMPA molecule.[8] |
Experimental Protocols
Protocol 1: Alkaline Extraction with FMOC-Cl Derivatization and LC-MS/MS Analysis
This protocol is based on methodologies that utilize a strong alkaline solution to extract AMPA, followed by derivatization for enhanced chromatographic performance and detection.
-
Soil Extraction:
-
Weigh 2.5 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of 0.6 M KOH solution.
-
Shake the mixture for 2 hours on a reciprocating shaker.
-
Sonicate the sample for 30 minutes.
-
-
Centrifugation and Filtration:
-
Centrifuge the sample to separate the soil particles from the supernatant.
-
Filter the supernatant through a 0.45 µm filter.[13]
-
-
Derivatization:
-
Cleanup:
-
Analysis:
-
Filter a 1.0 mL aliquot of the aqueous supernatant through a 0.45 µm filter into an autosampler vial.[13]
-
Inject the sample into an LC-MS/MS system for analysis.
-
Protocol 2: Phosphate Buffer Extraction with SPE Cleanup
This protocol uses a phosphate buffer for extraction and includes a solid-phase extraction (SPE) step for cleanup.
-
Soil Extraction:
-
Centrifugation and pH Adjustment:
-
Derivatization and Cleanup:
-
Follow the derivatization steps as outlined in Protocol 1.
-
For cleanup, instead of liquid-liquid extraction, a solid-phase extraction (SPE) can be employed. The choice of SPE cartridge will depend on the specific method being followed, but polymeric reverse-phase cartridges are common.[11]
-
-
Analysis:
-
Elute the derivatized AMPA from the SPE cartridge and inject it into the analytical instrument.
-
Visualizations
Caption: General workflow for AMPA extraction and analysis from soil samples.
Caption: Troubleshooting logic for addressing low AMPA recovery in soil extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Glyphosate and AMPA have low mobility through different soil profiles of the prosecco wine production area: A monitoring study in north-eastern Italy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. alanplewis.com [alanplewis.com]
- 9. dfba632ed2.clvaw-cdnwnd.com [dfba632ed2.clvaw-cdnwnd.com]
- 10. cipac.org [cipac.org]
- 11. Analysis of glyphosate, aminomethylphosphonic acid, and glufosinate from human urine by HRAM LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of glyphosate and AMPA in freshwater and soil from agroecosystems by 9-fluorenylmethoxycarbonyl chloride derivatization and liquid chromatography - fluorescence detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Validation and Application of Liquid Chromatography Coupled with Tandem Mass Spectrometry Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid (AMPA), and Glufosinate in Soil | MDPI [mdpi.com]
- 15. Analysis of glyphosate and aminomethylphosphonic acid in water, plant materials and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Derivatization Reactions for Aminomethylphosphonic Acid (AMPA)
Welcome to the technical support center for the derivatization of aminomethylphosphonic acid (AMPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful and reproducible experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of AMPA for analysis by methods such as GC-MS, HPLC-FLD, and LC-MS/MS.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Derivatization Yield | Incorrect pH of the reaction mixture. The derivatization reaction with agents like FMOC-Cl is pH-dependent and requires alkaline conditions to proceed efficiently.[1][2][3][4] | - Ensure the reaction is carried out in a buffered solution at the optimal pH. For FMOC-Cl derivatization, a borate buffer at a pH around 9-10 is commonly used.[2][3][4][5] - For silylation with reagents like BSTFA, the presence of a catalyst such as pyridine may be necessary.[6][7] |
| Insufficient derivatizing reagent. The derivatizing agent may be consumed by other matrix components, especially in complex samples like honey or soil extracts.[1] | - Increase the concentration of the derivatizing agent. For FMOC-Cl, concentrations can range from 1.5 mg/mL to 50 mg/mL depending on the matrix.[1][5] - An excess of the reagent is often required to ensure complete derivatization of the analytes.[8] | |
| Suboptimal reaction temperature or time. Derivatization reactions have specific temperature and time requirements for completion. | - For silylation with BSTFA, heating at 90°C for 150 minutes has been shown to be effective.[6][7] - For FMOC-Cl, the reaction can often be completed at room temperature within 30-60 minutes.[5][9][10] However, some studies have used elevated temperatures (e.g., 40°C) for a longer duration (e.g., 4 hours).[2][3] | |
| Presence of interfering substances. Metal ions in the sample can chelate with AMPA, making it unavailable for derivatization.[2][3][11] | - Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the sample prior to derivatization to minimize metallic chelation.[2][3][11] - Acidification of the sample with HCl can also help to release AMPA from complexes with cations.[5] | |
| Poor Peak Shape (Tailing or Broadening) | Interaction of the derivatized analyte with the analytical column. The free phosphate group in derivatized AMPA can interact with active sites on the column, leading to peak tailing.[5] | - Condition new columns with an acidic solution (e.g., 0.1% phosphoric acid) to passivate active sites.[5] - Use a mobile phase with a neutral pH to ensure repulsion between negatively charged silanol groups on the column and the phosphate groups of the analyte.[5] - The addition of acetonitrile to the mobile phase can sharpen broad peaks.[12] |
| Inappropriate mobile phase pH. The pH of the mobile phase significantly affects the retention and peak shape of the derivatized analytes.[13] | - Optimize the mobile phase pH. For reversed-phase separation of AQC-derivatized AMPA, a pH around 5.0 is recommended when using an ammonium acetate buffer.[13] | |
| Interfering Peaks in the Chromatogram | Excess derivatizing reagent or byproducts. The unreacted derivatizing agent (e.g., FMOC-Cl) and its hydrolysis products can cause large interfering peaks.[14] | - After derivatization, perform a liquid-liquid extraction with a nonpolar solvent like diethyl ether or methylene chloride to remove excess reagent.[5][9][15] - Optimize the chromatographic gradient to separate the analyte peaks from the reagent-related peaks.[16] |
| Contaminants from reagents, solvents, or equipment. Impurities in the water, salts, or organic solvents used can introduce interference peaks.[17] | - Use high-purity, chromatography-grade reagents and solvents.[17] - Thoroughly clean all glassware and equipment.[17] - Consider using a ghost peak trapping column.[17] | |
| Poor Reproducibility | Incomplete reaction or unstable derivatives. Inconsistent reaction conditions can lead to variable derivatization efficiency. Some derivatives may not be stable over time. | - Precisely control all reaction parameters (pH, temperature, time, reagent concentrations). - Analyze the derivatized samples within a timeframe where the derivatives are known to be stable. AQC derivatives are reported to be more stable than those from other common reagents.[13] |
| Matrix effects. Components of the sample matrix can suppress or enhance the analytical signal, leading to inconsistent results.[1] | - Dilute the sample after derivatization to reduce matrix effects.[1] - Employ solid-phase extraction (SPE) for sample cleanup prior to derivatization.[18] - Use isotopically labeled internal standards to compensate for matrix effects.[5][18] |
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization agents for AMPA?
A1: The most frequently used derivatizing agents for AMPA are:
-
9-Fluorenylmethylchloroformate (FMOC-Cl): This is a widely used pre-column derivatization reagent that reacts with the amino group of AMPA to form a fluorescent derivative, which can be detected by HPLC with fluorescence detection (FLD) or by mass spectrometry (LC-MS).[1][9][15]
-
Silylating Agents (e.g., BSTFA): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to create volatile N- and O-trimethylsilyl derivatives of AMPA, making them suitable for analysis by gas chromatography-mass spectrometry (GC-MS).[6][7]
-
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): This reagent also forms fluorescent derivatives with AMPA for HPLC analysis. The derivatization reaction with AQC is rapid and occurs under mild conditions.[13]
Q2: Why is derivatization of AMPA necessary for its analysis?
A2: AMPA is a highly polar, non-volatile compound that lacks a suitable chromophore for UV detection.[1][6] Derivatization is necessary to:
-
Improve chromatographic properties: Derivatization can increase the volatility of AMPA for GC analysis or enhance its retention on reversed-phase HPLC columns.[1][6]
-
Enable detection: By introducing a fluorescent or UV-absorbing group, derivatization allows for sensitive detection using common HPLC detectors like fluorescence or UV detectors.[1][9]
Q3: How can I optimize the concentration of the derivatizing agent?
A3: The optimal concentration of the derivatizing agent depends on the sample matrix and the expected concentration of AMPA. It is recommended to use a molar excess of the reagent to ensure the reaction goes to completion.[8] For complex matrices, a higher concentration of the derivatizing agent may be required to overcome reactions with other matrix components.[1] It is advisable to perform a series of experiments with varying reagent concentrations to determine the optimal amount for your specific application.
Q4: What are the key parameters to control during the derivatization reaction?
A4: The key parameters to control for a successful and reproducible derivatization reaction are:
-
pH: The pH of the reaction medium is critical, especially for reagents like FMOC-Cl that require alkaline conditions.[1][2][3]
-
Temperature: The reaction temperature can influence the reaction rate and the stability of the derivatives.
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion.
-
Reagent Concentration: An adequate concentration of the derivatizing agent is necessary.
Q5: How can I remove excess derivatizing reagent after the reaction?
A5: Excess derivatizing reagent, such as FMOC-Cl, and its byproducts can interfere with the chromatographic analysis. A common method to remove them is through liquid-liquid extraction with a non-polar organic solvent like diethyl ether or dichloromethane after the derivatization is complete.[9][15]
Experimental Protocols
Protocol 1: Derivatization of AMPA with FMOC-Cl for HPLC-FLD/LC-MS Analysis
This protocol is a general guideline and may require optimization for specific sample matrices.
Materials:
-
AMPA standard solution
-
9-Fluorenylmethylchloroformate (FMOC-Cl) solution (e.g., 1.5 mg/mL in acetonitrile, freshly prepared)[5]
-
Acetonitrile (HPLC grade)
-
Diethyl ether or other suitable non-polar solvent
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a suitable volume of your sample or standard solution, add the borate buffer to adjust the pH to the desired alkaline condition.
-
Add the freshly prepared FMOC-Cl solution. The ratio of sample to buffer to FMOC-Cl solution should be optimized, but a common starting point is 3:1:1 (v/v/v).[9]
-
Vortex the mixture for a defined period (e.g., 5-30 minutes) at room temperature to allow the reaction to proceed.[5][9][15]
-
After the reaction, add a volume of diethyl ether (e.g., equal to the total reaction volume) to the tube.
-
Vortex vigorously for 1-2 minutes to extract the excess FMOC-Cl and its hydrolysis byproducts into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully remove and discard the upper organic layer.
-
The aqueous layer containing the derivatized AMPA is now ready for injection into the HPLC system.
Protocol 2: Silylation of AMPA with BSTFA for GC-MS Analysis
This protocol is based on an optimized procedure for the silylation of AMPA.[6][7]
Materials:
-
AMPA sample (e.g., 2.5 mg)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 10% Trimethylchlorosilane (BSTFA + 10% TMCS)
-
Pyridine
-
Carbon tetrachloride (or other suitable solvent)
-
Heating block or oven
-
GC-MS autosampler vials with screw caps
Procedure:
-
Weigh the AMPA sample into a 2-mL screw-cap GC-HPLC autosampler vial.
-
Add 500 µL of BSTFA + 10% TMCS and 50 µL of pyridine to the vial.[6][7]
-
Cap the vial tightly and heat at 90°C for 2.5 hours.[6][7] The solid AMPA should dissolve during this period.
-
Allow the vial to cool to room temperature (approximately 5 minutes).
-
Add 1 mL of carbon tetrachloride as a diluent.
-
The sample is now ready for injection into the GC-MS system.
Visualizations
Caption: Workflow for the derivatization of AMPA with FMOC-Cl.
Caption: Troubleshooting logic for low derivatization yield.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. d3n8a8pro7vhmx.cloudfront.net [d3n8a8pro7vhmx.cloudfront.net]
- 9. analusis.edpsciences.org [analusis.edpsciences.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. agilent.com [agilent.com]
- 13. Evaluation and optimization of the derivatization reaction conditions of glyphosate and aminomethylphosphonic acid with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate using reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. Determination of glyphosate and AMPA in freshwater and soil from agroecosystems by 9-fluorenylmethoxycarbonyl chloride derivatization and liquid chromatography - fluorescence detection and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Where Do Interference Peaks in Liquid Chromatography Come From? | Universal Lab Blog [universallab.org]
- 18. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
reducing signal suppression for AMPA in mass spectrometry
Welcome to the Technical Support Center for Mass Spectrometry Analysis. This guide provides detailed troubleshooting for reducing signal suppression when analyzing Aminomethylphosphonic acid (AMPA).
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a major challenge for AMPA analysis?
A: Signal suppression is a type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte (AMPA) in the mass spectrometer's ion source.[1][2] This leads to a decreased detector response, which can cause poor sensitivity, inaccurate quantification, and even false-negative results.[1][2][3]
AMPA is particularly susceptible to this issue due to its high polarity, small size, and zwitterionic nature.[4][5] When analyzing complex matrices like soil, food, or biological fluids, other components can easily interfere with AMPA's ionization, sometimes causing signal suppression of over 80%.[3]
Q2: My AMPA signal is low, variable, or non-existent. What are the common causes and how can I fix this?
A: Low or inconsistent AMPA signal is most often caused by ion suppression from matrix components. Other causes include poor chromatographic retention or suboptimal sample preparation.
To troubleshoot this, you can follow a logical progression:
-
Assess Matrix Effects: First, determine if ion suppression is the root cause. This can be done by performing a post-column infusion experiment or by comparing the response of AMPA in a neat solvent versus a matrix-matched standard.
-
Improve Sample Preparation: If matrix effects are confirmed, enhance your sample cleanup procedures. This could involve solid-phase extraction (SPE), sample dilution, or the addition of chelating agents like EDTA, which is effective in hard water matrices.[5]
-
Optimize Chromatography: Ensure AMPA is well-retained and separated from interfering compounds. For direct analysis, this typically requires a Hydrophilic Interaction Liquid Chromatography (HILIC) or a specialized mixed-mode column.[6][7][8]
-
Consider Derivatization: If the above steps are insufficient, derivatization is a powerful technique to overcome suppression and improve retention on standard reversed-phase columns.[4][9]
The following flowchart illustrates this troubleshooting logic.
Troubleshooting Guides
Q3: How can I improve my sample preparation to reduce matrix effects for AMPA?
A: Effective sample preparation is critical. The goal is to remove interfering matrix components before they enter the LC-MS/MS system.
-
Solid-Phase Extraction (SPE): SPE is a widely used cleanup technique. For derivatized AMPA, hydrophilic-lipophilic balanced (HLB) cartridges are effective for cleanup after the reaction.[10][11] For underivatized AMPA in saline water, an ion-exchange-based procedure can be used for enrichment and cleanup.[12]
-
Sample Dilution: A simple yet effective strategy is to dilute the sample extract.[1] A five-fold dilution of extracts can significantly reduce matrix effects while maintaining sufficient sensitivity for many applications.[3]
-
Addition of Chelating Agents: In matrices with high concentrations of metal ions, such as hard water, these ions can complex with AMPA and suppress its signal. Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the sample can sequester these metals, significantly improving the AMPA signal response.[5]
Q4: Is derivatization necessary for AMPA analysis, and how does it help reduce signal suppression?
A: Derivatization is not strictly necessary, as direct analysis methods exist, but it is a very powerful and common strategy to overcome the challenges of AMPA analysis.[6][13] The most common derivatizing agent is 9-fluorenylmethylchloroformate (FMOC-Cl).[4][14][15]
Derivatization helps in two primary ways:
-
Alters Physicochemical Properties: The reaction with FMOC-Cl makes the highly polar AMPA molecule less polar (more hydrophobic).[4][15] This allows for strong retention on standard reversed-phase (C18) columns, moving its elution away from the void volume where many polar matrix interferences elute.[9]
-
Improves Extraction Efficiency: The less polar FMOC-AMPA derivative can be more effectively extracted and concentrated using solid-phase extraction (SPE) sorbents like HLB, leading to a cleaner final sample.[4][11]
By improving both chromatographic separation from interferences and the cleanliness of the sample, derivatization indirectly but powerfully reduces ion suppression and often enhances sensitivity.[9][16]
The diagram below outlines the two primary analytical workflows.
Q5: Which chromatographic technique is best for underivatized AMPA to minimize suppression?
A: For the direct analysis of underivatized AMPA, standard reversed-phase columns offer little to no retention, causing AMPA to elute with other highly polar matrix components and suffer from severe ion suppression.[9][13][17]
The preferred techniques are:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase with a high organic mobile phase to retain and separate very polar compounds like AMPA.[6][8] This provides the retention needed to separate AMPA from the early-eluting, signal-suppressing components of the matrix.[8][13]
-
Hybrid Ion-Exchange/HILIC Columns: These modern columns are built on a single ligand that possesses both ion-exchange and HILIC functionalities.[7] They offer balanced retention for AMPA and can resolve it from other polar contaminants in a single run using simple, MS-friendly mobile phases.[7][17]
Quantitative Data Summary
The choice of method significantly impacts recovery and the extent of matrix effects. The following table summarizes performance data from various studies to aid in method selection.
| Method Type | Analyte | Matrix | Recovery / Trueness (%) | Notes | Reference |
| Direct Injection | AMPA | Drinking Water | 82 - 110% | Method uses a specialized anionic polar pesticide column. | [4] |
| Direct Injection (with EDTA) | AMPA | Hard River Water | Not specified | Addition of EDTA significantly improved signal response by reducing metal-induced suppression. | [5] |
| Derivatization (FMOC-Cl) | AMPA | Water | 107.7% (RSD < 11.5%) | Method involves SPE cleanup after derivatization. | [14] |
| Derivatization (FMOC-Cl) | AMPA | Honey | 76 - 111% | Validated according to SANTE guidelines; includes SPE cleanup. | [11] |
| QuPPe Extraction + IC-MS/MS | AMPA | Milk | 93% | Addition of EDTA to QuPPe method increased recovery from 18% to 93%. | [18] |
Experimental Protocols
Detailed Protocol: FMOC-Cl Derivatization and SPE Cleanup for Water Samples
This protocol is a synthesized example based on common procedures for analyzing AMPA in water or honey.[10][11][14]
1. Reagents and Materials:
-
AMPA standard solutions
-
Borate Buffer (e.g., Sodium Carbonate 0.1 M)
-
9-fluorenylmethylchloroformate (FMOC-Cl) solution (e.g., 50 mg/mL in Acetonitrile)
-
Formic Acid
-
Methanol (HPLC Grade)
-
Acetonitrile (ACN, HPLC Grade)
-
Ultrapure Water
-
Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges
-
Sample tubes (e.g., 15 mL polypropylene)
2. Derivatization Procedure:
-
Transfer 0.5 mL of your sample, standard, or blank into a centrifuge tube.[10]
-
Add 0.5 mL of 0.1 M Sodium Carbonate buffer to adjust the pH and vortex to mix.[10]
-
Add 0.2 mL of freshly prepared FMOC-Cl solution.[10]
-
Immediately cap the tube and vortex vigorously for at least 3 minutes.
-
Place the tube on a rotary shaker in the dark and allow the reaction to proceed for 1 hour at room temperature.[10]
-
Quench the reaction by adding an appropriate volume of 1% formic acid in water (e.g., 0.32 mL) and centrifuge at 10,000 x g for 10 minutes.[10]
3. Solid-Phase Extraction (SPE) Cleanup:
-
Condition an HLB SPE cartridge by passing 6 mL of methanol, followed by 6 mL of water containing 1% formic acid.[10]
-
Load the supernatant from the centrifuged derivatization mixture onto the conditioned cartridge.
-
Wash the cartridge sequentially with 5 mL of water, followed by 5 mL of a non-eluting organic solvent like Dichloromethane (DCM) to remove excess FMOC byproducts.[10]
-
Dry the cartridge thoroughly under vacuum.
-
Elute the derivatized AMPA from the cartridge using 5 mL of methanol into a clean collection tube.[10]
4. Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator at approximately 45°C.[10]
-
Reconstitute the dry residue in 0.5 mL of the initial mobile phase composition (e.g., 50:50 mixture of mobile phase A and B).[10]
-
Filter the final solution through a 0.2 µm filter into an autosampler vial for LC-MS/MS analysis.[10]
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Analysis of highly polar anionic pesticides in food of plant and animal origin by ion chromatography and tandem mass spectrometry with emphasis on addressing adverse effects caused by matrix co-extractives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA) in hard waters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 16. chromsoc.jp [chromsoc.jp]
- 17. LC-MS/MS Analysis of Glyphosate & Other Polar Contaminants in Food with an Ion Exchange/HILIC Column [restek.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: AMPA Analysis in High-Organic Matter Soils
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of Aminomethylphosphonic acid (AMPA) in soils with high organic matter content.
Frequently Asked Questions (FAQs)
Q1: Why is analyzing AMPA in high-organic matter soils so challenging?
A1: The analysis of AMPA in soils rich in organic matter presents several analytical challenges.[1] Due to its polar and amphoteric nature, AMPA has a high affinity for soil components, leading to strong adsorption onto organic matter and clay particles. This strong binding makes its extraction difficult and can result in low and variable recoveries. Furthermore, the co-extraction of humic and fulvic acids from the soil matrix can cause significant analytical interferences, such as ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[2]
Q2: What are the most common analytical techniques for AMPA determination in soil?
A2: The most widely used methodology for AMPA analysis in soil is liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[3] This technique offers high sensitivity and selectivity, which is crucial for detecting low concentrations of AMPA in complex matrices.[3] Gas chromatography-mass spectrometry (GC-MS) is another option, but it typically requires a derivatization step to make the polar AMPA molecule volatile enough for GC analysis.[4]
Q3: What is derivatization and why is it sometimes necessary for AMPA analysis?
A3: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for a particular analytical technique.[4] For AMPA, which is non-volatile, derivatization is often required for GC-MS analysis to increase its volatility.[4] A common derivatizing agent is 9-fluorenyl-methyl-chloroformate (FMOC-Cl).[3] While derivatization can improve detectability, it can also add complexity and potential for error to the analytical method.[5]
Q4: What is the "matrix effect" in the context of AMPA analysis in soil?
A4: The matrix effect refers to the influence of co-extracted compounds from the soil on the analytical signal of AMPA, leading to either an underestimation (ion suppression) or overestimation (ion enhancement) of its concentration.[1] In high-organic matter soils, humic and fulvic acids are major contributors to the matrix effect, particularly in LC-MS/MS analysis.[2] Using matrix-matched calibration standards or internal standards, such as isotope-labeled AMPA, can help to mitigate the matrix effect.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no AMPA recovery | - Strong adsorption to soil matrix: AMPA binds tightly to organic matter and clay particles. - Inefficient extraction method: The chosen solvent system may not be effective at desorbing AMPA from the soil. | - Optimize extraction method: Consider using an alkaline extraction solution (e.g., potassium hydroxide) which is often more effective in high-organic matter soils.[3][6] - Increase extraction time/temperature: Allow for longer contact time between the soil and the extraction solvent, potentially with agitation or sonication. - Use a stronger extraction solvent: Experiment with different solvent compositions and pH values. |
| High variability in results | - Inhomogeneous sample: The distribution of AMPA in the soil sample may not be uniform. - Inconsistent extraction efficiency: Minor variations in the experimental procedure can lead to different recovery rates. - Matrix effects: Variable levels of co-extracted interfering substances can affect the analytical signal.[1] | - Homogenize samples thoroughly: Ensure soil samples are well-mixed before taking a subsample for extraction. - Standardize the protocol: Adhere strictly to the validated experimental protocol for all samples. - Use internal standards: Incorporate an isotope-labeled internal standard for AMPA to correct for variations in recovery and matrix effects.[6] |
| Peak tailing or poor peak shape in chromatography | - Interaction with the analytical column: Residual matrix components can interact with the stationary phase. - Inappropriate mobile phase: The pH or composition of the mobile phase may not be optimal for AMPA. | - Improve sample cleanup: Implement a solid-phase extraction (SPE) cleanup step to remove interfering substances.[3][7] - Optimize chromatographic conditions: Adjust the mobile phase pH and gradient to improve peak shape. - Use a guard column: Protect the analytical column from strongly retained matrix components.[7] |
| Signal suppression in LC-MS/MS | - Co-elution of matrix components: Humic and fulvic acids can co-elute with AMPA and suppress its ionization in the mass spectrometer.[2] | - Enhance sample cleanup: Utilize a more rigorous cleanup method, such as a mixed-mode SPE cartridge.[6] - Dilute the sample extract: Diluting the extract can reduce the concentration of interfering substances, though this may impact detection limits. - Optimize chromatographic separation: Modify the LC gradient to separate AMPA from the interfering matrix components. |
Data Presentation
Table 1: Comparison of Extraction Method Efficiencies for AMPA in Soil
| Extraction Method | Matrix Type | AMPA Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Phosphate Buffer & Dichloromethane | High Organic Matter Soil | 70-120 | < 20 | [3] |
| Alkaline (Potassium Hydroxide) | High Organic Matter Soil | 70-120 | < 24 | [3] |
| Alkaline (Potassium Hydroxide) with SPE Cleanup | Contrasting Soil Types | 91-118 | 3-16 | [6] |
| Ammonium Hydroxide | Soil | Not specified | Not specified | [4] |
Note: Recovery percentages can vary depending on the specific soil characteristics and spiking concentrations.
Experimental Protocols
Method 1: Alkaline Extraction with SPE Cleanup for LC-MS/MS Analysis
This protocol is based on methodologies that have shown good recoveries in high-organic matter soils.[6]
-
Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2-mm mesh to ensure homogeneity.
-
-
Extraction:
-
Weigh 5 g of the prepared soil into a centrifuge tube.
-
Add 25 mL of 0.6 M potassium hydroxide (KOH) solution.
-
Shake vigorously for 1 hour at room temperature.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Cleanup (Solid-Phase Extraction - SPE):
-
Use a mixed-mode solid-phase extraction cartridge (e.g., Bond Elut Plexa PAX).
-
Condition the cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the AMPA using an appropriate solvent (e.g., a mixture of methanol and formic acid).
-
-
Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).
-
Inject an aliquot into the LC-MS/MS system.
-
Quantify using a calibration curve prepared with matrix-matched standards or by using an isotope-labeled internal standard.
-
Method 2: Derivatization with FMOC-Cl for GC-MS or LC-FLD Analysis
This protocol is a general guideline for derivatization, which is often required for GC-MS or can be used for fluorescence detection.[3]
-
Extraction:
-
Extract AMPA from the soil sample using an appropriate method (e.g., alkaline extraction as described above).
-
-
Derivatization:
-
Take a known volume of the soil extract.
-
Adjust the pH of the extract to be alkaline (e.g., pH 9 with borate buffer).
-
Add a solution of 9-fluorenyl-methyl-chloroformate (FMOC-Cl) in a suitable solvent (e.g., acetonitrile).
-
Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30 minutes at room temperature).
-
Stop the reaction by adding an acid to lower the pH.
-
-
Cleanup:
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove excess derivatizing reagent and other byproducts.
-
-
Analysis:
-
Analyze the derivatized AMPA (AMPA-FMOC) by GC-MS or LC with fluorescence detection (LC-FLD).
-
Mandatory Visualization
Caption: Troubleshooting workflow for low or variable AMPA recovery in high-organic matter soils.
Caption: Diagram illustrating the interference of humic substances in AMPA analysis.
References
- 1. Validation and Application of Liquid Chromatography Coupled with Tandem Mass Spectrometry Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid (AMPA), and Glufosinate in Soil [mdpi.com]
- 2. Determination of glyphosate and AMPA in freshwater and soil from agroecosystems by 9-fluorenylmethoxycarbonyl chloride derivatization and liquid chromatography - fluorescence detection and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alanplewis.com [alanplewis.com]
- 4. dfba632ed2.clvaw-cdnwnd.com [dfba632ed2.clvaw-cdnwnd.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of glyphosate and aminomethylphosphonic acid in water, plant materials and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Derivatized Aminomethylphosphonic Acid (AMPA) Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of derivatized aminomethylphosphonic acid (AMPA) samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization and analysis of AMPA samples.
Issue 1: Low or No Signal/Peak for Derivatized AMPA
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization | Verify the pH of the reaction mixture is alkaline (typically pH 9-10) for FMOC-Cl derivatization.[1][2][3] Ensure the concentration of the derivatizing agent (e.g., FMOC-Cl, BSTFA) is sufficient.[1][2] Confirm the derivatization reaction time and temperature are adequate. For FMOC-Cl, a complete reaction can be achieved after 4 hours.[1][2] For silylation with BSTFA, reaction at 90°C for 140 minutes has shown high conversion rates.[4] |
| Degradation of Derivatized Sample | Analyze samples as soon as possible after derivatization.[5] If storage is necessary, adhere to recommended temperature and duration guidelines (see Stability FAQ). Silylated derivatives are particularly susceptible to hydrolysis.[5] |
| Matrix Effects (Ion Suppression) | High concentrations of reagents like EDTA (≥5%) can cause ion suppression, leading to decreased peak intensity.[1][2] Dilute the sample or optimize the clean-up procedure to minimize matrix interference. |
| Improper Sample Storage (Pre-derivatization) | Ensure underivatized samples are stored appropriately before derivatization. Glyphosate and AMPA concentrations can remain relatively constant for up to 136 days in underivatized water samples.[6] |
Issue 2: Inconsistent or Drifting Retention Times
| Possible Cause | Troubleshooting Step |
| Matrix Interference | The presence of metallic ions can interfere with chromatography. The addition of a chelating agent like EDTA is critical to ensure reproducible retention times.[1][2][7] |
| pH of Mobile Phase | For liquid chromatography, slight deviations in the mobile phase pH can lead to shifts in retention times.[8] |
| Column Instability | An unstable retention time was observed with a C18 column for FMOC-derivatized glyphosate, suggesting the column choice is critical.[9] |
Issue 3: Extraneous or Interfering Peaks
| Possible Cause | Troubleshooting Step |
| Derivatization Byproducts | Higher concentrations of FMOC-Cl can lead to the formation of byproducts like FMOC-OH from the reaction with water, which can cause analytical interference.[1][2] |
| Matrix Components | Complex sample matrices can introduce interfering compounds. An appropriate sample clean-up or extraction method is necessary.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing AMPA?
A1: The most common derivatization methods for AMPA are pre-column derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) for analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection, and silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]
Q2: How stable are FMOC-derivatized AMPA samples?
A2: The stability of FMOC-derivatized AMPA samples depends on the storage conditions. Derivatized samples have been found to be stable for up to 15 days when stored at -18°C.[9] Another study indicated that tosylated derivatives of AMPA were stable for 24 hours at 4°C, -20°C, and room temperature, and for up to 6 months at -80°C.[13] However, some studies have noted a slight decrease in peak area when samples are analyzed on consecutive days.[14] For short-term storage, samples can be kept at +2 to +8 °C for up to two days without significant changes in concentration.[8]
Q3: How stable are silylated (e.g., TMS) AMPA derivatives?
A3: Silylated AMPA derivatives are generally less stable than FMOC derivatives and are prone to hydrolysis.[5] One study on trimethylsilylated (TMS) AMPA established a 5-hour stability allowance to ensure that at least 80% of the initial derivative would be present at the time of GC-MS analysis.[4] It is highly recommended to analyze silylated samples as soon as possible after derivatization.[5]
Q4: What are the optimal conditions for FMOC-Cl derivatization of AMPA?
A4: Optimal derivatization with FMOC-Cl is achieved under alkaline conditions (pH ~9).[3] This is typically maintained using a borate buffer.[1][2] A complete reaction has been reported with 2.5 mM FMOC-Cl after 4 hours at 40°C in the dark.[1] The addition of EDTA is also recommended to chelate metal ions.[1][2]
Quantitative Data Summary
Table 1: Stability of Derivatized AMPA Samples Under Various Storage Conditions
| Derivatization Method | Derivative | Storage Temperature | Duration of Stability | Remarks |
| FMOC-Cl | FMOC-AMPA | -18°C | 15 days | Derivatized samples were found to be stable.[9] |
| Tosylation | Tosyl-AMPA | 4°C, -20°C, Room Temp. | 24 hours | Variation in concentration did not exceed 15%.[13] |
| Tosylation | Tosyl-AMPA | -80°C | 6 months | Variation in concentration did not exceed 15%.[13] |
| FMOC-Cl | FMOC-AMPA | Not specified | 64 days | Derivatized samples were within 20% of initial concentrations.[6] |
| FMOC-Cl | FMOC-AMPA | +2 to +8°C | 2 days | After two days, the response decreased significantly.[8] |
| Silylation (BSTFA) | 3-TMS AMPA | Not specified | 5 hours | Stability allowance to ensure at least 80% of the initial derivative is present.[4] |
Experimental Protocols
Protocol 1: Pre-column Derivatization of AMPA with FMOC-Cl for LC Analysis
This protocol is based on a method for quantifying glyphosate, glufosinate, and AMPA.[1][2]
Materials:
-
Borate buffer
-
EDTA solution
-
9-fluorenylmethylchloroformate (FMOC-Cl) stock solution
-
Phosphoric acid solution
-
Water bath
-
Vortex mixer
-
Centrifuge tubes
Procedure:
-
Adjust the pH of the sample and standard solutions to 9 by adding 2 mL of borate buffer and 2 mL of EDTA solution.[1][2]
-
Add 6 mL of FMOC-Cl stock solution.[1][2] The borate buffer ensures the proper alkaline conditions for derivatization, while EDTA prevents metallic chelation.[1][2][7]
-
Place the samples in a water bath at 40°C in the dark for 4 hours to ensure complete derivatization.[1][2]
-
To stop the reaction, add 2.4 mL of phosphoric acid solution.[1][2]
Protocol 2: Silylation of AMPA with BSTFA for GC-MS Analysis
This protocol is optimized for the derivatization of AMPA impurities.[4]
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 10% Trimethylchlorosilane (TMCS)
-
Pyridine
-
GC-HPLC autosampler vials
-
Heating block or oven
Procedure:
-
Weigh 2.5 mg of the AMPA sample into a 2-mL screw-cap autosampler vial.[4]
-
Add 500 µL of BSTFA + 10% TMCS and 50 µL of pyridine to the vial.[4]
-
Seal the vial and heat at 90°C for 140 minutes. This has been shown to achieve approximately 97% conversion to the 3-TMS AMPA derivative.[4]
-
Cool the sample to room temperature before analysis by GC-MS.
Visualizations
Caption: FMOC-Cl Derivatization Workflow for AMPA Analysis.
Caption: Troubleshooting Decision Tree for Low AMPA Signal.
References
- 1. Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization: Application to Italian Samples | MDPI [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. analusis.edpsciences.org [analusis.edpsciences.org]
- 10. Analysis of glyphosate and aminomethylphosphonic acid in water, plant materials and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dfba632ed2.clvaw-cdnwnd.com [dfba632ed2.clvaw-cdnwnd.com]
- 13. New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of glyphosate and AMPA in freshwater and soil from agroecosystems by 9-fluorenylmethoxycarbonyl chloride derivatization and liquid chromatography - fluorescence detection and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aminomethylphosphonic Acid (AMPA) Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the chromatographic analysis of aminomethylphosphonic acid (AMPA).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in AMPA analysis?
A1: Due to its high polarity and small size, AMPA analysis is susceptible to various interferences. The most common sources include:
-
Matrix Effects: Components of the sample matrix (e.g., salts, sugars, proteins in food or biological samples) can suppress or enhance the analytical signal, leading to inaccurate quantification.[1][2]
-
Glyphosate: As the primary metabolite of glyphosate, AMPA is often analyzed alongside it. High concentrations of glyphosate can potentially interfere with AMPA detection.[3]
-
Metal Ions: AMPA has chelating properties, meaning it can bind to metal ions present in the sample or chromatography system. This can lead to poor peak shape and signal suppression.[1][4] The addition of chelating agents like EDTA can help mitigate this issue.[4][5]
-
Derivatization By-products: When using pre-column derivatization, by-products from the derivatizing agent (e.g., FMOC-Cl) can cause background interference.[2][6]
-
Adsorption to Surfaces: AMPA can adsorb to glass surfaces and stainless steel components of the HPLC system, leading to poor recovery and reproducibility.[3][7]
Q2: What are the primary strategies for removing interferences in AMPA chromatography?
A2: Several strategies can be employed to remove or minimize interferences in AMPA analysis:
-
Solid-Phase Extraction (SPE): SPE is a widely used cleanup technique to remove matrix interferences.[1][2] Various sorbents are available, with Oasis HLB and mixed-mode cation/anion exchange cartridges being particularly effective for AMPA.[1][2][8][9]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a sample preparation technique that involves a salting-out extraction followed by dispersive SPE for cleanup. It is commonly used for pesticide residue analysis, including AMPA, in food matrices.[1][2]
-
Derivatization: Derivatizing AMPA with an agent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) makes it less polar.[5][10] This improves its retention on reversed-phase columns and can help separate it from polar interferences.[11]
-
Specialized Chromatographic Columns: Using columns specifically designed for polar compounds, such as porous graphitic carbon (Hypercarb) or mixed-mode ion-exchange/HILIC columns, can improve retention and resolution of AMPA from interferences without the need for derivatization.[8][12][13]
Q3: When should I consider derivatization for AMPA analysis?
A3: Derivatization is recommended in the following scenarios:
-
Poor Retention on Reversed-Phase Columns: AMPA is highly polar and often shows poor or no retention on standard C18 columns, eluting in the void volume with other polar interferences.[12] Derivatization increases its hydrophobicity, leading to better retention.
-
Improved Sensitivity: Derivatization can enhance the detectability of AMPA, especially when using fluorescence or UV detectors.[10][14] For mass spectrometry, it can increase molecular weight and improve ionization efficiency.[15]
-
Complex Matrices: In complex matrices like food or soil, derivatization can help to chromatographically separate AMPA from a multitude of interfering compounds.[11]
However, it's important to note that derivatization adds extra steps to the sample preparation, and excess reagent or by-products can themselves be a source of interference if not properly removed.[2][6][16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No AMPA Peak | 1. Low retention on the column.[12] 2. AMPA adsorption to system components.[7] 3. Signal suppression due to matrix effects or metal ions.[1][4] | 1. Use a specialized column (e.g., Hypercarb, ion-exchange).[12][13] 2. Consider derivatization with FMOC-Cl.[10] 3. Use PEEK tubing and vials to minimize adsorption.[17] 4. Incorporate a cleanup step like SPE.[1] 5. Add a chelating agent like EDTA to the sample.[4] |
| Poor Peak Shape (Tailing or Broadening) | 1. Interaction with active sites on the column. 2. Co-elution with interfering compounds. 3. Chelation with metal ions.[1] | 1. Switch to a more inert column material like porous graphitic carbon.[12] 2. Optimize the mobile phase composition and gradient. 3. Improve sample cleanup using SPE.[2] 4. Add EDTA to the mobile phase or sample.[5] |
| High Background Noise | 1. Interference from derivatization reagent by-products.[2][6] 2. Contamination from the sample matrix that was not removed during cleanup. | 1. Optimize the derivatization reaction to use the minimum necessary amount of reagent. 2. Include a cleanup step after derivatization to remove excess reagent.[18] 3. Employ a more effective sample cleanup method like mixed-mode SPE.[8] |
| Low Recovery | 1. Inefficient extraction from the sample matrix. 2. Loss of analyte during cleanup steps. 3. Adsorption to containers or system components.[3] | 1. Optimize the extraction solvent and conditions. 2. Evaluate different SPE sorbents and elution solvents. Oasis HLB often provides good recovery.[1][2] 3. Use polypropylene or PEEK labware instead of glass.[17] 4. Use isotopically labeled internal standards to correct for recovery losses.[8] |
| Inconsistent Results | 1. Variable matrix effects between samples. 2. Incomplete derivatization reaction. 3. System contamination. | 1. Use matrix-matched calibration standards or the standard addition method.[17] 2. Carefully control the pH, temperature, and reaction time of the derivatization.[10] 3. Implement a robust column washing protocol between runs. |
Data on Interference Removal Techniques
The following tables summarize quantitative data on the effectiveness of various interference removal and analysis methods for AMPA.
Table 1: Recovery of AMPA using Different Solid-Phase Extraction (SPE) Methods
| SPE Cartridge | Sample Matrix | Recovery (%) | Reference |
| Oasis HLB | Soybean, Corn | 96 - 113 | [1] |
| PRiME HLB | 13 Food Samples | 84.2 - 115.6 | [2][6] |
| Bond Elut Plexa PAX (Mixed-Mode) | 5 Soil Types | 91 - 118 | [8] |
| Oasis MCX and MAX (Cation and Anion Exchange) | Human Urine | Not specified, but noted to improve sensitivity | [9] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Different Analytical Methods
| Analytical Method | Sample Matrix | LOD | LOQ | Reference |
| UPLC-MS/MS (without derivatization) | 13 Food Samples | 0.037 mg/kg | - | [6] |
| LC-MS/MS with iTrEnDi Derivatization | - | 1.30 ng/L | - | [15] |
| LC-MS/MS (without derivatization) | Soil | - | 0.05 mg/kg | [8] |
| LC-MS/MS with FMOC-Cl Derivatization | Beebread | - | 5 µg/kg | [18] |
| HRAM LC-MS (without derivatization) | Human Urine | >5000 pg/mL | - | [19] |
Experimental Protocols
Protocol 1: Interference Removal using Solid-Phase Extraction (SPE) with FMOC-Cl Derivatization
This protocol is a general workflow for the analysis of AMPA in complex matrices, incorporating both derivatization and SPE for cleanup.
-
Sample Extraction: Extract AMPA from the sample using an appropriate solvent (e.g., water, methanol/water, or a buffered solution).[6][8]
-
Derivatization:
-
SPE Cleanup:
-
Condition an Oasis HLB SPE cartridge with methanol followed by water.[18]
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with water to remove polar interferences and excess reagents.
-
Elute the derivatized AMPA with a suitable organic solvent (e.g., acetonitrile or methanol).
-
-
Analysis: Analyze the eluate by LC-MS/MS or HPLC with fluorescence detection.[10]
Protocol 2: Direct Analysis of AMPA using a Porous Graphitic Carbon (PGC) Column
This protocol is for the analysis of AMPA without derivatization, relying on the unique properties of a PGC column for retention and separation.
-
Sample Extraction and Cleanup:
-
Chromatographic Conditions:
-
Mobile Phase: Use a gradient with a combination of an aqueous phase (e.g., with a volatile buffer like ammonium formate) and an organic phase (e.g., acetonitrile).
-
The flat, crystalline surface of the PGC stationary phase provides excellent retention for polar compounds like AMPA without the need for derivatization.[12]
-
Detection: Use tandem mass spectrometry (MS/MS) for sensitive and selective detection of underivatized AMPA.[8]
Visual Workflows
Caption: General workflow for AMPA analysis including optional derivatization and SPE cleanup.
Caption: Troubleshooting logic for common issues in AMPA chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. series.publisso.de [series.publisso.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Low-background interference detection of glyphosate, glufosinate, and AMPA in foods using UPLC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. academic.oup.com [academic.oup.com]
- 9. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of glyphosate and AMPA in freshwater and soil from agroecosystems by 9-fluorenylmethoxycarbonyl chloride derivatization and liquid chromatography - fluorescence detection and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. usrtk.org [usrtk.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. LC-MS/MS Analysis of Glyphosate & Other Polar Contaminants in Food with an Ion Exchange/HILIC Column [restek.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. waters.com [waters.com]
- 17. shimadzu.com [shimadzu.com]
- 18. Method of Glyphosate, AMPA, and Glufosinate Ammonium Determination in Beebread by Liquid Chromatography—Tandem Mass Spectrometry after Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of glyphosate, aminomethylphosphonic acid, and glufosinate from human urine by HRAM LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Direct Injection Analysis of AMPA
Welcome to the technical support center for the method development of direct injection analysis of Aminomethylphosphonic acid (AMPA). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during the analysis of this highly polar compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the direct injection analysis of AMPA, providing potential causes and actionable solutions in a question-and-answer format.
| Issue/Question | Potential Causes | Recommended Solutions |
| 1. Why am I seeing poor or no retention of AMPA on my reversed-phase (C18) column? | AMPA is a small, highly polar, zwitterionic molecule.[1][2] Standard C18 columns offer minimal retention for such compounds, causing them to elute in or near the solvent front.[2] | - Use a specialized column: Employ columns designed for polar compounds such as a mixed-mode (e.g., reversed-phase/weak anion-exchange), HILIC, or porous graphitic carbon (PGC) column.[2][3][4] Specialized anionic polar pesticide columns are also commercially available and effective.[5]- Optimize mobile phase: Ensure the mobile phase pH is appropriate to control the ionization state of AMPA. The use of ion-pairing reagents can also be explored, though this may complicate MS detection. |
| 2. My AMPA peak shape is poor (tailing, fronting, or split). What should I do? | - Secondary Interactions: Active sites on the column (e.g., exposed silanols) or metal components in the LC system can interact with AMPA's phosphonic acid and amine groups.- Column Overload: Injecting too much analyte can saturate the stationary phase.[6]- Inappropriate Solvent: The sample solvent may be too strong compared to the initial mobile phase, causing peak distortion.[7]- Physical Column Issues: A partially blocked frit or a void at the column head can distort peak shape.[8] | - Check for System Activity: Use an inert LC system with PEEK tubing and fittings where possible to minimize metal interactions.[9]- Mobile Phase pH: Adjust the mobile phase pH. A low pH can suppress silanol ionization and improve peak shape for basic compounds.[6]- Reduce Injection Volume/Concentration: Perform a dilution series to check for overload effects.[6]- Match Sample Solvent: Dissolve samples in the initial mobile phase or a weaker solvent.[7]- Column Maintenance: If all peaks are distorted, try backflushing the column (if permissible) or replacing the inlet frit. If the problem persists, the column may need replacement.[7][8] |
| 3. I'm experiencing low sensitivity or signal suppression for AMPA. What is the cause? | - Matrix Effects: Co-eluting matrix components can suppress the ionization of AMPA in the mass spectrometer source. This is a major issue in direct injection analysis of complex samples like food or environmental matrices.[10][11]- Metal Chelation: AMPA readily chelates with metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺) present in the sample, LC system, or mobile phase. This can lead to poor ionization and low signal intensity.[3][9] | - Use a Chelating Agent: Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your samples and standards. This complexes with metal ions, making AMPA more available for detection and improving signal response.[3][11][12]- Isotope-Labeled Internal Standard: Incorporate a stable isotope-labeled internal standard for AMPA (e.g., AMPA-¹³C,¹⁵N,D₂) to accurately compensate for matrix-induced signal suppression and extraction variability.[13][14][15]- Improve Sample Cleanup: While the goal is direct injection, a simple filtration or solid-phase extraction (SPE) cleanup step can remove the most problematic matrix components.[13][15]- Optimize MS Source Parameters: Ensure source conditions (e.g., gas flows, temperature) are optimized for AMPA. |
| 4. My retention times are shifting between injections. Why is this happening? | - Matrix Effects: High concentrations of matrix components can affect the stationary phase chemistry, leading to retention time shifts.[10]- Mobile Phase Inconsistency: Poorly mixed mobile phase, changes in pH, or degradation of mobile phase additives can cause instability.- Column Equilibration: Insufficient column equilibration time between injections, especially after a gradient, can lead to drifting retention times. | - Dilute the Sample: Reducing the matrix load by diluting the sample can often stabilize retention times.- Ensure Proper Mobile Phase Preparation: Premix mobile phases or use a high-performance gradient mixer. Prepare fresh mobile phases regularly.- Increase Equilibration Time: Extend the post-run equilibration step in your gradient program to ensure the column returns to initial conditions before the next injection. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the direct injection analysis of AMPA.
Q1: Is derivatization necessary for AMPA analysis? A1: While derivatization with reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) is a common strategy to improve chromatographic retention and sensitivity, it is not strictly necessary.[16][17] Direct injection methods are often preferred because they are faster, simpler, and avoid potential errors associated with the derivatization reaction.[4] The success of a direct injection method relies heavily on the use of appropriate chromatography, particularly specialized columns.[3][5]
Q2: What type of column is best for direct injection of AMPA? A2: Standard C18 columns are generally unsuitable due to poor retention.[2] The most successful direct injection methods utilize:
-
Mixed-Mode Columns: Combining reversed-phase with weak anion-exchange properties provides good retention and selectivity.[3][13]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for retaining highly polar compounds like AMPA.[4]
-
Porous Graphitic Carbon (PGC) Columns: These columns offer a unique retention mechanism and are stable across a wide pH range, making them effective for polar analytes.[2]
-
Specialized Anionic Polar Pesticide Columns: Several manufacturers offer columns specifically designed and quality-controlled for the analysis of compounds like AMPA.[18]
Q3: How can I minimize the adsorption of AMPA to my LC system? A3: AMPA has a high affinity for metal surfaces. To prevent analyte loss and poor peak shape, it is recommended to use a bio-inert or PEEK-lined LC system.[9] Using polypropylene vials and mobile phase bottles can also prevent adsorption that may occur with glass surfaces.[9][19]
Q4: What are typical MRM transitions for AMPA in mass spectrometry? A4: In negative ion mode electrospray ionization (ESI-), common multiple reaction monitoring (MRM) transitions for AMPA (precursor ion m/z 110) are 110 > 79 and 110 > 63 .[19] Always optimize these transitions on your specific instrument for maximum sensitivity.
Q5: What are the expected limits of detection (LOD) and quantification (LOQ) for direct AMPA analysis? A5: LODs and LOQs are highly dependent on the matrix, instrumentation, and specific method. However, modern LC-MS/MS systems can achieve low parts-per-billion (ppb or µg/L) to high parts-per-trillion (ppt or ng/L) levels. For example, in water samples, methods have reported LODs around 0.30 µg/L and LOQs below 5 ng/L with highly sensitive instruments.[3][18]
Quantitative Data Summary
The following tables summarize typical quantitative performance data from direct injection LC-MS/MS methods for AMPA.
Table 1: Linearity and Limits of Quantification (LOQ)
| Matrix | Column Type | Linearity Range | R² Value | LOQ | Reference(s) |
| Water | Anionic Polar Pesticide | 5 - 100 ng/L | > 0.995 | < 5 ng/L | [18] |
| Hard Water | Mixed-Mode WAX-1 | Not Specified | > 0.99 | 0.30 µg/L (as LOD) | [3] |
| Plant Matrices | Cation H+ Cartridge | 0.1 - 5 ppb | > 0.994 | 0.1 ppb (as lowest standard) | [19] |
| Drinking Water | Anionic Polar Pesticide | 10 - 200 ng/L | Not Specified | < 10 ng/L (as lowest standard) |
Table 2: Mass Spectrometry Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Polarity | Reference(s) |
| AMPA | 110.00 | 79.00 | 63.00 | Negative | [19] |
| AMPA-¹³C,¹⁵N,D₂ (Internal Standard) | 114.00 | 82.00 | 65.00 | Negative |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the development of direct injection methods for AMPA.
Protocol 1: Direct Injection of AMPA in Water Samples
This protocol is based on a method developed for analyzing AMPA in various water types, including hard water, and emphasizes the mitigation of metal chelation.[3][12]
-
Sample Preparation:
-
Allow water samples to thaw to room temperature.
-
For samples with particulates, centrifuge at high speed (e.g., 15,000 RPM) for 10 minutes.
-
Transfer a 480 µL aliquot of the supernatant to a polypropylene HPLC vial.
-
Add 20 µL of an internal standard working solution (e.g., AMPA-¹³C,¹⁵N,D₂).
-
Add 50 µL of a 5 mM EDTA solution to act as a chelating agent.[3]
-
Vortex the vial to mix thoroughly.
-
-
LC-MS/MS Conditions:
-
LC System: An inert HPLC or UHPLC system.
-
Column: Acclaim™ Mixed-Mode WAX-1 (3 µm, 50 mm x 3 mm) or similar.[3]
-
Column Temperature: 30 °C.
-
Injection Volume: 50 µL.
-
Mobile Phase A: 50:50 Methanol:Water.
-
Mobile Phase B: 300 mM Ammonium Acetate in 50:50 Methanol:Water.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 40% B
-
3.0 min: 100% B
-
8.0 min: 100% B
-
8.5 min: 40% B
-
15.0 min: 40% B
-
-
Mass Spectrometer: Triple Quadrupole.
-
Ionization Mode: ESI Negative.
-
MRM Transitions: Monitor transitions for AMPA and its labeled internal standard (see Table 2).
-
Visualizations
Diagrams created using Graphviz to illustrate key workflows and relationships in AMPA analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA) in hard waters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 13. Direct determination of glyphosate, glufosinate, and AMPA in soybean and corn by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. waters.com [waters.com]
- 17. sciex.com [sciex.com]
- 18. waters.com [waters.com]
- 19. shimadzu.com [shimadzu.com]
Technical Support Center: Optimizing Peak Shape for Aminomethylphosphonic Acid (AMPA) in HPLC Analysis
Welcome to the technical support center for the chromatographic analysis of aminomethylphosphonic acid (AMPA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the peak shape of AMPA in High-Performance Liquid Chromatography (HPLC). Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve symmetric and well-resolved peaks.
Frequently Asked Questions (FAQs)
Q1: Why is my AMPA peak exhibiting tailing?
A1: Peak tailing for a polar and basic compound like aminomethylphosphonic acid is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the analyte and the stationary phase.[1] Specifically, the amine group in AMPA can interact with residual silanol groups on the silica-based column packing material.[1][2] These interactions lead to a portion of the analyte being retained longer than the bulk, resulting in an asymmetric peak. Other potential causes include column overload, column degradation, or an inappropriate mobile phase pH.[3][4]
Q2: What is derivatization and why is it necessary for AMPA analysis?
A2: Derivatization is a chemical reaction that modifies an analyte to make it more suitable for a particular analytical method. AMPA lacks a strong chromophore, making it difficult to detect with high sensitivity using standard UV-Vis detectors.[5] Pre-column derivatization with a reagent like 9-fluorenylmethylchloroformate (FMOC-Cl) attaches a fluorescent or UV-active group to the AMPA molecule.[5][6] This significantly enhances its detectability and can also improve its chromatographic behavior.[5]
Q3: Can the mobile phase composition affect the peak shape of AMPA?
A3: Absolutely. The mobile phase pH is critical. For basic compounds like AMPA, operating at a lower pH (e.g., pH 2-3) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions and reducing peak tailing.[1][4] The buffer concentration is also important; a buffer that is too weak may not effectively control the pH at the column surface.[3] The choice and proportion of the organic modifier (e.g., acetonitrile, methanol) will also influence retention and peak shape.[4]
Q4: My AMPA peak is broad. What are the likely causes?
A4: Broad peaks can be caused by several factors. These include non-uniform packing of the column, a void at the column inlet, or extra-column volume from excessive tubing length or poorly made connections.[7][8] Other possibilities include a mobile phase flow rate that is too low or a sample solvent that is too strong compared to the mobile phase, causing the sample to disperse before reaching the column.[9][10]
Q5: Should I use a guard column for AMPA analysis?
A5: Using a guard column is highly recommended. A guard column is a short, disposable column placed before the analytical column. It helps to protect the analytical column from strongly retained or particulate matter in the sample, which can otherwise lead to column contamination, increased backpressure, and deteriorating peak shape.[3] If you notice a sudden degradation in peak shape, replacing the guard column is a simple first troubleshooting step.[3]
Troubleshooting Guides
Common Peak Shape Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups. | Lower the mobile phase pH to 2-3 to protonate the silanols.[1][4] Use a highly end-capped column to minimize available silanols.[1] |
| Column overload. | Reduce the sample concentration or injection volume.[3][9] | |
| Metal chelation. | Add a chelating agent like EDTA to the mobile phase or sample, especially if analyzing glyphosate and AMPA together.[5][11] | |
| Peak Fronting | Column overload with a highly concentrated sample. | Dilute the sample or decrease the injection volume. |
| Sample solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent.[9] | |
| Split Peaks | Partially blocked column frit. | Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the column.[3] |
| Contamination at the head of the column. | Replace the guard column. Improve sample filtration.[3] | |
| Mobile phase pH close to the analyte's pKa. | Adjust the mobile phase pH to be at least 2 units away from the pKa of AMPA.[9] | |
| Broad Peaks | Extra-column dead volume. | Use shorter, narrower internal diameter tubing between the injector, column, and detector. Ensure all fittings are properly connected.[8] |
| Column degradation. | Replace the analytical column. | |
| Inappropriate flow rate. | Optimize the flow rate. A rate that is too low can lead to peak broadening.[7] |
Systematic Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving poor peak shape for AMPA.
Caption: A logical workflow for troubleshooting poor AMPA peak shape.
Experimental Protocols
Protocol 1: Pre-column Derivatization of AMPA with FMOC-Cl
This protocol is a generalized procedure based on common practices for the derivatization of AMPA for HPLC analysis.[5][12][13]
Materials:
-
AMPA standard or sample extract
-
Borate buffer (e.g., 0.05 M, pH adjusted to alkaline conditions, e.g., pH 9-10)[6][12]
-
9-fluorenylmethylchloroformate (FMOC-Cl) solution (e.g., 1.5 - 5 mg/mL in acetonitrile)[5][14]
-
Acetonitrile (HPLC grade)
-
Vortex mixer
-
Autosampler vials
Procedure:
-
In a clean vial, combine 500 µL of the AMPA standard or sample with 100 µL of the borate buffer.
-
Add 100 µL of the FMOC-Cl solution to the mixture.
-
Immediately vortex the mixture for 30-60 seconds to ensure complete mixing.[14]
-
Allow the reaction to proceed at room temperature. Reaction times can vary, but 30 minutes to 1 hour is a common starting point.[12][14]
-
After the reaction is complete, some protocols may include a step to quench the reaction or wash away excess reagent.[12] For direct injection, you can add an acidic solution (e.g., formic acid) to stop the reaction and prepare the sample for injection.[14]
-
Filter the derivatized sample through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for injection into the HPLC system.
Protocol 2: Mobile Phase Preparation for Improved Peak Shape
Objective: To prepare a mobile phase at a low pH to minimize secondary silanol interactions.
Materials:
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
pH meter
Procedure:
-
Aqueous Buffer Preparation:
-
Prepare a phosphate buffer solution (e.g., 0.05 M) by dissolving the appropriate amount of KH₂PO₄ in deionized water.
-
Adjust the pH of the aqueous buffer to approximately 3.0 using phosphoric acid.[15]
-
Filter the buffer through a 0.45 µm filter to remove any particulates.
-
-
Mobile Phase Preparation:
-
Prepare the final mobile phase by mixing the aqueous buffer with acetonitrile. A common starting ratio for derivatized AMPA on a C18 column is around 85:15 (aqueous:acetonitrile).[15]
-
Degas the mobile phase using sonication or vacuum filtration before use to prevent air bubbles in the HPLC system.
-
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the chemical interactions that lead to peak tailing and the strategies to mitigate them.
Caption: The relationship between silanol interactions and peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uhplcs.com [uhplcs.com]
- 5. HPLC-UV determination of glyphosate, aminomethylphosphonic acid, and glufosinate using pre-column derivatization - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. HPLC故障排除指南 [sigmaaldrich.com]
- 10. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Simplified method for derivatization of extractable glyphosate and aminomethylphosphonic acid and their determination by high performance liquid chromatography - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 14. pubs.acs.org [pubs.acs.org]
- 15. New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
dealing with co-eluting compounds in AMPA analysis
Welcome to the technical support center for AMPA (aminomethylphosphonic acid) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments, with a particular focus on dealing with co-eluting compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My AMPA peak is broad and eluting at or near the solvent front (void volume) on my C18 column.
This is a common issue due to the high polarity of AMPA, which results in poor retention on traditional reversed-phase columns.[1] This lack of retention leads to co-elution with other polar matrix components, compromising quantification.[1]
Solutions:
-
Change your chromatographic approach:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are designed to retain polar compounds. This technique can improve the retention of AMPA away from the solvent front.[2][3][4]
-
Ion-Exchange Chromatography (IEC): AMPA is anionic, making it suitable for separation on an anion-exchange column.[2] Hybrid ion-exchange/HILIC columns are also available and offer a mixed-mode separation that provides balanced retention for polar analytes like AMPA.[3][5][6]
-
Porous Graphitic Carbon (PGC) Column: A Hypercarb column can effectively retain and resolve highly polar compounds like AMPA and glyphosate, which would otherwise co-elute near the void volume on a C18 column.[1]
-
-
Derivatize your sample: Derivatization increases the hydrophobicity of AMPA, allowing for better retention on reversed-phase columns. The most common derivatizing agent is 9-fluorenylmethylchloroformate (FMOC-Cl).[7][8][9][10]
Issue 2: How do I perform FMOC-Cl derivatization for AMPA analysis?
Derivatization with FMOC-Cl is a robust method to enhance the retention of AMPA on reversed-phase columns.[9][10] The procedure involves the reaction of FMOC-Cl with the primary amine group of AMPA under alkaline conditions.[11]
Detailed Experimental Protocol: FMOC-Cl Derivatization
-
Sample Preparation:
-
Derivatization Reaction:
-
To an aliquot of your sample extract, add a borate buffer to adjust the pH to approximately 9-10.[11][14] The use of a borate buffer is crucial for creating the necessary alkaline conditions for the reaction.[15]
-
The addition of EDTA is recommended to prevent the complexation of AMPA with metal ions, which can improve recovery.[11][15]
-
Add a freshly prepared solution of FMOC-Cl in acetonitrile.[14] An excess of the derivatizing agent is needed to ensure a complete reaction.[11]
-
Vortex the mixture and allow it to incubate at room temperature for at least 30 minutes.[14]
-
-
Post-Derivatization Cleanup:
-
After incubation, acidify the reaction mixture with an acid like formic acid to stop the reaction.[14]
-
The excess FMOC-Cl and its hydrolysis by-product (FMOC-OH) can be removed by a liquid-liquid extraction with a non-polar solvent like diethyl ether or methylene chloride, or by a further SPE step.[14][16]
-
-
LC-MS/MS Analysis:
Issue 3: I'm observing interfering peaks after FMOC-Cl derivatization.
Interfering peaks after derivatization can arise from several sources.
Potential Causes and Solutions:
-
Excess FMOC-Cl and FMOC-OH: The derivatization reagent itself and its hydrolysis product can cause large peaks in the chromatogram that may interfere with the analyte peaks.[16]
-
Derivatization of other primary and secondary amines: FMOC-Cl is not specific to AMPA and will react with any primary or secondary amines present in the sample matrix.[11] This can lead to the formation of multiple derivatized products and potential co-elution with the derivatized AMPA.
-
Solution: Improve the initial sample cleanup to remove these interfering amines before the derivatization step. A more selective SPE sorbent, such as a molecularly imprinted polymer (MIP), could be beneficial.[2]
-
-
Matrix Effects: Complex sample matrices can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[12]
-
Solution: Use isotopically labeled internal standards for AMPA (e.g., 13C, 15N-AMPA) to compensate for matrix effects.[14] Also, ensure thorough sample cleanup.
-
Issue 4: Which non-derivatization chromatographic method is best for my sample?
The choice of column for direct, underivatized analysis of AMPA depends on the sample matrix and the available instrumentation.
Comparison of Chromatographic Techniques for Underivatized AMPA Analysis
| Chromatographic Technique | Principle | Advantages | Disadvantages |
| HILIC | Partitioning of the polar analyte between a polar stationary phase and a less polar mobile phase.[4] | Good retention for highly polar compounds like AMPA.[2] | Can have issues with slow column equilibration and retention time instability.[4][17] |
| Anion-Exchange | Electrostatic interaction between the anionic AMPA and a positively charged stationary phase.[2] | High selectivity for anionic compounds. | May require high salt concentrations in the mobile phase, which are not ideal for MS detection.[3][5] |
| Hybrid IEC/HILIC | Combines both ion-exchange and HILIC retention mechanisms on a single column.[3][5] | Provides balanced retention for a wide range of polar compounds, good peak shapes, and is compatible with MS-friendly mobile phases.[3][5][6][17] | Relatively newer technology, so column availability may be more limited than traditional phases. |
| Porous Graphitic Carbon | Retention is based on interactions of the analyte with the flat surface of graphite. | Can retain and resolve very polar compounds where C18 and other columns fail.[1] | May have different selectivity compared to silica-based columns, requiring specific method development. |
Visual Troubleshooting and Workflow Diagrams
Troubleshooting Co-elution in AMPA Analysis
This flowchart provides a logical sequence of steps to diagnose and resolve co-elution issues during AMPA analysis.
Caption: A troubleshooting flowchart for co-elution in AMPA analysis.
Experimental Workflow for AMPA Analysis via Derivatization
This diagram illustrates the sequential steps involved in the analysis of AMPA using the FMOC-Cl derivatization method followed by LC-MS/MS.
Caption: Workflow for AMPA analysis using FMOC-Cl derivatization.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Method of Glyphosate, AMPA, and Glufosinate Ammonium Determination in Beebread by Liquid Chromatography—Tandem Mass Spectrometry after Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Analysis of Glyphosate & Other Polar Contaminants in Food with an Ion Exchange/HILIC Column [restek.com]
- 6. LC-MS/MS Analysis of Glyphosate and Polar Contaminants in Food Using a Hybrid Ion-Exchange/HILIC Column | Restek [discover.restek.com]
- 7. LC/MS/MS法测定谷物中的草甘膦、AMPA和草铵膦 [sigmaaldrich.com]
- 8. usrtk.org [usrtk.org]
- 9. Analysis of glyphosate, aminomethylphosphonic acid, and glufosinate from human urine by HRAM LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Low-background interference detection of glyphosate, glufosinate, and AMPA in foods using UPLC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Guide to Inter-laboratory Validated Analytical Methods for Aminomethylphosphonic Acid (AMPA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of inter-laboratory validated analytical methods for the quantification of aminomethylphosphonic acid (AMPA), the primary metabolite of the herbicide glyphosate. The following sections detail the performance of various analytical techniques, supported by experimental data from collaborative studies and independent laboratory validations, to assist researchers in selecting the most appropriate method for their specific application.
Data Presentation: A Comparative Analysis of Key Performance Metrics
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes quantitative data from various inter-laboratory validated studies, offering a clear comparison of different methodologies for AMPA analysis across diverse matrices.
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Citation |
| LC-MS/MS | Water | - | 0.1 µg/L | 89 - 107 | ≤ 11.4 | [1][2] |
| LC-MS/MS | Milk | - | 10 µg/L | 89 - 107 | ≤ 7.4 | [1][2] |
| LC-MS/MS | Honey | - | 16 ng/g | 84 - 108 | 2.3 - 12.8 | [3] |
| LC-MS/MS | Soil | 0.69 µg/kg | 2.08 µg/kg | 99.10 ± 7.58 | < 8.3 | [4] |
| HPLC with Fluorescence Detection | Water | 0.04 µg/L | 0.06 µg/L | 102 - 118 | < 20 | [5] |
| GC-MS/MS | Urine | - | 0.05 µg/L | 83 - 124 | < 8 | [6] |
| UPLC-MS/MS | Urine | 0.1 µg/L | 0.5 µg/L | 104 - 119 | 4.8 - 9 | [7] |
| LC-MS/MS | Beebread | - | 5 µg/kg | 76 - 111 | ≤ 18 | [8] |
RSD: Relative Standard Deviation
Experimental Protocols: A Closer Look at the Methodologies
The accuracy and reliability of AMPA quantification are intrinsically linked to the experimental protocol employed. Below are detailed methodologies for some of the key experiments cited in the comparative data table.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for AMPA in Water
This method is noted for its high sensitivity and selectivity.
-
Sample Preparation: A filtered water sample is evaporated to dryness. The resulting residue is then redissolved in a buffered EDTA solution.[9]
-
Derivatization: To enhance chromatographic retention and detection, AMPA is often derivatized. A common agent is 9-fluorenylmethylchloroformate (FMOC-Cl), which reacts with the amine group of AMPA. The derivatization is typically carried out in a borate buffer at a specific pH.[10][11]
-
Chromatographic Separation: The derivatized AMPA is separated using a liquid chromatograph, often with a C18 or a mixed-mode column. The mobile phase composition is optimized to achieve good separation from matrix interferences.[12]
-
Mass Spectrometric Detection: Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for AMPA and monitoring for a characteristic product ion, ensuring high selectivity.[10][11]
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for AMPA in Water
This method offers a cost-effective alternative to mass spectrometry, relying on the fluorescence of a derivatized analyte.
-
Derivatization: Similar to the LC-MS/MS method, a pre-column derivatization step with FMOC-Cl is employed to make AMPA fluorescent.[5][13]
-
Chromatographic Separation: The fluorescent AMPA derivative is separated on an HPLC system, typically using a C18 column.[5] The mobile phase is usually a mixture of a buffer and an organic solvent, run in a gradient or isocratic mode to achieve optimal separation.
-
Fluorescence Detection: The eluting AMPA derivative is detected by a fluorescence detector set at the appropriate excitation and emission wavelengths for the FMOC-AMPA adduct.[13]
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for AMPA in Urine
This method requires a more extensive sample preparation process due to the non-volatile nature of AMPA.
-
Sample Preparation and Derivatization: Urine samples undergo a multi-step process involving extraction, cleanup, and derivatization to make AMPA volatile and suitable for gas chromatography. This often involves esterification followed by acylation.
-
Gas Chromatographic Separation: The derivatized AMPA is separated on a GC column with a specific temperature program to ensure good peak shape and resolution.
-
Mass Spectrometric Detection: A tandem mass spectrometer is used for detection, providing high sensitivity and selectivity through MRM analysis.[6]
Mandatory Visualization: The Inter-Laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study of an AMPA analytical method. This process is crucial for establishing the robustness and reproducibility of a method across different laboratories and analysts.
Caption: Workflow of an inter-laboratory validation study for an analytical method.
This guide is intended to provide a comparative overview to aid in the selection of an appropriate analytical method for AMPA. For detailed protocols and specific application notes, it is recommended to consult the original research articles cited.
References
- 1. Validation of reliable and selective methods for direct determination of glyphosate and aminomethylphosphonic acid in milk and urine using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. analusis.edpsciences.org [analusis.edpsciences.org]
- 6. A Human Biomonitoring Study Assessing Glyphosate and Aminomethylphosphonic Acid (AMPA) Exposures among Farm and Non-Farm Families - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idus.us.es [idus.us.es]
- 8. Method of Glyphosate, AMPA, and Glufosinate Ammonium Determination in Beebread by Liquid Chromatography—Tandem Mass Spectrometry after Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. fimek.edu.rs [fimek.edu.rs]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Navigating SANTE Guidelines for Aminomethylphosphonic Acid (AMPA) Analysis: A Comparative Guide to Analytical Method Validation
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure data integrity and regulatory compliance. When analyzing aminomethylphosphonic acid (AMPA), the principal degradation product of the herbicide glyphosate, adherence to stringent guidelines such as those provided by the European Commission's Directorate-General for Health and Food Safety (DG SANTE) is crucial. The SANTE/11312/2021 document provides a comprehensive framework for the validation of analytical methods for pesticide residues, including AMPA, in food and feed.[1][2][3] This guide offers a comparative overview of analytical methods for AMPA, with a focus on validation parameters as stipulated by these guidelines, supported by experimental data from published studies.
Comparison of Validated Analytical Methods for AMPA
The analysis of AMPA presents challenges due to its high polarity, low volatility, and small molecular size.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for its determination, often requiring a derivatization step to enhance chromatographic retention and sensitivity.[4][5][6] However, direct analysis methods have also been developed.[7][8] Below is a comparative table summarizing the performance of different LC-MS/MS methods for AMPA analysis, with validation parameters aligned with SANTE/11312/2021 criteria.
| Validation Parameter (SANTE/11312/2021) | LC-MS/MS with Derivatization (FMOC-Cl) | Direct LC-MS/MS Analysis | SANTE/11312/2021 Requirement |
| Linearity (Correlation Coefficient, R²) | R² > 0.99[4] | R² ≥ 0.99 | Deviation of back-calculated concentrations of calibration standards should not be more than ±20%.[1] |
| Limit of Quantification (LOQ) | Water: 0.01 µg/L[4], Soil: 2.08 µg/kg[5], Powdered Samples: 0.05 µg/g[6], Liquid Samples: 0.005 µg/g[6] | Milk: 10 µg/L, Urine: 0.1 µg/L[7][8] | The lowest validated spike level meeting the recovery and precision criteria. |
| Limit of Detection (LOD) | Soil: 0.69 µg/kg[5] | Not explicitly stated in all studies. | Typically 30-50% of the LOQ. |
| Accuracy (Mean Recovery) | Water: >100% (may indicate matrix effects)[4], Soil: 93.56% - 99.10%[5], Soy Protein Isolate: 91-116%[6] | Milk & Urine: 89% - 107%[7][8] | Mean recovery of 70-120%.[4] |
| Precision (Repeatability, RSDr) | Soil: <8.0%[5], Soy Protein Isolate: <10%[6] | Milk: ≤7.4%, Urine: ≤11.4%[7][8] | RSDr ≤ 20%.[4] |
| Matrix Effects | Can be present; compensation through matrix-matched calibration or procedural standards is recommended.[1][4] | Ionization effects testing showed no significant biases from the matrix in the cited study.[7][8] | To be assessed and compensated for if significant. |
Experimental Protocols
Key Experiment: LC-MS/MS Analysis of AMPA with FMOC-Cl Derivatization in Water
This protocol is based on the methodology described for the analysis of glyphosate and AMPA in water samples.[4]
-
Sample Preparation:
-
Filter 100 mL of the water sample.
-
Acidify the sample to pH 1 with 6 M HCl and let it stand for 1 hour.
-
Neutralize the sample to pH 6-7 with 6 M KOH.
-
-
Derivatization:
-
Add 10 mL of borate buffer (pH 9).
-
Add 10 mL of 6.5 mM 9-fluorenylmethyl chloroformate (FMOC-Cl) solution in acetonitrile.
-
Vortex and incubate for 30 minutes at room temperature.
-
Add 60 µL of formic acid (98%) to stop the reaction.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 analytical column. The mobile phase can consist of a gradient of ammonium formate in water and methanol.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). Monitor specific precursor-to-product ion transitions for the FMOC-derivatized AMPA.
-
Key Experiment: Direct LC-MS/MS Analysis of AMPA in Milk
This protocol is adapted from a high-throughput method for the direct analysis of glyphosate and AMPA.[7]
-
Sample Preparation and Extraction:
-
To 150 µL of milk sample, add an internal standard solution containing isotopically labeled AMPA.
-
Add an acidified aqueous extraction solution.
-
Shake vigorously.
-
Perform a cleanup step by partitioning with methylene chloride to minimize matrix components.
-
Centrifuge and collect the aqueous supernatant.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a cation-exchange column. The mobile phases can be 0.1% formic acid in water (A) and acetonitrile (B).
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is used in negative ion mode with MRM to monitor for specific AMPA transitions.
-
Visualizing the Workflow and Validation Logic
To further clarify the analytical process and the validation framework, the following diagrams are provided.
Caption: A typical workflow for the analysis of AMPA, from sample collection to final reporting.
Caption: Key validation parameters for analytical methods as per SANTE/11312/2021 guidelines.
References
- 1. food.ec.europa.eu [food.ec.europa.eu]
- 2. EURL | Residues of Pesticides | Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed [eurl-pesticides.eu]
- 3. bvl.bund.de [bvl.bund.de]
- 4. fimek.edu.rs [fimek.edu.rs]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Validation of reliable and selective methods for direct determination of glyphosate and aminomethylphosphonic acid in milk and urine using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
Unmasking Specificity: A Comparative Guide to Glyphosate Immunoassay Cross-Reactivity with AMPA
For researchers, scientists, and drug development professionals navigating the complexities of glyphosate detection, understanding the specificity of analytical methods is paramount. This guide provides an objective comparison of the cross-reactivity of glyphosate immunoassays with its primary metabolite, aminomethylphosphonic acid (AMPA), supported by experimental data and detailed protocols.
Glyphosate, a widely used broad-spectrum herbicide, degrades in the environment to form AMPA.[1] Consequently, the presence of both compounds is often monitored in environmental and biological samples. While immunoassays offer a rapid and high-throughput screening method for glyphosate, their utility is intrinsically linked to the specificity of the antibodies employed. Cross-reactivity with AMPA can lead to an overestimation of glyphosate concentrations, necessitating a thorough evaluation of assay performance.
This guide focuses on the performance of commercially available glyphosate enzyme-linked immunosorbent assay (ELISA) kits, presenting quantitative data on their cross-reactivity with AMPA and other structurally related compounds.
Comparative Analysis of Cross-Reactivity
The cross-reactivity of an immunoassay is a measure of how effectively an antibody binds to substances other than its target analyte. In the context of glyphosate ELISAs, it is crucial to quantify the interaction with AMPA. This is typically expressed as a percentage, calculated from the concentration of each compound required to inhibit the assay signal by 50% (IC50).
The following table summarizes the cross-reactivity data for a commercially available glyphosate ELISA kit from Eurofins Abraxis.
| Compound | LDD (ppb) | 50% B/B0 (IC50) (ppb) | Cross-Reactivity (%) vs. Glyphosate |
| Glyphosate | 0.05 | 0.5 | 100% |
| AMPA | 35,000 | > 1,000,000 | < 0.05% |
| Glyphosine | 50 | 3,000 | ~0.017% |
| Glufosinate | 2,000 | 70,000 | < 0.001% |
| Glycine | > 10,000 | > 1,000,000 | < 0.05% |
Data sourced from Eurofins Abraxis product literature.[2] LDD (Least Detectable Dose) is defined as the 90% B/B0 value. 50% B/B0 is the concentration required for 50% inhibition.
As the data indicates, the Eurofins Abraxis Glyphosate ELISA demonstrates high specificity for glyphosate with negligible cross-reactivity towards AMPA. The concentration of AMPA required to achieve 50% inhibition is more than 2,000,000 times higher than that of glyphosate, resulting in a cross-reactivity of less than 0.05%. This high degree of specificity is critical for accurately quantifying glyphosate in samples where AMPA may also be present.
Experimental Protocols
The determination of cross-reactivity in a competitive ELISA is a fundamental aspect of assay validation. Below is a detailed methodology for this key experiment.
Protocol for Determining Cross-Reactivity in Competitive ELISA
Objective: To determine the percentage of cross-reactivity of a glyphosate immunoassay with potential cross-reactants, such as AMPA.
Principle: This protocol is based on a direct competitive ELISA.[2][3] In this format, free glyphosate in the sample competes with a fixed amount of enzyme-labeled glyphosate for a limited number of antibody binding sites. The intensity of the color produced is inversely proportional to the concentration of glyphosate in the sample. To determine cross-reactivity, the same assay is run with the cross-reactant (e.g., AMPA) at various concentrations.
Materials:
-
Glyphosate ELISA Plate Kit (e.g., Eurofins Abraxis) containing:
-
Antibody-coated microtiter plate
-
Glyphosate standards
-
Glyphosate-enzyme conjugate
-
Substrate solution
-
Stop solution
-
Wash buffer
-
Sample diluent
-
-
Stock solutions of potential cross-reactants (e.g., AMPA, glyphosine, glufosinate) of known concentrations.
-
Precision pipettes and tips.
-
Microplate reader capable of reading absorbance at 450 nm.
Procedure:
-
Preparation of Standards and Cross-Reactant Solutions:
-
Prepare a serial dilution of the glyphosate standards as per the kit instructions to generate a standard curve.
-
Prepare a serial dilution of the cross-reactant (e.g., AMPA) in the sample diluent. The concentration range should be wide enough to potentially produce a full inhibition curve, often requiring much higher concentrations than the target analyte.
-
-
Assay Procedure (following a typical competitive ELISA protocol):
-
Add a specific volume of the standards, controls, and cross-reactant solutions to the antibody-coated microtiter wells.
-
Add the glyphosate-enzyme conjugate to each well.
-
Incubate the plate for a specified time at room temperature to allow for the competitive binding reaction to occur.
-
Wash the plate multiple times with the wash buffer to remove any unbound reagents.
-
Add the substrate solution to each well and incubate for a set period to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
For both the glyphosate standard and the cross-reactant, plot the absorbance values against the logarithm of their respective concentrations.
-
Perform a four-parameter logistic (4PL) curve fit for each data set to determine the IC50 value.[4][5] The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Glyphosate / IC50 of Cross-Reactant) x 100
-
Visualizing the Process
To further clarify the principles and workflows discussed, the following diagrams have been generated.
References
Comparative Toxicity of Aminomethylphosphonic Acid and Other Phosphonates on Algae: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity of aminomethylphosphonic acid (AMPA) and other common phosphonates on algal species. The information is supported by experimental data to assist in environmental risk assessment and the development of safer chemical alternatives.
Executive Summary
Aminomethylphosphonic acid (AMPA), a primary degradation product of the widely used herbicide glyphosate, and other phosphonates are prevalent in aquatic environments. While often considered to have low direct toxicity, their impact on algae, the foundation of aquatic food webs, warrants careful examination. This guide synthesizes available ecotoxicological data, focusing on the half-maximal effective concentration (EC50) values for algal growth inhibition. The primary mechanism of toxicity for many phosphonates involves the chelation of essential metal ions, particularly iron, leading to nutrient limitation and subsequent inhibition of photosynthesis. This indirect mode of action contrasts with the more direct herbicidal action of glyphosate.
Data Presentation: Algal Toxicity of Phosphonates
The following table summarizes the available 72-hour EC50 values for the growth inhibition of various phosphonates on the green alga Scenedesmus sp. or Pseudokirchneriella subcapitata. These values represent the concentration of a substance that causes a 50% reduction in algal growth over a 72-hour exposure period.
| Compound | Common Abbreviation | Algal Species | 72-hour EC50 (mg/L) | Reference(s) |
| Aminomethylphosphonic acid | AMPA | Pseudokirchneriella subcapitata | > 100 | [1] |
| 1-Hydroxyethylidene-1,1-diphosphonic acid | HEDP | Scenedesmus sp. | 57.6 | [2][3] |
| Diethylenetriamine penta(methylene phosphonic acid) | DTPMP | Scenedesmus sp. | 35.7 | [2][3] |
| Aminotris(methylenephosphonic acid) | ATMP | Pseudokirchneriella subcapitata | 10 - 100 | [4] |
| 2-Phosphonobutane-1,2,4-tricarboxylic acid | PBTC | Not Available | Not Available | |
| Ethylenediamine tetra(methylene phosphonic acid) | EDTMPA | Not Available | Not Available |
Experimental Protocols: Algal Growth Inhibition Test (OECD 201)
The data presented in this guide are primarily derived from studies following the OECD Guideline for the Testing of Chemicals, Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. This standardized protocol ensures the reproducibility and comparability of toxicity data.
Objective: To determine the effects of a substance on the growth of a selected freshwater algal or cyanobacterial species.
Principle: Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance in a nutrient-rich medium over a period of 72 hours. The inhibition of growth in the test cultures is compared to that of control cultures.
Key Parameters:
-
Test Organism: Commonly used species include Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum) and Desmodesmus subspicatus.
-
Test Duration: 72 hours.
-
Test Conditions:
-
Temperature: 21-24°C.
-
Lighting: Continuous, uniform illumination.
-
pH: Maintained within a narrow range (e.g., 7.5 ± 0.1).
-
Culture Medium: A defined nutrient medium (e.g., OECD TG 201 medium) is used.
-
-
Endpoint: The primary endpoint is the inhibition of growth, typically measured as a reduction in the average specific growth rate or yield (biomass). The EC50 is calculated from the concentration-response curve.
-
Procedure:
-
Preparation: A range of test concentrations and a control are prepared in the culture medium.
-
Inoculation: A low density of exponentially growing algal cells is introduced into each test flask.
-
Incubation: The flasks are incubated under controlled conditions for 72 hours.
-
Measurement: Algal growth is measured at least daily by cell counts, fluorescence, or other measures of biomass.
-
Data Analysis: The average specific growth rate for each concentration is calculated and compared to the control to determine the percent inhibition. The EC50 value is then determined using statistical methods.
-
Mandatory Visualizations
Experimental Workflow for Algal Toxicity Testing
Caption: Workflow for determining algal toxicity according to OECD 201.
Signaling Pathway of Phosphonate-Induced Toxicity in Algae
References
Aminomethylphosphonic Acid (AMPA) vs. Glyphosate: A Comparative Guide to Soil Persistence
A comprehensive analysis of the environmental fate of glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA), in soil, providing researchers, scientists, and drug development professionals with a detailed comparison of their persistence, supported by experimental data and methodologies.
Glyphosate, the world's most widely used broad-spectrum herbicide, and its major degradation product, aminomethylphosphonic acid (AMPA), are subject to intense scrutiny regarding their environmental persistence. Understanding the distinct behaviors of these two compounds in soil is critical for assessing the long-term ecological impact of glyphosate-based herbicides. This guide provides a detailed comparison of their soil persistence, drawing upon published experimental data.
Comparative Persistence in Soil: Glyphosate vs. AMPA
Numerous studies have demonstrated that AMPA is generally more persistent in soil than its parent compound, glyphosate.[1][2][3][4] The degradation of both substances is predominantly a microbial process, and their persistence is therefore highly dependent on a variety of environmental factors, including soil type, temperature, moisture content, pH, and the composition of the soil microbiota.[5][6]
The half-life (DT50), the time it takes for 50% of the initial concentration to dissipate, is a key metric for persistence. For glyphosate, the DT50 in soil can range from as little as 1.5 to 53.5 days.[5][6] In contrast, the half-life of AMPA is significantly longer, with reported values ranging from 23 to as long as 958 days.[1] Some studies have even reported AMPA half-lives of up to 1000 days.[3] The time required for 90% dissipation (DT90) for glyphosate has been observed to vary between 8.0 and 280 days, while for AMPA, it can range from 87.8 to 148 days under specific conditions.[6]
The following table summarizes quantitative data on the persistence of glyphosate and AMPA in soil from various studies.
| Compound | Soil Type | Temperature (°C) | Soil Moisture | DT50 (days) | DT90 (days) | Reference |
| Glyphosate | Loess | 30 | Optimal/Saturated | 1.5 - 10.6 | - | [2][6] |
| Glyphosate | Loess | 5 | Drought stress | up to 53.5 | up to 280 | [2][6] |
| Glyphosate | Various | - | - | 1 - 197 | - | [1] |
| AMPA | Loess | 30 | - | 26.4 - 44.5 | 87.8 - 148 | [2][6] |
| AMPA | Various | - | - | 23 - 958 | - | [1] |
Table 1: Comparative Persistence (DT50 and DT90) of Glyphosate and AMPA in Soil.
Microbial Degradation Pathways
The primary mechanism for glyphosate degradation in soil is microbial metabolism, which proceeds via two main pathways. The most common pathway involves the cleavage of the carbon-nitrogen bond by the enzyme glyphosate oxidoreductase, resulting in the formation of AMPA and glyoxylate.[7][8][9] A secondary pathway involves the cleavage of the carbon-phosphorus bond by the enzyme C-P lyase, which produces sarcosine and inorganic phosphate.[7][8] AMPA itself can be further degraded, although this process is generally slower than the initial breakdown of glyphosate.[7]
Caption: Microbial degradation pathways of glyphosate in soil.
Experimental Protocols for Soil Analysis
The accurate quantification of glyphosate and AMPA in soil requires robust analytical methodologies. A general workflow for the analysis of these compounds in soil samples is outlined below.
Caption: General experimental workflow for soil analysis.
Detailed Methodologies
1. Sample Preparation:
-
Soil samples are typically collected from the top 0-20 cm layer.
-
The collected soil is then air-dried, crushed, and sieved to a particle size of less than 1 mm.
-
A representative subsample (e.g., 2.5 g) is weighed for extraction.
2. Extraction:
-
Due to the strong sorption of glyphosate and AMPA to soil particles, alkaline solutions are commonly used for extraction. A widely used method employs a 0.6 M potassium hydroxide (KOH) solution.
-
An alternative method utilizes a phosphate buffer as the extracting solution, followed by a cleanup step with dichloromethane to remove organic matrix interferences.
-
Isotope-labeled internal standards of glyphosate and AMPA are often added to the samples before extraction to ensure accurate quantification.
3. Cleanup and Derivatization:
-
The soil extracts often contain co-extracted interferences that can affect the analytical results. Solid-phase extraction (SPE) is a common cleanup technique. Mixed-mode SPE columns, such as Bond Elut Plexa PAX, have been shown to be effective in removing these interferences.
-
Glyphosate and AMPA are polar and non-volatile compounds, making them challenging to analyze directly by gas chromatography. Derivatization is often employed to improve their chromatographic behavior. A common derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).[10] This process is typically carried out in a borate buffer.
4. Instrumental Analysis:
-
The derivatized extracts are analyzed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[10]
-
For underivatized analysis, a Hypercarb column can be used as an alternative stationary phase in LC-MS/MS.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure selective and sensitive detection of glyphosate and AMPA. Negative ionization (ESI-) has been reported to provide a higher signal than positive ionization for these compounds.
Conclusion
The available scientific literature clearly indicates that aminomethylphosphonic acid (AMPA) is more persistent in the soil environment than its parent compound, glyphosate.[1][2][3][4] This difference in persistence is a critical factor to consider when evaluating the long-term environmental risks associated with the use of glyphosate-based herbicides. The degradation of both compounds is a complex process influenced by a multitude of site-specific environmental factors.[5][6] The analytical methods for quantifying glyphosate and AMPA in soil are well-established, though they require careful sample preparation and sophisticated instrumentation to achieve the necessary sensitivity and selectivity. Continued research into the factors influencing the persistence of both glyphosate and AMPA is essential for a comprehensive understanding of their environmental fate.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Frontiers | Glyphosate and AMPA have low mobility through different soil profiles of the prosecco wine production area: A monitoring study in north-eastern Italy [frontiersin.org]
- 6. Persistence of glyphosate and aminomethylphosphonic acid in loess soil under different combinations of temperature, soil moisture and light/darkness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of glyphosate and AMPA in freshwater and soil from agroecosystems by 9-fluorenylmethoxycarbonyl chloride derivatization and liquid chromatography - fluorescence detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to AMPA Extraction Methods from Sediments
For researchers and scientists in environmental monitoring and drug development, the accurate quantification of aminomethylphosphonic acid (AMPA), the primary degradation product of the widely used herbicide glyphosate, in sediment samples is of paramount importance. The choice of extraction method significantly impacts the recovery, sensitivity, and overall reliability of the analytical results. This guide provides an objective comparison of common AMPA extraction methods from sediments, supported by experimental data and detailed protocols.
Comparison of Extraction Method Performance
The efficiency of different extraction methods for AMPA from sediment samples varies depending on the solvent, the use of a cleanup step, and the analytical instrumentation. Below is a summary of the performance of several common methods.
| Extraction Method | Extraction Solvent/Principle | Cleanup Step | Analytical Method | Recovery (%) | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Alkaline Extraction | Potassium Hydroxide (KOH) | Solid Phase Extraction (SPE) | UHPLC-MS/MS | 70 - 120 | Not Reported | Not Reported | |
| Phosphate Buffer Extraction | Phosphate Buffer | Dichloromethane | UHPLC-MS/MS | 70 - 120 | Not Reported | Not Reported | |
| Microwave-Assisted Derivatization | Not Specified | Not Specified | LC-MS/MS | Not Reported | Not Reported | Not Reported | [1][2][3] |
| Agitation with Alkaline Solution | NaOH 0.1 M | None | HPLC-FLD | 51.6 | 0.016 | Not Reported | [4] |
| GC-MS Method | Not Specified | Not Specified | GC-MS | 70 - 120 | 0.0006 | 0.0018 | [5] |
Note: The limits of detection (LOD) and quantification (LOQ) can vary based on the specific instrumentation and matrix effects. Not all studies reported these values for sediment samples.
Experimental Workflows
The general workflow for AMPA extraction and analysis from sediment samples involves several key stages, from sample preparation to final detection. The specific steps can vary depending on the chosen method.
Detailed Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in the comparison table.
Alkaline Extraction with SPE Cleanup followed by UHPLC-MS/MS
This method utilizes a strong base to release AMPA from the sediment matrix, followed by a cleanup step to remove interfering substances before analysis.
-
Extraction:
-
Weigh a representative sample of the sediment.
-
Add a solution of potassium hydroxide (KOH) to the sample.
-
Agitate the mixture for a specified period to ensure thorough extraction.
-
Centrifuge the sample to separate the solid and liquid phases.
-
Collect the supernatant for the cleanup step.
-
-
Cleanup (Solid Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the AMPA from the cartridge using a suitable solvent.
-
-
Derivatization and Analysis:
-
The collected eluate is then subjected to derivatization with 9-fluorenyl-methyl-chloroformate (FMOC-Cl) in a borate buffer.
-
The derivatized sample is analyzed using ultra-high-pressure liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS).
-
Phosphate Buffer Extraction with Dichloromethane Cleanup followed by UHPLC-MS/MS
This method employs a phosphate buffer as a milder extractant and uses a liquid-liquid extraction step for cleanup.
-
Extraction:
-
Weigh a representative sample of the sediment.
-
Add a phosphate buffer solution to the sample.
-
Agitate the mixture to facilitate extraction.
-
Centrifuge the sample and collect the supernatant.
-
-
Cleanup (Liquid-Liquid Extraction):
-
Add dichloromethane to the supernatant to remove organic matrix interferences.
-
Shake the mixture and allow the phases to separate.
-
Collect the aqueous phase containing the AMPA.
-
-
Derivatization and Analysis:
-
Derivatize the aqueous phase with FMOC-Cl in a borate buffer.
-
Analyze the sample using UHPLC-MS/MS.
-
Microwave-Assisted Derivatization followed by LC-MS/MS
This method utilizes microwave energy to accelerate the derivatization of AMPA with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), significantly reducing the reaction time.[1][2][3]
-
Extraction:
-
The initial extraction of AMPA from the sediment is performed, though the specific solvent system is not detailed in the provided abstracts.
-
-
Derivatization:
-
Analysis:
GC-MS Method
This approach requires a derivatization step to increase the volatility of AMPA for gas chromatography analysis.
-
Extraction:
-
The specific extraction procedure from sediment is not detailed in the provided abstract, but it would precede the derivatization step.
-
-
Derivatization:
-
The extract is derivatized, often involving the addition of trifluoroacetic anhydride (TFAA) and trifluoroethanol (TFE).[5]
-
-
Analysis:
Logical Relationship of Analytical Steps
The selection of an analytical technique is intrinsically linked to the sample preparation and derivatization strategy.
References
- 1. Determination of glyphosate, aminomethylphosphonic acid, and glufosinate in river water and sediments using microwave-assisted rapid derivatization and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of glyphosate, aminomethylphosphonic acid, and glufosinate in river water and sediments using microwave-assisted rapid derivatization and LC–MS/MS - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. alanplewis.com [alanplewis.com]
- 5. Comparative Study of Glyphosate and AMPA Determination in Environmental Samples by Two Green Methods [scirp.org]
accuracy and precision of different AMPA quantification techniques
A Comprehensive Guide to the Accuracy and Precision of AMPA Receptor Quantification Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is critical for understanding synaptic plasticity, neuronal function, and the pathophysiology of various neurological disorders. The choice of quantification technique can significantly impact experimental outcomes. This guide provides an objective comparison of the performance of various AMPA receptor quantification methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research questions.
Comparison of AMPA Receptor Quantification Techniques
The selection of a suitable method for AMPA receptor quantification depends on several factors, including the specific scientific question, the required level of precision and accuracy, the nature of the biological sample, and available resources. The following table provides a comparative overview of the most common techniques.
| Technique | Principle | Sample Type | Information Provided | Throughput | Strengths | Limitations |
| Western Blotting (Immunoblotting) | Separation of proteins by size, transfer to a membrane, and detection with specific antibodies. | Cell lysates, tissue homogenates, synaptosomes | Total protein levels of AMPA receptor subunits. | Medium | Widely available, relatively inexpensive, good for relative quantification. | Semi-quantitative, can be affected by antibody specificity and linearity issues. Does not provide information on subcellular localization. |
| Immunohistochemistry (IHC) / Immunofluorescence (IF) | In situ detection of antigens in tissue sections or cells using specific antibodies. | Fixed tissue sections, cultured cells | Subcellular localization and relative abundance of AMPA receptors. | Low to Medium | Provides spatial information, allows for cell-type-specific analysis. | Often semi-quantitative, susceptible to fixation artifacts and antibody penetration issues. Quantification can be challenging. |
| FLIM-FRET Imaging | Förster Resonance Energy Transfer (FRET) combined with Fluorescence Lifetime Imaging Microscopy (FLIM) to measure molecular proximity. | Live or fixed cells expressing fluorescently tagged proteins | Subunit composition and conformational changes of AMPA receptors at the nanoscale. | Low | High spatial resolution, allows for the study of protein-protein interactions in living cells. | Requires genetic modification of proteins, complex data analysis, and specialized equipment. |
| Radioligand Binding Assays | Measures the binding of a radiolabeled ligand to its receptor. | Membrane preparations, tissue homogenates, cultured cells | Receptor density (Bmax) and ligand affinity (Kd). | High | Highly sensitive and quantitative, considered a gold standard for measuring receptor-ligand interactions.[1][2] | Use of radioactive materials, does not provide information on subcellular localization of receptors. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules to identify and quantify proteins. | Purified receptor complexes, cell lysates, tissue homogenates | Absolute or relative quantification of AMPA receptor subunits and interacting proteins. | Low to Medium | High specificity and sensitivity, can identify post-translational modifications and protein interaction partners. | Requires sophisticated equipment and complex sample preparation and data analysis. |
| Electrophysiology (Patch-Clamp) | Measures the ion flow through single or populations of ion channels. | Live neurons in brain slices or cultured cells | Functional properties of AMPA receptors, including channel conductance, open probability, and number of functional receptors at the synapse. | Low | Provides direct functional information about receptor activity with high temporal resolution. | Technically demanding, low throughput, provides information only on functional, cell-surface receptors. |
Quantitative Performance Data
The following tables summarize quantitative data for different AMPA receptor quantification techniques based on available literature.
Capillary Western Blotting Linearity
Automated capillary western blotting offers a more quantitative alternative to traditional western blotting. The linearity of the signal is a key indicator of its accuracy for quantification.
| AMPA Receptor Subunit/Related Protein | Linear Range (r²) | Reference |
| GluA1 | 0.9990 | [3] |
| GluA2 | 0.9996 | [3] |
| GluA3 | 0.9917 | [3] |
| GluA4 | 0.9841 | [3] |
| ADAR1 | 0.9994 | [3] |
| ADAR2 | 0.9994 | [3] |
| ADAR3 | 0.9991 | [3] |
| Total Protein | 0.9960 | [3] |
Electrophysiology and Immunogold Labeling Precision
Non-stationary fluctuation analysis (NSFA) of excitatory postsynaptic currents (2pEPSCs) combined with SDS-digested freeze-fracture replica labeling (SDS-FRL) allows for precise quantification of functional AMPA receptors at single synapses.
| Parameter | Value | Coefficient of Variation (CV) | Reference |
| Single-channel conductance (γ) | 11.4 ± 1.0 pS | 0.31 | [4] |
| Number of functional AMPA receptors (N) | 109 ± 16 | 0.53 | [4] |
| Peak open probability (Po, peak) | 0.62 ± 0.04 | 0.23 | [4] |
| Corrected density of functional AMPA receptors | 990 ± 40 receptors/μm² | 0.07 | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are summaries of experimental protocols for key AMPA receptor quantification techniques.
Quantitative Capillary Western Blotting
This method provides a more automated and quantitative approach compared to traditional Western blotting.[3][5]
-
Protein Extraction: Homogenize hippocampal tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to collect the supernatant containing the protein extracts.[3]
-
Protein Quantification: Determine the protein concentration of the extracts using a standard protein assay.
-
Sample Preparation: Prepare a serial dilution of a pooled lysate to determine the linear range of detection for each antibody.
-
Capillary Electrophoresis and Immunodetection: Load samples into a capillary-based western blot system. Proteins are separated by size and then immobilized in the capillary. Target proteins are detected using specific primary antibodies followed by HRP-conjugated secondary antibodies and chemiluminescent substrate.
-
Data Analysis: Quantify the chemiluminescent signal. Normalize the signal for the target protein to the total protein signal in the same lane to ensure accurate quantification.[3]
Radioligand Binding Assay
This technique is considered a gold standard for quantifying receptor density and affinity.[1][2][6]
-
Membrane Preparation: Homogenize tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer.[7]
-
Saturation Binding Assay: Incubate membrane preparations with increasing concentrations of a radiolabeled AMPA receptor ligand (e.g., [³H]AMPA) in the presence (for non-specific binding) or absence (for total binding) of a high concentration of an unlabeled competing ligand.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[7]
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the maximal number of binding sites (Bmax) and the dissociation constant (Kd).[8]
FLIM-FRET Imaging
This advanced microscopy technique allows for the investigation of AMPA receptor subunit interactions in living cells.
-
Plasmid Construction and Transfection: Generate expression plasmids encoding AMPA receptor subunits fused to donor (e.g., mEGFP) and acceptor (e.g., mCherry) fluorescent proteins. Transfect these constructs into cultured cells (e.g., HEK293 cells or neurons).
-
Cell Culture and Labeling: Culture the transfected cells under appropriate conditions. For surface receptor analysis, specific labeling with membrane-impermeant dyes can be used.
-
FLIM-FRET Microscopy: Acquire fluorescence lifetime images using a confocal or two-photon microscope equipped with a pulsed laser and time-correlated single-photon counting (TCSPC) electronics.
-
Data Analysis: Analyze the fluorescence lifetime decay curves to determine the lifetime of the donor fluorophore in the presence and absence of the acceptor. Calculate the FRET efficiency to quantify the interaction between the tagged subunits.[9]
Visualizations
AMPA Receptor Signaling Pathway
The following diagram illustrates a key signaling pathway initiated by AMPA receptor activation, leading to changes in gene expression. AMPA receptor stimulation can activate the Src-family tyrosine kinase Lyn, which in turn activates the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to increased expression of brain-derived neurotrophic factor (BDNF).[10][11][12]
Caption: AMPA Receptor-Mediated Signaling Cascade.
Experimental Workflow for Quantitative Western Blotting
This diagram outlines the key steps in performing a quantitative western blot for AMPA receptor analysis.
References
- 1. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 2. Receptor-Ligand Binding Assays [labome.com]
- 3. Quantification of AMPA receptor subunits and RNA editing-related proteins in the J20 mouse model of Alzheimer’s disease by capillary western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Number and Density of AMPA Receptors in Single Synapses in Immature Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of AMPA receptor subunits and RNA editing-related proteins in the J20 mouse model of Alzheimer's disease by capillary western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. AMPA Receptors in Synaptic Plasticity, Memory Function, and Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assembly of AMPA receptors: mechanisms and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Proficiency Testing Schemes for Aminomethylphosphonic acid (AMPA) Analysis
For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical measurements is paramount. Proficiency testing (PT) is a critical component of a robust quality assurance system, providing an external and objective assessment of a laboratory's performance. This guide offers a comparative overview of available proficiency testing schemes for the analysis of aminomethylphosphonic acid (AMPA), the primary metabolite of the widely used herbicide glyphosate.
Overview of Major Proficiency Testing Providers
Several organizations worldwide offer proficiency testing schemes that include AMPA in their scope of analytes. These schemes are essential for laboratories seeking to validate their analytical methods, comply with regulatory requirements (such as ISO/IEC 17025 accreditation), and benchmark their performance against a global peer group. The primary providers identified are Fapas (a brand of Fera Science Ltd.), LGC AXIO Proficiency Testing, TestQual, the European Union Reference Laboratory for Single Residue Methods (EURL-SRM), and BIPEA.
These providers offer PTs for AMPA across a variety of matrices relevant to food safety and environmental monitoring. The selection of a suitable scheme depends on a laboratory's specific needs, including the matrices they routinely analyze and the regulatory frameworks they operate under.
Comparison of Proficiency Testing Schemes for AMPA Analysis
While detailed performance data from PT schemes are often confidential to participating laboratories, this guide provides a comparison based on publicly available information regarding the scope, methodology, and reporting of these programs.
| Feature | Fapas (Fera Science Ltd.) | LGC AXIO Proficiency Testing | TestQual | EURL-SRM | BIPEA |
| Matrices Offered | Grain flour, Maize flour, Chickpeas, Barley Flour, Lemon Purée[1] | Grain flour (Barley)[2][3] | Avocado, Lettuce, Wheat flour, Peanut[4][5][6][7] | Strawberry Purée, Maize Flour[8] | Water (Drinking, Surface, Waste)[4][9][10] |
| Frequency | Typically annual or as per program schedule[1] | Multiple rounds per year across various schemes[11][12] | Multiple rounds per year with a published calendar[5][6] | Annual proficiency tests[13] | Multiple rounds per year with a published schedule[9] |
| Accreditation | UKAS accredited to ISO/IEC 17043[1] | UKAS accredited to ISO/IEC 17043[11] | Accredited by ENAC to ISO/IEC 17043 for many schemes[14] | Accredited by DAkkS according to EN ISO/IEC 17043[13] | COFRAC accredited for many of its PT programs. |
| Performance Evaluation | z-scores based on assigned values and a predetermined standard deviation for proficiency assessment (σp)[15] | Performance scoring using z-scores[11] | z-scores calculated from the assigned value and a target standard deviation.[4] Results are deemed satisfactory if |z| ≤ 2.[16] | z-scores are used for performance evaluation.[17] | Performance evaluation is typically based on z-scores.[18] |
| Reporting | Confidential reports with clear feedback and method comparisons are provided to participants.[1] | Secure online portal (PORTAL) for results submission and report access.[11] | Customized reports (global and individual) are available to participants.[14][19] | Comprehensive final reports are published on their website.[17] | Reports are provided to participants detailing their performance.[9] |
Experimental Protocols and Analytical Methods
The analysis of AMPA is challenging due to its high polarity and small molecular size. The most commonly employed analytical technique by laboratories participating in these PT schemes is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[5][20]
Sample Preparation
Effective sample preparation is crucial for accurate AMPA analysis. The QuPPe (Quick Polar Pesticides) method is a widely adopted extraction procedure for polar pesticides like AMPA in food matrices.[19][21] This method generally involves extraction with methanol acidified with formic acid, followed by a cleanup step using solid-phase extraction (SPE) to remove matrix interferences.
Derivatization
Due to the poor retention of AMPA on conventional reversed-phase LC columns, derivatization is a common strategy to improve its chromatographic behavior and detection sensitivity. A widely used derivatizing agent is 9-fluorenylmethylchloroformate (FMOC-Cl).[5][17]
LC-MS/MS Conditions
The specific LC-MS/MS parameters, including the type of column, mobile phase composition, and mass spectrometer settings, are typically developed and validated by the individual participating laboratories. PT providers generally do not prescribe a specific method but rather assess the laboratory's performance using their chosen in-house or standard method.
Workflow of Proficiency Testing Participation
The process of participating in an AMPA proficiency testing scheme follows a well-defined workflow, ensuring a standardized and objective evaluation of laboratory performance.
Performance Evaluation Explained
The performance of participating laboratories in PT schemes is typically evaluated using z-scores.[22][23] A z-score is a dimensionless number that indicates how many standard deviations a laboratory's result is from the assigned value.
The formula for calculating a z-score is:
z = (x - X) / σ
Where:
-
x is the result reported by the participating laboratory.
-
X is the assigned value, which is the best available estimate of the true concentration of AMPA in the test material. This is often determined by a consensus of the results from all participating laboratories.[4]
-
σ (sigma) is the standard deviation for proficiency assessment, which is a pre-established value that reflects the expected level of precision for the analysis.[15]
The interpretation of z-scores is generally as follows:
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance (warning signal)
-
|z| ≥ 3: Unsatisfactory performance (action signal)
Laboratories that receive unsatisfactory scores are expected to investigate the root cause of the deviation and implement corrective actions to improve their analytical performance.
Conclusion
Participation in proficiency testing schemes is an indispensable practice for any laboratory conducting AMPA analysis. It provides a vital external quality control measure, ensuring the reliability of analytical data used for food safety assessments, environmental monitoring, and research. While specific performance data from providers like Fapas and LGC AXIO are not always publicly accessible, the information available on their scope, methodologies, and evaluation criteria allows laboratories to make informed decisions when selecting a scheme. By regularly participating in these programs, laboratories can demonstrate their competence, maintain high standards of quality, and contribute to the overall confidence in analytical measurements within the scientific community.
References
- 1. fapas.com [fapas.com]
- 2. Pesticides Proficiency Testing | LGC Standards [lgcstandards.com]
- 3. Buy Online Proficiency Testing Food Chemistry (QFCS) - 807 - Glyphosate and AMPA - Grain flour | LGC Standards [lgcstandards.com]
- 4. Proficiency testing programs WATERS - Bipea [bipea.org]
- 5. mdpi.com [mdpi.com]
- 6. TestQual [testqual.com]
- 7. TestQual [testqual.com]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. extranet.bipea.org [extranet.bipea.org]
- 10. extranet.bipea.org [extranet.bipea.org]
- 11. documents.lgcstandards.com [documents.lgcstandards.com]
- 12. LGC AXIO Proficiency Testing | 2025 Catalogue [rapidmicrobiology.com]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
- 14. TestQual [testqual.com]
- 15. fapas.com [fapas.com]
- 16. researchgate.net [researchgate.net]
- 17. extranet.bipea.org [extranet.bipea.org]
- 18. extranet.bipea.org [extranet.bipea.org]
- 19. TestQual [testqual.com]
- 20. researchgate.net [researchgate.net]
- 21. Improved Analysis of Glyphosate, Aminomethylphosphonic Acid, and Other Highly Polar Pesticides and Metabolites via the QuPPe Method by Employing Ethylenediaminetetraacetic Acid and IC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. eurachem.org [eurachem.org]
- 23. rsc.org [rsc.org]
AMPA in Agricultural Soils: A Comparative Analysis of Conventional vs. Organic Farming
For Immediate Release
A comprehensive review of aminomethylphosphonic acid (AMPA) levels in agricultural soils reveals significant disparities between conventional and organic farming practices. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of AMPA persistence, detection methodologies, and the biological pathways governing its presence in the environment.
AMPA is the primary degradation product of glyphosate, the most widely used herbicide globally. Its presence in soil is a key indicator of historical and current glyphosate application. Due to its persistence, which can exceed that of its parent compound, AMPA is a molecule of significant environmental interest.[1][2] This guide provides a comparative analysis of AMPA concentrations in soils from conventional and organic farming systems, details the analytical methods for its detection, and illustrates its degradation pathway.
Quantitative Data Summary
Direct, side-by-side quantitative comparisons of AMPA concentrations in certified organic versus conventional farming soils under identical environmental conditions are not extensively available in the reviewed literature. However, a strong inference of lower AMPA levels in organic soils can be drawn from the prohibition of synthetic herbicides like glyphosate in organic agriculture and general pesticide residue studies.[3] Organically grown foods, for instance, typically contain pesticide residues only one-third as often as conventionally grown foods.[1]
The following table presents data from conventional agricultural systems with varying intensities of glyphosate use, which can serve as a proxy for AMPA levels in conventional farming. It is expected that AMPA concentrations in certified organic soils would be significantly lower, likely at or below the limit of detection, unless contaminated by historical pesticide use.[[“]][5]
| Agricultural System | Crop | Mean AMPA Concentration (mg/kg) | Range of AMPA Concentration (mg/kg) | No. of Samples with AMPA |
| Technified Agroecosystem (Conventional)[6] | Soybean | 0.35 ± 0.11 | 0.05 - 0.66 | 17 |
| Semi-technified Agroecosystem (Conventional)[6] | Maize | 0.08 ± 0.01 | 0.06 - 0.11 | 8 |
| European Agricultural Topsoils (Conventional) | Various | Not specified | Up to 2.0 | 42% of 317 samples |
| Australian Cropping Soils (Conventional)[7] | Grains | Not specified | 0.05 - 1.2 | All samples |
| Brazilian Field Crop Soils (Conventional)[8] | Various | 0.17 ± 0.16 | Up to 0.98 | Ubiquitously detected |
Note: The data for technified and semi-technified agroecosystems illustrates how AMPA concentrations can differ within conventional farming based on herbicide application intensity.
Glyphosate Degradation and AMPA Formation
The primary mechanism for the formation of AMPA in soil is the microbial degradation of glyphosate.[1] This process is influenced by various soil properties, including microbial community composition and activity, which can differ between conventional and organic systems.[9]
Caption: Microbial degradation of glyphosate to AMPA and glyoxylate in soil.
Experimental Protocols
The standard and most reliable method for the quantification of AMPA in soil is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[10] This technique offers high sensitivity and selectivity.
Sample Preparation and Extraction (Example Protocol)
This protocol is a synthesis of methodologies described in the literature.[11][12]
-
Soil Sampling: Collect soil samples from the desired depth (e.g., 0-20 cm).
-
Homogenization: Air-dry and sieve the soil samples to ensure homogeneity.
-
Extraction:
-
Weigh 5.0 g of the soil sample into a centrifuge tube.
-
Add an internal standard solution (e.g., ¹³C,¹⁵N-labeled AMPA) to correct for matrix effects.
-
Add 10 mL of an extraction solution (e.g., 0.6 M KOH or a phosphate buffer solution).
-
Shake the mixture for a specified period (e.g., 2 hours).
-
Use sonication to enhance extraction efficiency (e.g., 30 minutes).
-
-
Cleanup:
-
Centrifuge the sample to separate the soil particles from the extract.
-
Filter the supernatant.
-
For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.
-
-
Derivatization (if required): Some methods involve derivatization with a reagent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to improve chromatographic separation and detection.[11][13]
LC-MS/MS Analysis
-
Chromatographic Separation:
-
An aliquot of the prepared extract is injected into an LC system.
-
Separation is typically achieved using a specialized column, such as a Hypercarb or a mixed-mode column, designed for polar analytes.[14]
-
-
Mass Spectrometric Detection:
-
The eluent from the LC column is introduced into a tandem mass spectrometer.
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification of AMPA.
-
Caption: General workflow for the analysis of AMPA in soil samples.
Conclusion
References
- 1. advocacy.consumerreports.org [advocacy.consumerreports.org]
- 2. media.neliti.com [media.neliti.com]
- 3. Case Study: Organic vs. Conventional Farming – A Comparative Analysis [humicfactory.com]
- 4. consensus.app [consensus.app]
- 5. pubs.acs.org [pubs.acs.org]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. research.wur.nl [research.wur.nl]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Isolation, Biochemical and Genomic Characterization of Glyphosate Tolerant Bacteria to Perform Microbe-Assisted Phytoremediation [frontiersin.org]
- 13. Determination of glyphosate and AMPA in freshwater and soil from agroecosystems by 9-fluorenylmethoxycarbonyl chloride derivatization and liquid chromatography - fluorescence detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
A Comparative Analysis of AMPA and Glyphosate Bioaccumulation in Aquatic Environments
An objective comparison of the bioaccumulation potential of aminomethylphosphonic acid (AMPA) and its parent compound, glyphosate, in aquatic organisms, supported by experimental data.
The widespread use of glyphosate-based herbicides has led to the frequent detection of both glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA), in aquatic ecosystems.[1] While glyphosate is known for its herbicidal properties, the environmental fate and toxicological profile of AMPA are also of significant concern.[2][3] This guide provides a comparative assessment of the bioaccumulation of these two compounds in aquatic organisms, drawing on available experimental data to inform researchers, scientists, and drug development professionals.
Environmental Persistence and Bioavailability
AMPA generally exhibits greater persistence in the environment compared to glyphosate. It has a longer half-life in soil and is detected more frequently in freshwater, sediment, and suspended particulate matter.[1][4] Specifically, AMPA has been found in 67.5% of such samples, compared to 17.5% for glyphosate.[1] This higher persistence can lead to prolonged exposure for aquatic organisms. Both glyphosate and AMPA are water-soluble, which traditionally suggests a low potential for bioaccumulation.[5] However, experimental studies have demonstrated that these substances can indeed accumulate in the tissues of aquatic organisms.[5]
Bioaccumulation Data: A Comparative Overview
Recent studies have begun to quantify the bioaccumulation of glyphosate and AMPA in aquatic species. The Bioconcentration Factor (BCF), which measures the accumulation of a chemical in an organism from the surrounding water, is a key metric in these assessments.
A study on brown trout (Salmo trutta f. fario) provides direct comparative data on the BCFs for both glyphosate and AMPA under varying temperatures and exposure concentrations.
Table 1: Bioconcentration Factors (BCFs) of Glyphosate and AMPA in Brown Trout (Salmo trutta f. fario) [5]
| Compound | Temperature (°C) | Exposure Concentration (µg/L) | Bioconcentration Factor (BCF) |
| Glyphosate | 7 | 56 | 0.32 |
| 7 | 560 | 0.08 | |
| 7 | 5,600 | 0.04 | |
| 15 | 56 | 1.13 | |
| 15 | 560 | 0.32 | |
| 15 | 5,600 | 0.07 | |
| AMPA | 7 | 3,666 | 0.05 |
| 15 | 3,666 | 0.07 |
The data indicate that BCF values for both compounds are influenced by temperature and exposure concentration. Notably, the BCF for glyphosate was significantly higher at 15°C compared to 7°C, suggesting that temperature plays a crucial role in its uptake and accumulation.[5] Furthermore, for glyphosate, the BCF decreased as the exposure concentration increased.[5] While the study provides a single data point for AMPA at each temperature, it suggests a lower bioaccumulation potential compared to glyphosate under the tested conditions.[5]
Experimental Protocols
The following is a summary of the methodology used to determine the bioconcentration of glyphosate and AMPA in brown trout (Salmo trutta f. fario).[5][6]
Test Organisms:
Exposure Conditions:
-
Fish were exposed to different concentrations of glyphosate (56 µg/L, 560 µg/L, and 5,600 µg/L), a formulation of glyphosate (Roundup® LB Plus), and AMPA (3,666 µg/L, equimolar to the highest glyphosate concentration).[5][6]
-
The experiments were conducted at two different temperatures: 7°C and 15°C.[5]
-
A 12:12 hour light/dark cycle was maintained for the duration of the exposure, which lasted for two, three, or four weeks.[5][6]
Sample Analysis:
-
At the end of the exposure period, tissue samples (muscle, head, backbone, and caudal fin) were collected.[5]
-
The concentrations of glyphosate and AMPA in the tissue samples were determined using liquid chromatography coupled to mass spectrometry (LC-MS/MS).[5]
Bioconcentration Factor (BCF) Calculation:
-
The BCF was calculated as the ratio of the concentration of the chemical in the fish tissue (µg/kg wet weight) to the concentration of the chemical in the water (µg/L).
Visualizing the Comparison and Experimental Process
To better illustrate the relationship between glyphosate and AMPA and the typical workflow for a bioaccumulation study, the following diagrams are provided.
Comparative pathway of glyphosate and AMPA bioaccumulation.
A typical experimental workflow for assessing bioaccumulation.
Conclusion
The available data, primarily from studies on brown trout, suggest that both glyphosate and its metabolite AMPA have a low potential for bioaccumulation in aquatic organisms.[5] However, environmental factors, particularly temperature, can significantly influence the bioconcentration of glyphosate.[5] AMPA appears to have a lower BCF than glyphosate under the conditions tested so far.[5] Given AMPA's greater persistence in aquatic environments, its potential for long-term, low-level exposure warrants further investigation.[1][4] Future research should focus on a broader range of aquatic species and environmental conditions to develop a more comprehensive understanding of the comparative bioaccumulation risks of these two widely distributed compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Review of Glyphosate-Based Herbicide and Aminomethylphosphonic Acid (AMPA): Environmental and Health Impacts [mdpi.com]
- 4. The Fate of Glyphosate and AMPA in a Freshwater Endorheic Basin: An Ecotoxicological Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of glyphosate, its metabolite AMPA, and the glyphosate formulation Roundup® on brown trout (Salmo trutta f. fario) gut microbiome diversity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Co-determination of Glyphosate and AMPA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the simultaneous determination of glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA). The performance of various techniques is evaluated based on supporting experimental data, with detailed methodologies provided for key experiments.
Introduction
Glyphosate is the most widely used broad-spectrum herbicide globally. Its primary metabolite, AMPA, is also of environmental and toxicological concern. Due to their high polarity, low volatility, and lack of a chromophore, the simultaneous analysis of glyphosate and AMPA in various matrices presents analytical challenges.[1][2][3] This guide compares the most common and effective analytical techniques for their co-determination, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Workflow for Glyphosate and AMPA Analysis
The general workflow for the analysis of glyphosate and AMPA involves several key steps from sample collection to data analysis. The specific procedures within each step can vary significantly depending on the chosen analytical method and the sample matrix.
Caption: General workflow for the analysis of glyphosate and AMPA.
Method Comparison
The choice of analytical method for glyphosate and AMPA determination depends on factors such as the required sensitivity, sample matrix, available instrumentation, and whether derivatization is acceptable.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is currently the most widely used technique for the analysis of glyphosate and AMPA due to its high sensitivity and selectivity.[4] It can be performed with or without a derivatization step.
-
Direct Analysis (Without Derivatization): Recent advancements in LC column technology and MS instrumentation allow for the direct analysis of these polar compounds.[5][6] This approach simplifies sample preparation and reduces analysis time.
-
Analysis with Derivatization: Derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) increases the hydrophobicity of glyphosate and AMPA, improving their retention on conventional reversed-phase LC columns and enhancing ionization efficiency.[1][7][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS methods are also employed for glyphosate and AMPA analysis, but they necessitate a derivatization step to increase the volatility of the analytes.[9] Common derivatizing agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trifluoroacetic anhydride (TFAA) in combination with trifluoroethanol (TFE).[9][10][11]
Capillary Electrophoresis (CE)
Capillary electrophoresis offers an alternative for the separation of these charged analytes. It provides high separation efficiency and short analysis times.[12] Detection is often achieved by coupling CE with mass spectrometry or using indirect fluorescence or electrochemiluminescence detection.[12][13]
Quantitative Data Summary
The following tables summarize the performance of different analytical methods for the co-determination of glyphosate and AMPA in various matrices.
Table 1: Performance of LC-MS/MS Methods
| Method | Matrix | Derivatization | LOQ (µg/L or µg/kg) | Recovery (%) | Reference |
| LC-MS/MS | Cereals | None | 10 (ppb) | Not Specified | |
| LC-MS/MS | Drinking Water | None | 0.01 (µg/L) | Not Specified | [6] |
| LC-MS/MS | Water | FMOC-Cl | 0.01 (µg/L) | Not Specified | [3] |
| LC-MS/MS | Beebread | FMOC-Cl | Glyphosate: 10, AMPA: 5 (µg/kg) | 76-111 | [14] |
| LC-MS/MS | Tea | None | Not Specified | Not Specified | [15] |
| LC-MS/MS | Milk | None | 10 (µg/L) | 89-107 | [16] |
| LC-MS/MS | Urine | None | 0.1 (µg/L) | 89-107 | [16] |
| HPLC-DAD | Water | FMOC-Cl | 1000-8000 (µg/L) | Not Specified | [17] |
| HPLC-ICP-MS/MS | Water | None | 27-218 (glyphosate), 18-143 (AMPA) (µg/L) | Not Specified | [17] |
Table 2: Performance of GC-MS Methods
| Method | Matrix | Derivatization | LOD (µg/L or mg/kg) | LOQ (µg/L or mg/kg) | Recovery (%) | Reference |
| GC-MS | Water | TFAA/TFE | Glyphosate: 0.67, AMPA: 0.15 (µg/L) | Glyphosate: 2.02, AMPA: 0.45 (µg/L) | 70-120 | [2] |
| GC-MS | Soil/Sediment | TFAA/TFE | Glyphosate: 0.0027, AMPA: 0.0006 (mg/kg) | Glyphosate: 0.0081, AMPA: 0.0018 (mg/kg) | 70-120 | [2] |
| GC-MS/MS | Urine | TFAA/TFE | Not Specified | 0.1 (µg/L) | Not Specified | [10] |
Table 3: Performance of Capillary Electrophoresis Methods
| Method | Matrix | Detection | LOD (µg/mL) | Reference |
| CE | Water | ECL | Glyphosate: 0.06, AMPA: 4.04 | [12] |
| CE | Soybeans | ECL | Glyphosate: 0.6 (µg/g) | [12] |
Experimental Protocols
LC-MS/MS without Derivatization (Direct Analysis)
This protocol is based on the method for analyzing glyphosate and AMPA in cereals.[5][18]
-
Sample Extraction:
-
Weigh 5 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and let it stand for 30 minutes to 2 hours.
-
Add 10 mL of methanol containing 1% v/v formic acid.
-
Shake vigorously for a specified time.
-
Centrifuge the sample.
-
-
Sample Cleanup:
-
The supernatant can be cleaned up using solid-phase extraction (SPE) or ultrafiltration.[5] A common SPE sorbent is a hydrophilic-lipophilic balanced (HLB) polymer.
-
-
LC-MS/MS Analysis:
-
LC Column: An ion-exchange polymer-based column stable at high pH is recommended.[5][18]
-
Mobile Phase: A gradient using water and ammonium carbonate at pH 9 is often used to ensure proper ionization of glyphosate and AMPA for negative electrospray ionization (ESI) detection.[5][18]
-
MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. For glyphosate, the precursor ion is m/z 168, and for AMPA, it is m/z 110.[19]
-
LC-MS/MS with FMOC-Cl Derivatization
This protocol is a generalized procedure based on several sources.[1][7][8][20]
-
Sample Extraction:
-
Extract glyphosate and AMPA from the sample using an aqueous solution, often with the addition of an acid or a buffer.
-
-
Derivatization:
-
Adjust the pH of the extract to be alkaline (typically pH 9-11) using a borate buffer.[1]
-
Add a solution of FMOC-Cl in a water-miscible organic solvent (e.g., acetonitrile).
-
Allow the reaction to proceed for a specified time (e.g., 1 hour) at room temperature or with gentle heating.[20]
-
Quench the reaction and remove excess FMOC-Cl by washing with a non-polar solvent like diethyl ether.[20]
-
-
LC-MS/MS Analysis:
-
LC Column: A standard C18 reversed-phase column can be used for the separation of the FMOC derivatives.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is typically used.
-
MS Detection: The mass spectrometer is operated in MRM mode. The precursor ions for the FMOC derivatives of glyphosate and AMPA are monitored.
-
GC-MS with Derivatization
This protocol is based on the derivatization of glyphosate and AMPA for GC-MS analysis.[9][10]
-
Sample Extraction and Cleanup:
-
Extract the analytes from the sample matrix.
-
The extract is typically dried completely before derivatization.
-
-
Derivatization:
-
Add a mixture of trifluoroacetic anhydride (TFAA) and trifluoroethanol (TFE) to the dried extract.[10]
-
Heat the mixture to facilitate the reaction. This converts glyphosate and AMPA into their volatile trifluoroacetylated and esterified derivatives.
-
-
GC-MS Analysis:
-
GC Column: A standard non-polar or medium-polarity capillary column is used for separation.
-
MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode to detect the characteristic fragment ions of the derivatized analytes.
-
Capillary Electrophoresis with Electrochemiluminescence Detection
This protocol is based on the method described for the analysis of glyphosate and AMPA in water and soybeans.[12]
-
Sample Pretreatment:
-
For water samples, filtration may be sufficient.
-
For solid samples like soybeans, an extraction step is required.
-
-
CE Separation:
-
Capillary: A fused-silica capillary is used.
-
Background Electrolyte: A sodium phosphate buffer at a high pH (e.g., pH 9.0) is used to achieve complete separation of glyphosate and AMPA.
-
Separation Voltage: A high voltage (e.g., 21 kV) is applied across the capillary.
-
-
ECL Detection:
-
The separated analytes are detected using an electrochemiluminescence detector with a suitable reagent, such as Ru(bpy)32+.
-
References
- 1. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study of Glyphosate and AMPA Determination in Environmental Samples by Two Green Methods [scirp.org]
- 3. fimek.edu.rs [fimek.edu.rs]
- 4. mdpi.com [mdpi.com]
- 5. LC/MS/MS Method for Determination of Glyphosate, AMPA, and Glufosinate in Cereals [sigmaaldrich.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. dfba632ed2.clvaw-cdnwnd.com [dfba632ed2.clvaw-cdnwnd.com]
- 10. series.publisso.de [series.publisso.de]
- 11. medcraveonline.com [medcraveonline.com]
- 12. Analysis of glyphosate and aminomethylphosphonic acid by capillary electrophoresis with electrochemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. repozytorium.piwet.pulawy.pl [repozytorium.piwet.pulawy.pl]
- 15. Determination of Glyphosate, Glufosinate, and AMPA in tea [merckmillipore.com]
- 16. scilit.com [scilit.com]
- 17. scielo.br [scielo.br]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Determination of AMPA and Glufosinate
For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate and efficient quantification of aminomethylphosphonic acid (AMPA) and glufosinate is critical. AMPA is a primary degradation product of the widely used herbicide glyphosate, while glufosinate is another significant herbicide. Their presence in various matrices, from environmental samples to food products, necessitates robust analytical methodologies. This guide provides a comparative overview of prevalent analytical techniques, supported by experimental data and detailed protocols.
Quantitative Performance of Analytical Methods
The selection of an analytical method for AMPA and glufosinate is often dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The most common and powerful technique for the analysis of these polar, non-volatile compounds is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The table below summarizes the performance of various LC-MS/MS methods, highlighting key validation parameters.
| Analytical Method | Matrix | Analyte(s) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Citation |
| LC-MS/MS (Direct Injection) | Drinking Water | Glyphosate, AMPA, Glufosinate | 0.01 µg/L | 82-110 | <16 | [1] |
| LC-MS/MS (Direct Injection) | Cereals | Glyphosate, AMPA, Glufosinate | 100 ppb (spiked level) | Not Specified | Not Specified | [2] |
| LC-MS/MS (Derivatization with FMOC-Cl) | Water | Glyphosate, AMPA, Glufosinate | 0.02 µg/L (spiked level) | Not Specified | Not Specified | [3] |
| LC-MS/MS (Derivatization) | Biological Specimens (Plasma, Urine) | Glyphosate, AMPA, Glufosinate, MPPA | 0.05 µg/mL | Not Specified | Not Specified | [4] |
| LC-MS/MS (MIP-SPE and Derivatization) | Beebread | Glyphosate, AMPA, Glufosinate | 5-10 µg/kg | 76-111 | ≤ 18 | [5][6][7] |
| LC-MS/MS (Lyophilization) | Water | Glyphosate, AMPA, Glufosinate | 0.0025 µg L-1 | Not Specified | Not Specified | [8] |
| LC-MS/MS (Microwave-Assisted Derivatization) | River Water & Sediments | Glyphosate, AMPA, Glufosinate | 7.8 ng/L (Water), 0.78 ng/g (Sediments) | Not Specified | Not Specified | [9] |
| LC-MS/MS (Direct Injection) | Milk | Glyphosate, AMPA, Glufosinate | 0.025 µg/g (fortification level) | 84-111 | < 8 | [10] |
| Online SPE-LC-MS/MS (Derivatization) | Honey | Glyphosate, AMPA, Glufosinate | 1 µg kg-1 | 95.2-105.3 | 1.6-7.2 | [11] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are protocols for two common approaches: direct analysis and analysis with derivatization.
Protocol 1: Direct Analysis of AMPA and Glufosinate in Water by LC-MS/MS
This method is advantageous due to its simplicity and speed, avoiding the time-consuming derivatization step.
1. Sample Preparation:
-
Collect water samples in polypropylene tubes.[6]
-
For drinking water, samples can often be injected directly into the LC-MS/MS system.[1]
-
For more complex water matrices, filtration through a 0.22 µm filter may be necessary.[3]
-
Isotopically labeled internal standards (e.g., Glyphosate-13C2,15N, AMPA-13C,15N, D2, and glufosinate-D3) are added to the sample prior to analysis to ensure accuracy.[1]
2. LC-MS/MS Analysis:
-
Chromatography: Utilize a specialized column designed for polar pesticides, such as an Anionic Polar Pesticide Column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[1][12]
-
Mobile Phase: A typical mobile phase setup involves a gradient of water and an organic solvent (e.g., acetonitrile) with additives like formic acid to ensure proper ionization.[12]
-
Mass Spectrometry: Employ a tandem quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[2] Monitor specific multiple reaction monitoring (MRM) transitions for each analyte and internal standard to ensure selective and sensitive detection.[12] For AMPA, a common quantifier transition is 110→81 m/z with a qualifier ion of 63 m/z.[13]
Protocol 2: Analysis of AMPA and Glufosinate with FMOC-Cl Derivatization
Derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) is a widely used technique to decrease the polarity of AMPA and glufosinate, thereby improving their retention on reversed-phase chromatography columns.[1]
1. Sample Preparation and Derivatization:
-
For water samples, transfer a known volume (e.g., 4 mL) into a polypropylene tube.[3]
-
Add an internal standard solution, followed by a borate buffer to create alkaline conditions necessary for the derivatization reaction.[3][14]
-
The addition of ethylenediaminetetraacetic acid (EDTA) can be critical to chelate metal ions that may interfere with the analysis.[14]
-
Introduce the derivatizing agent, FMOC-Cl solution in acetonitrile, and incubate the mixture.[3] Incubation can be performed at 37°C for 2 hours or optimized for shorter times using microwave assistance (less than 2.5 minutes).[3][9]
-
After incubation, acidify the sample (e.g., with phosphoric acid) to stop the reaction.[3]
2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
To remove excess derivatization reagent and other matrix components, a solid-phase extraction step using a cartridge like Oasis HLB is often employed.[5][13]
-
Condition the SPE cartridge with methanol and an appropriate buffer.[2]
-
Load the derivatized sample onto the cartridge and then elute the analytes of interest.
3. LC-MS/MS Analysis:
-
Chromatography: A standard C18 reversed-phase column can be used for the separation of the derivatized analytes.
-
Mass Spectrometry: A tandem quadrupole mass spectrometer in ESI negative mode is typically used for detection.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Comparative workflow of direct vs. derivatization-based analysis.
Caption: Metabolic degradation of Glyphosate to AMPA.
Caption: Co-analysis of Glufosinate and AMPA in analytical methods.
References
- 1. waters.com [waters.com]
- 2. LC/MS/MS Method for Determination of Glyphosate, AMPA, and Glufosinate in Cereals [sigmaaldrich.com]
- 3. lcms.cz [lcms.cz]
- 4. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Method of Glyphosate, AMPA, and Glufosinate Ammonium Determination in Beebread by Liquid Chromatography—Tandem Mass Spectrometry after Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An ultrasensitive LC-MS/MS method for the determination of glyphosate, AMPA and glufosinate in water - analysis of surface and groundwater from a hydrographic basin in the Midwestern region of Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of glyphosate, aminomethylphosphonic acid, and glufosinate in river water and sediments using microwave-assisted rapid derivatization and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct Determination of Glyphosate, Glufosinate, and AMPA in milk by Liquid chromatography/tandem mass spectrometry | Journal of Regulatory Science [regsci-ojs-tamu.tdl.org]
- 11. [PDF] Determination of glyphosate, AMPA, and glufosinate in honey by online solid-phase extraction-liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of Methylaminomethylphosphonic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount to laboratory safety and environmental responsibility. Methylaminomethylphosphonic acid, a corrosive and hazardous compound, requires strict adherence to established protocols to mitigate risks. This guide provides essential, step-by-step information for its proper disposal, from personal protective measures to waste containment and professional removal.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. This compound is classified as a corrosive solid that can cause severe skin burns and eye damage, and is harmful if swallowed.[1][2][3]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye/Face | Tight-sealing safety goggles with side-shields or a face shield.[4][5] | Protects against dust, splashes, and direct contact with the corrosive material. |
| Hand | Chemical-resistant, impervious gloves (e.g., butyl rubber).[4][6] Gloves must be inspected prior to use.[1][2] | Prevents skin contact and chemical burns. |
| Body | Impervious protective clothing, such as a chemical-resistant apron or coveralls.[4][5][7] | Protects the body from spills and contamination. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated or ventilation is inadequate.[4][5] | Prevents inhalation of harmful dust or aerosols. |
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1][2]
Step-by-Step Disposal and Decontamination Procedures
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Direct disposal into drains or general waste is strictly prohibited.[2][7]
-
Containment: Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, clearly labeled, and sealed container.[7]
-
Container Material: The container must be compatible with acidic and corrosive materials. Avoid using metal containers.[7]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[2][4]
In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination.
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.[1][4]
-
Containment:
-
Dry Spills: Gently cover the spill to avoid dust formation.[8] Carefully sweep or shovel the material into a suitable, closed container for disposal.[1][2][4]
-
Liquid Spills: Use an inert absorbent material, such as sand, vermiculite, or sweeping compound, to soak up the spill.[7][8] Collect the absorbent material and place it into a sealed container for disposal.[7][8]
-
-
Decontamination:
-
Clean the spill area thoroughly.[7] Surfaces and equipment can be decontaminated by scrubbing with alcohol.[5]
-
For a more robust decontamination, a suitable decontamination solution can be applied, allowed to react, and then collected with an absorbent material.[8]
-
Collect all cleaning materials and rinsate as hazardous waste.[7][8]
-
Empty containers that have held this compound must be treated as hazardous waste.[1] They should be triple-rinsed with a suitable solvent, and the rinsate collected for disposal as chemical waste.[7]
Professional Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial waste generation to final professional handling.
Experimental Protocols Cited
The information provided in this guide is based on established safety data sheets and chemical handling procedures. No experimental protocols for the neutralization or degradation of this compound are recommended for on-site execution by laboratory personnel. The standard and safest protocol is to engage a licensed professional waste disposal service that can perform high-temperature incineration with appropriate scrubbing equipment.[1] This ensures complete destruction of the compound and minimizes environmental impact.
References
- 1. opcw.org [opcw.org]
- 2. bio.vu.nl [bio.vu.nl]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. benchchem.com [benchchem.com]
- 8. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
Essential Safety and Operational Guide for Handling Methylaminomethylphosphonic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Methylaminomethylphosphonic acid. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical in a laboratory setting.
Data Presentation: Personal Protective Equipment (PPE) and Safety Measures
While specific occupational exposure limits for this compound have not been established by major regulatory bodies, the following table summarizes the recommended personal protective equipment and safety measures based on its classification as a corrosive solid that is harmful if swallowed and causes severe skin and eye damage.[1]
| Category | Item | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | Certified and properly functioning | To contain corrosive dust and potential vapors, minimizing inhalation exposure.[2] |
| Eyewash Station & Safety Shower | Readily accessible and in close proximity to the workstation | For immediate decontamination in case of accidental exposure.[3] | |
| Hand Protection | Chemically Resistant Gloves | Nitrile or Butyl rubber. Inspect for integrity before each use. | To prevent skin contact and burns.[2][4] For direct or prolonged contact, thicker gloves are recommended. |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles. | To protect against splashes and airborne particles, preventing severe eye damage.[2] |
| Body Protection | Laboratory Coat & Apron | Long-sleeved, buttoned lab coat. A chemical-resistant apron is recommended for added protection.[2][3] | To protect skin and clothing from contamination. |
| Respiratory Protection | Respirator | NIOSH-approved respirator with appropriate cartridges for organic/acid gas if dusts are generated and engineering controls are insufficient. | To prevent respiratory tract irritation and damage from inhalation of dust.[1] |
Experimental Protocol: Step-by-Step Guidance for Safe Handling
This protocol outlines the procedural steps for safely handling this compound in a laboratory environment.
1. Pre-Operational Checks:
- Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[5]
- Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm the eyewash station and safety shower are unobstructed and functional.
- Prepare Spill Kit: Have a chemical spill kit appropriate for corrosive solids readily available.
- Assemble PPE: Gather all necessary PPE as specified in the table above.
2. Donning Personal Protective Equipment (PPE):
- Put on a lab coat and ensure it is fully buttoned.
- Don safety goggles.
- Put on a face shield.
- Wash and dry hands thoroughly before donning chemically resistant gloves. Inspect gloves for any signs of damage.
3. Handling Procedure (inside a chemical fume hood):
- Weighing and Transferring: Use scoops or spatulas made of compatible, corrosion-resistant materials for transferring the solid.[5] Avoid actions that could generate dust.
- Solution Preparation: When dissolving, always add the acid to the solvent slowly to prevent splashing.[1][6] Be aware that this process may generate heat.
- Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[5] Always handle the chemical in a way that minimizes the creation of dust.
- Keep Containers Closed: When not in use, ensure the container of this compound is tightly sealed.
4. Post-Operational Procedures:
- Decontamination: Clean any contaminated surfaces and equipment.
- Doffing PPE: Remove PPE in the following order to prevent cross-contamination: gloves, face shield, goggles, and then the lab coat.
- Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[5]
Operational and Disposal Plans
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed and store it in a designated corrosives cabinet.[7]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][7]
Disposal:
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous chemical waste.[8] Do not dispose of it down the drain.[5]
-
Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.[8][9]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[8] The decontaminated container can then be disposed of according to institutional and local regulations.[8]
Mandatory Visualization: Chemical Spill Response Workflow
The following diagram illustrates the logical workflow for responding to a spill of this compound.
Caption: Workflow for a chemical spill response.
References
- 1. umdearborn.edu [umdearborn.edu]
- 2. sites.rowan.edu [sites.rowan.edu]
- 3. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 4. louisville.edu [louisville.edu]
- 5. scienceequip.com.au [scienceequip.com.au]
- 6. eng.uwo.ca [eng.uwo.ca]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. westlab.com [westlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
